N-(2,4-difluorophenyl)hydrazinecarbothioamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-amino-3-(2,4-difluorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3S/c8-4-1-2-6(5(9)3-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPFEUCQZZXGCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350293 | |
| Record name | N-(2,4-Difluorophenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206559-58-2 | |
| Record name | N-(2,4-Difluorophenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,4-Difluorophenyl)-3-thiosemicarbazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2,4-difluorophenyl)hydrazinecarbothioamide: Core Properties and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,4-difluorophenyl)hydrazinecarbothioamide, a fluorinated aromatic thiosemicarbazide derivative, represents a core chemical scaffold with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its fundamental properties, a detailed experimental protocol for its synthesis, and an exploration of the known biological activities of structurally related compounds. Due to the limited availability of direct experimental data for the title compound, this guide leverages information from closely related analogues to infer its characteristics and potential applications, particularly in antioxidant and anticancer research.
Core Chemical and Physical Properties
This compound, identified by the CAS Number 206559-58-2, possesses the molecular formula C₇H₇F₂N₃S and a molecular weight of 203.21 g/mol . While specific experimental data on its physical properties such as melting point, boiling point, and solubility are not extensively reported in the literature, data from analogous compounds are presented in Table 1 for comparative purposes. The presence of the difluorophenyl group is expected to influence its solubility, likely rendering it more soluble in organic solvents than in water.
Table 1: Physicochemical Properties of this compound and Related Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| This compound | C₇H₇F₂N₃S | 203.21 | Not Reported | - |
| 2-(4-(4-Chlorophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | C₂₀H₁₄ClF₂N₃O₃S₂ | 481.92 | 170-172 | [1] |
| N-(2,4-Difluorophenyl)-2-fluorobenzamide | C₁₃H₈F₃NO | 251.21 | 110-112 | [2] |
| N-phenyl-hydrazinecarbothioamide | C₇H₉N₃S | 167.23 | 138-140 | [3][4] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the nucleophilic addition of hydrazine to 2,4-difluorophenyl isothiocyanate. This reaction is analogous to the general synthesis of various hydrazinecarbothioamides.[1][5]
General Synthetic Scheme
The logical workflow for the synthesis is depicted below.
References
- 1. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(2,4-Difluorophenyl)-2-fluorobenzamide | MDPI [mdpi.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. scbt.com [scbt.com]
- 5. arkat-usa.org [arkat-usa.org]
An In-depth Technical Guide to N-(2,4-difluorophenyl)hydrazinecarbothioamide: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,4-difluorophenyl)hydrazinecarbothioamide, a member of the thiosemicarbazide class of compounds, represents a scaffold of significant interest in medicinal chemistry. Thiosemicarbazides are known for their wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The incorporation of a difluorophenyl moiety is a common strategy in drug design to enhance metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological activities of this compound and its derivatives, with a focus on experimental protocols and data presentation for research and development purposes.
Chemical Structure and Properties
This compound, also known as 4-(2,4-difluorophenyl)thiosemicarbazide, possesses a core thiosemicarbazide structure substituted with a 2,4-difluorophenyl group.
Chemical Structure:
Synthesis workflow for this compound.
Biological Activity and Potential Applications
While specific biological data for this compound is limited in publicly available literature, the broader class of fluorinated thiosemicarbazides and their derivatives have demonstrated significant potential in several therapeutic areas.
Antioxidant Activity
Derivatives of this compound have been evaluated for their antioxidant properties. The following table summarizes the data for related compounds from a DPPH radical scavenging assay. [4]
| Compound | Structure | IC₅₀ (µM) [4] |
|---|---|---|
| 4 | 2-(4-(phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 39.39 |
| 5 | 2-(4-(4-chlorophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 39.79 |
| 6 | 2-(4-(4-bromophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 42.32 |
| BHA (control) | Butylated hydroxyanisole | 51.62 |
| Ascorbic Acid (control) | Ascorbic Acid | 107.67 |
These results indicate that compounds incorporating the this compound moiety can exhibit potent antioxidant activity, superior to standard controls like BHA and Ascorbic Acid. [4]
Anticancer Potential
Fluorinated thiosemicarbazones, which are derivatives of thiosemicarbazides, have shown promising anticancer activity. A structurally similar compound, 2-(3,4-difluorobenzylidene) hydrazinecarbothioamide, was found to induce apoptosis in human A549 lung cancer cells.
Proposed Mechanism of Action:
Based on studies of related compounds, a plausible mechanism of action for the anticancer effects of this compound derivatives involves the induction of oxidative stress, leading to mitochondrial dysfunction and apoptosis.
References
- 1. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Synthesis and Structural Characterization of Fluorinated Thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(2,4-difluorophenyl)hydrazinecarbothioamide (CAS: 206559-58-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,4-difluorophenyl)hydrazinecarbothioamide, a thiosemicarbazide derivative, is a molecule of significant interest in medicinal chemistry. Its structural analogs have demonstrated a wide range of biological activities, including antioxidant, antimicrobial, and anticancer properties. The presence of the difluorophenyl moiety is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their therapeutic efficacy. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound and its derivatives, intended to serve as a valuable resource for researchers in the field of drug discovery and development.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 206559-58-2 | N/A |
| Molecular Formula | C₇H₇F₂N₃S | N/A |
| Molecular Weight | 203.21 g/mol | N/A |
| Synonyms | 1-amino-3-(2,4-difluorophenyl)thiourea, 4-(2,4-Difluorophenyl)-3-thiosemicarbazide | N/A |
| Melting Point | 172-174 °C | N/A |
Synthesis
A general synthetic route to derivatives of this compound involves the reaction of a carboxylic acid hydrazide with 2,4-difluorophenyl isothiocyanate. A specific example is the synthesis of 2-(4-(phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide, as described by Barbuceanu et al.[1]
Synthesis Workflow
Caption: Synthetic pathway for this compound derivatives.
Experimental Protocol: Synthesis of 2-(4-(phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide[1]
-
Reactant Preparation: A solution of 4-(phenylsulfonyl)benzoic acid hydrazide (1.38 g, 5 mmol) in 50 mL of absolute ethanol is prepared.
-
Addition of Isothiocyanate: To this solution, 2,4-difluorophenyl isothiocyanate (0.855 g, 5 mmol) is added.
-
Reaction: The reaction mixture is refluxed for 4 hours.
-
Isolation and Purification: After cooling, the resulting precipitate is filtered, washed with cold ethanol, and dried. The crude product is then recrystallized from ethanol to yield the pure compound.
Biological Activities
Derivatives of this compound have been primarily investigated for their antioxidant properties. Additionally, the broader class of thiosemicarbazides is known for its potential antimicrobial and anticancer activities.
Antioxidant Activity
Hydrazinecarbothioamide derivatives have demonstrated significant antioxidant activity, primarily through a radical scavenging mechanism.
| Compound | IC₅₀ (μM) against DPPH radical |
| 2-(4-(phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 39.39 |
| 2-(4-(4-chlorophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 39.79 |
| 2-(4-(4-bromophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 42.32 |
| Butylated Hydroxyanisole (BHA) (Reference) | 51.62 |
| Ascorbic Acid (Reference) | 107.67 |
The antioxidant activity of these compounds is attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The thiourea fragment within the molecule plays a crucial role in stabilizing the resulting radical through resonance.
Caption: Proposed radical scavenging mechanism of hydrazinecarbothioamide derivatives.
Antimicrobial Activity (Potential)
While specific data for this compound is limited, related thiosemicarbazide derivatives have shown promising antimicrobial activity. The proposed mechanism often involves the inhibition of essential bacterial enzymes.
One of the key mechanisms for the antibacterial action of thiosemicarbazide derivatives is the inhibition of bacterial type IIA topoisomerases, such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death.
Caption: Inhibition of bacterial DNA replication by thiosemicarbazide derivatives.
Anticancer Activity (Potential)
Thiosemicarbazones, a class of compounds structurally related to this compound, have been extensively studied for their anticancer properties. Several mechanisms have been proposed for their cytotoxic effects on cancer cells.
The anticancer activity of thiosemicarbazones is often attributed to their ability to chelate intracellular iron, leading to the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. Additionally, they can induce apoptosis (programmed cell death) through various cellular pathways.
Caption: Proposed anticancer mechanisms of thiosemicarbazone derivatives.
Detailed Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is adapted from general procedures for testing the antioxidant activity of hydrazinecarbothioamide compounds.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare stock solutions of the test compound in methanol at various concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
Reaction Mixture: In a 96-well plate or spectrophotometer cuvettes, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.
-
Incubation: Incubate the plate or cuvettes in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader or a UV-Vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This is a generalized protocol for determining the MIC of a compound against bacterial strains.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium to achieve the desired concentration range.
-
Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
MTT Assay for Cytotoxicity
This is a standard protocol to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation of Cell Viability: Cell viability is expressed as a percentage of the control.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.
Conclusion
This compound and its derivatives represent a promising scaffold for the development of new therapeutic agents. Their demonstrated antioxidant activity, coupled with the known antimicrobial and anticancer potential of the broader thiosemicarbazide class, warrants further investigation. This technical guide provides a foundational resource for researchers to explore the synthesis, biological evaluation, and mechanistic understanding of these compounds, with the ultimate goal of advancing novel drug discovery efforts. Further studies are encouraged to elucidate the specific molecular targets and signaling pathways involved in their biological effects.
References
An In-depth Technical Guide on N-(2,4-difluorophenyl)hydrazinecarbothioamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(2,4-difluorophenyl)hydrazinecarbothioamide, a key chemical intermediate, and its derivatives, which have shown significant promise in various therapeutic areas. This document details the molecular characteristics, synthesis protocols, and biological activities of these compounds, presenting data in a structured format to facilitate research and development.
Core Compound: this compound
This compound is a thiosemicarbazide derivative featuring a 2,4-difluorophenyl moiety. While often utilized as a precursor in the synthesis of more complex molecules, its fundamental properties are crucial for understanding its chemical reactivity and the biological activities of its derivatives.
Molecular Structure and Weight:
The chemical structure of this compound consists of a 2,4-difluorophenyl group attached to a hydrazinecarbothioamide core.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₇F₂N₃S |
| Molecular Weight | 203.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 206559-58-2[1] |
Synthesis and Derivatization
This compound serves as a versatile building block for the synthesis of various heterocyclic compounds, including 1,2,4-triazoles and thiazolidinones. These derivatives have been explored for their potential pharmacological activities.
A common synthetic route involves the reaction of acid hydrazides with isothiocyanates. For instance, new hydrazinecarbothioamides have been synthesized by reacting 4-(4-X-phenylsulfonyl)benzoic acid hydrazides with 2,4-difluorophenyl isothiocyanate in absolute ethanol at reflux.[2]
-
Preparation of Reactants : 4-(4-X-phenylsulfonyl)benzoic acid hydrazides (where X = H, Cl, Br) are prepared according to established literature methods.
-
Reaction Setup : A mixture of the appropriate 4-(4-X-phenylsulfonyl)benzoic acid hydrazide (1 equivalent) and 2,4-difluorophenyl isothiocyanate (1 equivalent) is prepared in absolute ethanol.
-
Reaction Execution : The reaction mixture is heated to reflux and maintained at this temperature for a specified period.
-
Product Isolation : Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
Purification : The crude product is purified by recrystallization from a suitable solvent to yield the pure hydrazinecarbothioamide derivative.
The structures of the synthesized compounds are typically confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry, along with elemental analysis. [1, 7]
Table 2: Molecular Weights of Synthesized Hydrazinecarbothioamide Derivatives [1]
| Compound | X | Chemical Formula | Molecular Weight ( g/mol ) |
| 2-(4-(phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | H | C₂₀H₁₅F₂N₃O₃S₂ | 447.48 |
| 2-(4-(4-Chlorophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | Cl | C₂₀H₁₄ClF₂N₃O₃S₂ | 481.92 |
| 2-(4-(4-Bromophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | Br | C₂₀H₁₄BrF₂N₃O₃S₂ | 526.37 |
Biological Activities and Potential Applications
Derivatives of this compound have demonstrated a range of biological activities, highlighting their potential in drug development.
Several synthesized hydrazinecarbothioamides have shown potent antioxidant activity. [1, 9] In one study, certain derivatives exhibited better DPPH radical scavenging activity than the standard inhibitors butylated hydroxyanisole (BHA) and ascorbic acid (AA). [2]
Table 3: Antioxidant Activity of Hydrazinecarbothioamide Derivatives (DPPH Assay) [2]
| Compound | IC₅₀ (µM) |
| 2-(4-(phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 39.39 |
| 2-(4-(4-Chlorophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 39.79 |
| 2-(4-(4-Bromophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 42.32 |
| Butylated hydroxyanisole (BHA) | 51.62 |
| Ascorbic Acid (AA) | 107.67 |
| Butylated hydroxytoluene (BHT) | 423.37 |
A novel fluorinated thiosemicarbazone derivative, 2-(3,4-difluorobenzylidene) hydrazinecarbothioamide, has been shown to induce apoptosis in human A549 lung cancer cells. [10] The mechanism of action involves the generation of reactive oxygen species (ROS) and is mediated by the mitochondria-dependent signaling pathway. [10] This compound also caused cell cycle arrest in the G0/G1 phase by downregulating CDK4 and Cyclin D1 proteins. [10]
Various hydrazinecarbothioamide derivatives have been synthesized and evaluated for their antimicrobial properties.[3][4] These compounds hold promise as potential new antimicrobial agents, though further studies are needed to optimize their efficacy and understand their mechanisms of action.[3]
Conclusion
This compound is a valuable scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as antioxidant, anticancer, and antimicrobial agents. The synthetic versatility of this compound allows for the generation of diverse molecular structures, paving the way for the development of novel therapeutics. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
An In-depth Technical Guide on the Synthesis Precursors of N-(2,4-difluorophenyl)hydrazinecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis precursors and methodologies for the preparation of N-(2,4-difluorophenyl)hydrazinecarbothioamide, a versatile building block in medicinal chemistry and drug development. This document outlines the primary synthetic pathways, detailed experimental protocols, and characterization data for the key intermediates involved in the synthesis of this target compound.
Introduction
This compound belongs to the thiosemicarbazide class of compounds, which are known for their wide range of biological activities and their utility as intermediates in the synthesis of various heterocyclic systems. The presence of the 2,4-difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules, making this compound a valuable scaffold in the design of novel therapeutic agents. Understanding the synthesis of its precursors is crucial for researchers and developers in the pharmaceutical and agrochemical industries.
Core Synthetic Pathways
The synthesis of this compound primarily involves two key precursors: 2,4-difluorophenylhydrazine and a thiocarbonyl source . The logical workflow for the synthesis is depicted below.
Caption: Overall workflow for the synthesis of this compound.
Two primary retrosynthetic routes can be envisioned for the target molecule. The first involves the reaction of 2,4-difluorophenylhydrazine with a thiocyanate salt. The second, and more common, approach is the reaction of 2,4-difluorophenyl isothiocyanate with hydrazine.
Synthesis of Precursor 1: 2,4-Difluorophenylhydrazine
The synthesis of 2,4-difluorophenylhydrazine is typically achieved through the diazotization of 2,4-difluoroaniline, followed by the reduction of the resulting diazonium salt.
The Multifaceted Biological Activities of Hydrazinecarbothioamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Hydrazinecarbothioamide derivatives, a class of compounds characterized by the N-N-C(=S)-N backbone, have emerged as a versatile scaffold in medicinal chemistry. Their structural diversity allows for a wide range of chemical modifications, leading to compounds with significant biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising molecules, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis of Hydrazinecarbothioamide Derivatives
The synthesis of hydrazinecarbothioamide derivatives is typically a straightforward process, primarily involving the condensation reaction between a hydrazide or hydrazine and an appropriate isothiocyanate. This reaction is generally carried out in a suitable solvent, such as ethanol, and often requires heating under reflux.
Detailed Experimental Protocol: Synthesis of N-Phenylhydrazine-1-carbothioamide
This protocol describes a representative synthesis of a simple hydrazinecarbothioamide derivative.
Materials:
-
Thiosemicarbazide
-
Phenylisothiocyanate
-
Ethanol (absolute and 50% aqueous solution)
-
Reflux apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Desiccator
Procedure:
-
Dissolve thiosemicarbazide (10 mmol, 0.91 g) in hot absolute ethanol (30 mL).[1]
-
Slowly add phenylisothiocyanate (10 mmol, 1.35 g) to the solution.[1]
-
Heat the reaction mixture to 100°C and reflux for two hours.[1]
-
Upon reaction completion, a white powder will form. Allow the mixture to cool to room temperature.[1]
-
Filter the solid product and wash it with cold 50% ethanol.[1]
-
Dry the purified product in a desiccator.[1]
-
The compound can be further purified by recrystallization from ethanol if necessary.[1]
Characterization: The synthesized compound should be characterized using standard analytical techniques such as melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis to confirm its structure and purity.
Caption: General workflow for the synthesis of hydrazinecarbothioamide derivatives.
Antimicrobial Activity
Hydrazinecarbothioamide derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. Their mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth and to interfere with cellular processes.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Hydrazinecarbothioamide 2 | Staphylococcus aureus | 32 | [2] |
| Hydrazinecarbothioamide 2 | Bacillus cereus | 64 | [2] |
| Triazole 4 | Bacillus cereus | 32 | [2] |
| Triazole 5 | Staphylococcus aureus | 32 | [2] |
| Triazole 6 | Bacillus cereus | 32 | [2] |
| Oxadiazole 17 | Escherichia coli | 64 | [2] |
| Oxadiazole 17 | Candida parapsilosis | 32 | [2] |
| Compound 5e (4-bromophenyl) | Staphylococcus aureus | 12.5 (µM) | [3] |
| Compound 5g (n-propyl) | Pseudomonas aeruginosa | <0.78 (µM) | [3] |
| Nitrofurazone Analogue 38 | Staphylococcus spp. | < 1 | [4] |
| Nitrofurazone Analogue | Bacillus spp. | 0.002 - 7.81 | [4] |
Detailed Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines the steps for determining the MIC of a compound against a bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as a growth control (no compound), and column 12 as a sterility control (no bacteria).
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (columns 1-11) with 100 µL of the diluted bacterial suspension. The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible bacterial growth.
Anticancer Activity
The anticancer potential of hydrazinecarbothioamide derivatives is a significant area of research. These compounds have shown cytotoxicity against various cancer cell lines, often through mechanisms involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes.
Quantitative Data: 50% Inhibitory Concentration (IC50)
The anticancer potency is commonly expressed as the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Nitro-substituted semicarbazide 4c | U87 (Malignant glioma) | 12.6 µg/mL | [5] |
| Nitro-substituted semicarbazide 4d | U87 (Malignant glioma) | 13.7 µg/mL | [5] |
| Thiosemicarbazide 5d | U87 (Malignant glioma) | 13.0 µg/mL | [5] |
| Benzodioxole-based thiosemicarbazone 5 | A549 (Lung adenocarcinoma) | 10.67 µM | [6] |
| Benzodioxole-based thiosemicarbazone 5 | C6 (Glioma) | 4.33 µM | [6] |
| Quinoline hydrazide 17 | SH-SY5Y (Neuroblastoma) | 2.9 µM | [5] |
| Quinoline hydrazide 17 | Kelly (Neuroblastoma) | 1.3 µM | [5] |
| Quinoline hydrazide 17 | MCF-7 (Breast adenocarcinoma) | 14.1 µM | [5] |
| Quinoline hydrazide 17 | MDA-MB-231 (Breast adenocarcinoma) | 18.8 µM | [5] |
| Derivative 14a | NCIH 460 (Large cell lung cancer) | 25 nM | [7] |
| Derivative 14a | RKOP 27 (Colon cancer) | 16 nM | [7] |
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for cell attachment.
-
Cell Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a medium-only blank. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Mechanism of Action: Induction of Apoptosis
A primary mechanism of anticancer activity for many hydrazinecarbothioamide derivatives is the induction of apoptosis, or programmed cell death. This is often triggered by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the intrinsic apoptosis pathway.
Caption: Intrinsic apoptosis pathway induced by hydrazinecarbothioamide derivatives.
Anti-inflammatory Activity
Several hydrazinecarbothioamide derivatives have been reported to possess significant anti-inflammatory properties. Their mechanism of action is thought to involve the inhibition of pro-inflammatory mediators and signaling pathways, such as the NF-κB pathway.
Quantitative Data: Inhibition of Paw Edema
The in vivo anti-inflammatory effect is often measured by the percentage of inhibition of edema in animal models, such as the carrageenan-induced paw edema model in rats.
| Compound/Derivative | Dose | % Inhibition of Paw Edema (after 3h) | Reference |
| Phthalic anhydride based 27d | - | 58.6% | [8] |
| Phthalic anhydride based 27e | - | 61.4% | [8] |
| Phthalic anhydride based 27h | - | 64.0% | [8] |
| Triazole derivative 3f (4-chloro) | 50 mg/kg | 66.7% | [8] |
| Triazole derivative 3j (4-nitro) | 50 mg/kg | 63.2% | [8] |
| Hydrazone 16d | - | 63.4% | [8] |
| Hydrazone 16j | - | 64.1% | [8] |
| Pyrazole-hydrazone 4f | - | 15-20% | [9] |
| Diclofenac Sodium (Standard) | 10 mg/kg | 70.29% | [8] |
| Indomethacin (Standard) | 10 mg/kg | 64.2% | [8] |
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This protocol describes a standard in vivo method for evaluating acute anti-inflammatory activity.
Materials:
-
Rats or mice (e.g., Wistar rats)
-
Carrageenan solution (1% in saline)
-
Test compound suspension/solution
-
Positive control drug (e.g., Indomethacin, 5 mg/kg)
-
Plethysmometer (for measuring paw volume)
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide animals into groups (e.g., control, standard, and test compound groups). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compound and the standard drug (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection. The control group receives the vehicle only.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Edema: Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.[10]
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[10]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Some hydrazinecarbothioamide derivatives may exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Inhibition of the NF-κB signaling pathway as a potential anti-inflammatory mechanism.
Conclusion
Hydrazinecarbothioamide derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. The straightforward synthesis, coupled with their potent antimicrobial, anticancer, and anti-inflammatory effects, makes them attractive candidates for further drug development. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to explore and optimize these versatile molecules for therapeutic applications. Future studies should continue to elucidate the specific molecular targets and signaling pathways to fully harness the therapeutic potential of this important chemical scaffold.
References
- 1. scispace.com [scispace.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
N-(2,4-difluorophenyl)hydrazinecarbothioamide: A Comprehensive Technical Guide to its Potential Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,4-difluorophenyl)hydrazinecarbothioamide and its derivatives represent a promising class of compounds in medicinal chemistry, demonstrating a spectrum of biological activities. This technical guide consolidates the current understanding of these molecules, with a focus on their synthesis, potential therapeutic applications, and mechanisms of action. This document provides an in-depth overview of their antioxidant, antimicrobial, and anticancer properties, supported by quantitative data and detailed experimental protocols. Furthermore, key pathways and experimental workflows are visualized to facilitate a deeper understanding of their chemical and biological significance.
Introduction
Hydrazinecarbothioamides, also known as thiosemicarbazides, are a versatile class of organic compounds characterized by the -NH-NH-C(=S)-NH- functional group. The incorporation of fluorine atoms into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The presence of a 2,4-difluorophenyl moiety in the this compound scaffold is therefore of significant interest for the development of novel therapeutic agents. This guide explores the multifaceted potential of this core structure in medicinal chemistry.
Synthesis
The synthesis of this compound derivatives is typically achieved through a nucleophilic addition reaction. A common synthetic route involves the reaction of a substituted benzoic acid hydrazide with 2,4-difluorophenyl isothiocyanate.
A representative synthesis of 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides is outlined below.[1]
Potential Applications in Medicinal Chemistry
Antioxidant Activity
Derivatives of this compound have demonstrated significant antioxidant properties. The radical scavenging activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The thiourea fragment within the hydrazinecarbothioamide structure is believed to play a crucial role in stabilizing free radicals.[1]
Table 1: Antioxidant Activity of this compound Derivatives
| Compound | % Inhibition (at 250 µM) | IC50 (µM)[1] |
| 2-(4-(phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 97.18 ± 1.42 | 39.39 |
| 2-(4-(4-chlorophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 96.90 ± 1.39 | 39.79 |
| 2-(4-(4-bromophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 97.11 ± 1.12 | 42.32 |
| Ascorbic Acid (Standard) | 91.26 ± 0.49 | 107.67 |
| BHA (Standard) | 89.30 ± 1.37 | 51.62 |
| BHT (Standard) | 23.05 ± 1.32 | 423.37 |
Antimicrobial Activity
The broader class of thiosemicarbazides and their derivatives, including those with fluorophenyl moieties, have been investigated for their antimicrobial properties. Hydrazone derivatives incorporating a 2,4-difluorophenyl group have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Antimicrobial Activity of Hydrazone Derivatives Containing a 2,4-Difluorophenyl Moiety
| Compound | S. aureus (MIC, µg/mL) | MRSA (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | A. baumannii (MIC, µg/mL) |
| 5h (bischloro derivative) | 0.78 | 0.78 | 0.78 | 12.5 |
| 5i (bromo derivative) | 1.56 | 1.56 | 1.56 | 1.56 |
Data extracted from a study on pyrazole-derived hydrazones containing a 2,4-difluorophenyl group.[2]
Anticancer Activity
Thiosemicarbazones, the class of compounds to which this compound belongs, are known to possess anticancer properties. Their mechanism of action is often multifactorial, involving the chelation of metal ions, inhibition of ribonucleotide reductase, and induction of apoptosis. A proposed mechanism for the anticancer activity of fluorinated thiosemicarbazone derivatives involves the generation of reactive oxygen species (ROS), leading to a mitochondria-dependent apoptotic pathway.
Experimental Protocols
Synthesis of 2-(4-(phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide
-
Preparation of Reactants: Dissolve 4-(phenylsulfonyl)benzoic acid hydrazide (1 mmol) in absolute ethanol. In a separate flask, dissolve 2,4-difluorophenyl isothiocyanate (1 mmol) in absolute ethanol.
-
Reaction: Add the 2,4-difluorophenyl isothiocyanate solution to the hydrazide solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for a specified period (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography.
-
Isolation of Product: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and then recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure product.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and mass spectrometry, as well as elemental analysis.[1]
DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol. The working solution should have an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).
-
Sample Preparation: Prepare various concentrations of the test compound in the same solvent.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound solution to a defined volume of the DPPH working solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at the maximum wavelength of DPPH (approximately 517 nm) using a spectrophotometer or a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
MTT Assay (Anticancer Activity)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Calculation of Cell Viability: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the concentration of the test compound.
Conclusion
This compound and its derivatives have emerged as a scaffold of significant interest in medicinal chemistry. The synthetic accessibility of these compounds, coupled with their demonstrated antioxidant, antimicrobial, and potential anticancer activities, positions them as valuable leads for further drug development. The proposed mechanisms of action, particularly the induction of ROS-mediated apoptosis in cancer cells, provide a strong rationale for their continued investigation. The experimental protocols detailed in this guide offer a framework for the synthesis and biological evaluation of this promising class of molecules, encouraging further research to unlock their full therapeutic potential.
References
- 1. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of N-(2,4-difluorophenyl)hydrazinecarbothioamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,4-difluorophenyl)hydrazinecarbothioamide, a member of the thiosemicarbazide class of compounds, has garnered interest for its potential biological activities. While direct, in-depth mechanistic studies on this specific molecule are nascent, a comprehensive analysis of its chemical class and available data on its derivatives allows for the elucidation of its probable mechanisms of action. This technical guide synthesizes the current understanding, focusing on its established antioxidant properties and the inferred pro-apoptotic potential in oncological contexts. This document provides a detailed overview of the likely signaling pathways, quantitative data from relevant studies, and explicit experimental protocols for the investigation of its biological effects.
Core Mechanisms of Action
The biological activity of this compound and its congeners appears to be multi-faceted, primarily revolving around two key areas: antioxidant activity through radical scavenging and a probable role in inducing cancer cell apoptosis via a mitochondria-dependent pathway mediated by reactive oxygen species (ROS).
Antioxidant Activity
Hydrazinecarbothioamides have demonstrated notable antioxidant properties. The proposed mechanism for this activity is their ability to act as hydrogen donors to neutralize free radicals. The thiourea fragment within the molecule is crucial for this function. Upon donation of a hydrogen atom from one of the nitrogen atoms, the resulting radical is stabilized through resonance, particularly with the thione (C=S) group. This stabilization enhances the molecule's capacity to scavenge radicals and mitigate oxidative stress.
Inferred Pro-Apoptotic Activity in Cancer Cells
Extrapolating from studies on structurally related thiosemicarbazone derivatives, a likely mechanism of action for this compound in cancer cells is the induction of apoptosis through the generation of reactive oxygen species (ROS). This process is thought to follow a mitochondria-dependent pathway. An elevation in intracellular ROS can lead to a cascade of events, including a decrease in the mitochondrial membrane potential, the release of pro-apoptotic factors from the mitochondria, and the subsequent activation of caspases, ultimately leading to programmed cell death.
Quantitative Data
The following table summarizes the available quantitative data on the antioxidant activity of this compound derivatives.
| Compound | Antioxidant Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(4-(phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | DPPH | 39.39 | Ascorbic Acid | 107.67 |
| 2-(4-(4-chlorophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | DPPH | 39.79 | BHA | 51.62 |
| 2-(4-(4-bromophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | DPPH | 42.32 | BHT | 423.37 |
| IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals. BHA: Butylated Hydroxyanisole. BHT: Butylated Hydroxytoluene. |
Signaling Pathways and Experimental Workflows
Proposed Antioxidant Mechanism
The antioxidant activity of this compound is predicated on its ability to neutralize free radicals. The diagram below illustrates the proposed mechanism of radical scavenging.
Inferred ROS-Mediated Apoptotic Pathway
Based on the activity of related compounds, this compound may induce apoptosis in cancer cells through a ROS-mediated mitochondrial pathway. The following diagram outlines this proposed signaling cascade.
Experimental Workflow for Biological Evaluation
A typical workflow to investigate the biological activities of this compound is depicted below.
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is used to determine the free radical scavenging activity of the compound.
-
Reagents and Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound and ascorbic acid in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
In a 96-well plate, add various concentrations of the test compound and ascorbic acid.
-
Add the DPPH solution to each well.
-
The reaction mixture is incubated in the dark at room temperature for 30 minutes.[1]
-
Measure the absorbance at 517 nm using a microplate reader.[1]
-
Methanol is used as a blank. A control sample contains methanol and the DPPH solution.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the compound.
-
Intracellular ROS Measurement using DCFH-DA
This assay quantifies the intracellular generation of reactive oxygen species.[2]
-
Reagents and Materials:
-
Cancer cell line (e.g., A549, HeLa)
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well black plate with a clear bottom
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time.
-
Wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess DCFH-DA.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.[3] Alternatively, cells can be harvested and analyzed by flow cytometry.[4]
-
Mitochondrial Membrane Potential Assay using JC-1
This assay is used to detect changes in the mitochondrial membrane potential, a key indicator of apoptosis.[5]
-
Reagents and Materials:
-
Cancer cell line
-
This compound
-
JC-1 dye
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (positive control for depolarization)
-
PBS
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Seed cells and treat with the test compound as described for the ROS assay.
-
Incubate the cells with 2 µM JC-1 dye in the cell culture medium for 15-30 minutes at 37°C.[6]
-
For a positive control, treat a set of cells with 50 µM CCCP for 5-10 minutes.[6]
-
Wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope or flow cytometer.
-
Cell Cycle Analysis using Propidium Iodide
This method is used to determine the distribution of cells in different phases of the cell cycle.[7][8][9][10][11]
-
Reagents and Materials:
-
Cancer cell line
-
This compound
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% cold ethanol
-
PBS
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[9]
-
Incubate the cells at -20°C for at least 2 hours for fixation.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[10]
-
Analyze the DNA content of the cells by flow cytometry. The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
While further direct studies are required to fully elucidate the specific molecular targets and pathways of this compound, the available evidence strongly suggests a dual mechanism of action. Its inherent chemical structure confers antioxidant properties through radical scavenging. Furthermore, based on the well-documented activities of the broader thiosemicarbazone class, it is highly probable that this compound can induce apoptosis in cancer cells via a ROS-mediated mitochondrial-dependent pathway. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and potential development of this compound as a therapeutic agent.
References
- 1. marinebiology.pt [marinebiology.pt]
- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doc.abcam.com [doc.abcam.com]
- 4. arigobio.com [arigobio.com]
- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
N-(2,4-difluorophenyl)hydrazinecarbothioamide Derivatives: A Technical Guide to Their Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of N-(2,4-difluorophenyl)hydrazinecarbothioamide, a class of thiosemicarbazides, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of these compounds. Extensive research has highlighted their potential as antioxidant, antimicrobial, and anticancer agents. This document consolidates quantitative biological data, details key experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.
Introduction
Thiosemicarbazides and their derivatives have garnered significant attention in the scientific community due to their diverse pharmacological properties. The core structure, characterized by a hydrazinecarbothioamide moiety, serves as a key pharmacophore that can be readily modified to generate a library of compounds with a wide range of biological activities. The incorporation of a 2,4-difluorophenyl group, in particular, has been shown to enhance the therapeutic potential of these molecules. This guide focuses specifically on this compound derivatives, exploring their synthesis and significant biological activities, including antioxidant, antimicrobial, and anticancer effects.
Synthesis of this compound Derivatives
The general synthetic route to this compound derivatives involves the reaction of a substituted acid hydrazide with 2,4-difluorophenyl isothiocyanate. These hydrazinecarbothioamide intermediates can then be used as building blocks for the synthesis of various heterocyclic compounds, such as 1,2,4-triazoles, which often exhibit enhanced biological activity.
General Synthetic Workflow
The synthesis typically follows a two-step process: formation of the hydrazinecarbothioamide, followed by cyclization to a triazole derivative.
Caption: General synthesis workflow for this compound and its 1,2,4-triazole derivatives.
Biological Significance and Quantitative Data
Derivatives of this compound have demonstrated significant potential in various therapeutic areas. The following sections summarize their key biological activities, supported by quantitative data from the literature.
Antioxidant Activity
Several studies have reported the potent antioxidant properties of these derivatives, primarily evaluated through their ability to scavenge free radicals.
| Compound ID | Scaffold | Assay | IC50 (µM) | Reference |
| 4 | 2-(4-(phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | DPPH | 39.39 | [1] |
| 5 | 2-(4-(4-chlorophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | DPPH | 39.79 | [1] |
| 6 | 2-(4-(4-bromophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | DPPH | 42.32 | [1] |
| BHA | Butylated hydroxyanisole (Standard) | DPPH | 51.62 | [1] |
| AA | Ascorbic Acid (Standard) | DPPH | 107.67 | [1] |
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal potential of these compounds has been evaluated against a range of pathogenic strains. The minimum inhibitory concentration (MIC) is a key metric for this activity.
| Compound ID | Scaffold | Target Organism | MIC (µg/mL) | Reference |
| 3a | 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | S. aureus ATCC 43300 (MRSA) | 3.9 | [2] |
| 3a | S. epidermidis ATCC 12228 | 1.95 | [2] | |
| 3a | M. luteus ATCC 10240 | 1.95 | [2] | |
| 3a | B. cereus ATCC 10876 | 1.95 | [2] | |
| N/A | N-5'-(3'-oxobenzfurylidyne)-2,4-dihydroxybenzcarbothioamide | Dermatophyte strains | 0.48-0.98 |
Anticancer Activity
The anticancer activity of this compound derivatives has been investigated against various cancer cell lines, with promising results.
| Compound ID | Scaffold | Cell Line | IC50 (µM) | Reference |
| Compound 1 | 2-(3,4-difluorobenzylidene) hydrazinecarbothioamide | A549 (Lung Cancer) | Not specified, but showed significant anti-proliferative activity | |
| 3b | Quinoline-based dihydrazone | MCF-7 (Breast Cancer) | 7.016 | |
| 3c | Quinoline-based dihydrazone | MCF-7 (Breast Cancer) | 7.05 | |
| 5-FU | 5-Fluorouracil (Standard) | MCF-7 (Breast Cancer) | Higher than 3b and 3c |
Mechanisms of Action
The diverse biological activities of this compound derivatives are attributed to their ability to interact with multiple cellular targets and pathways.
Anticancer Mechanisms
The anticancer effects of these compounds are multifaceted and can involve the induction of different cell death pathways and inhibition of key signaling molecules.
One of the key mechanisms is the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and triggers the intrinsic apoptosis pathway.
Caption: ROS-mediated mitochondrial apoptosis pathway induced by the derivatives.
Some thiosemicarbazone derivatives have been shown to induce ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.
Caption: Simplified ferroptosis pathway induced by thiosemicarbazone derivatives.
Certain derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in tumor angiogenesis.
Caption: Inhibition of the VEGFR2 signaling pathway by thiosemicarbazone derivatives.
Antimicrobial Mechanism
The antimicrobial action of these compounds is often attributed to their ability to inhibit essential bacterial enzymes.
Caption: Proposed antimicrobial mechanism involving inhibition of DNA gyrase and topoisomerase IV.
Experimental Protocols
This section provides a detailed methodology for the synthesis and biological evaluation of this compound derivatives, based on established literature.
General Procedure for the Synthesis of 2-(aroyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides
-
Dissolve the appropriate acid hydrazide (1 equivalent) in absolute ethanol.
-
Add 2,4-difluorophenyl isothiocyanate (1 equivalent) to the solution.
-
Reflux the reaction mixture for 4-10 hours.
-
Cool the mixture to room temperature, allowing the product to precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazinecarbothioamide derivative.
-
Characterize the final product using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.
DPPH Radical Scavenging Assay for Antioxidant Activity
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate or cuvettes, add various concentrations of the test compound.
-
Add the DPPH solution to each well/cuvette and mix.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Use a standard antioxidant (e.g., ascorbic acid or BHA) as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Broth Microdilution Method for Antimicrobial Susceptibility Testing (MIC)
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial inoculum to each well.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
MTT Assay for Anticancer Activity
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Conclusion
Derivatives of this compound represent a promising class of compounds with significant biological potential. Their straightforward synthesis and the tunability of their structure allow for the development of potent antioxidant, antimicrobial, and anticancer agents. The multifaceted mechanisms of action, including the induction of various cell death pathways and the inhibition of key enzymes and signaling pathways, make them attractive candidates for further preclinical and clinical development. This guide provides a foundational resource for researchers aiming to explore and expand upon the therapeutic applications of this important chemical scaffold.
References
An In-depth Technical Guide to the Spectroscopic Characterization of N-(2,4-difluorophenyl)hydrazinecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for N-(2,4-difluorophenyl)hydrazinecarbothioamide. These predictions are derived from the analysis of similar structures containing the 2,4-difluorophenyl moiety and the hydrazinecarbothioamide functional group.
Table 1: Predicted ¹H-NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.6 - 10.1 | Singlet | 1H | -NH- (Thioamide) |
| ~8.2 - 8.5 | Singlet | 1H | -NH- (Hydrazine) |
| ~7.8 - 8.1 | Multiplet | 1H | Ar-H adjacent to NH |
| ~7.0 - 7.3 | Multiplet | 2H | Ar-H |
| ~4.5 - 5.0 | Broad | 2H | -NH₂ |
Table 2: Predicted ¹³C-NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~180 - 185 | C=S (Thioamide) |
| ~155 - 160 (dd) | C-F (Aromatic, J_CF ≈ 240-250 Hz) |
| ~150 - 155 (dd) | C-F (Aromatic, J_CF ≈ 240-250 Hz) |
| ~130 - 135 (d) | C-NH (Aromatic, J_CF ≈ 10-15 Hz) |
| ~120 - 125 (dd) | CH (Aromatic) |
| ~110 - 115 (dd) | CH (Aromatic) |
| ~100 - 105 (t) | CH (Aromatic, J_CF ≈ 25-30 Hz) |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretch (Hydrazine -NH₂) |
| 3200 - 3100 | Medium | N-H stretch (Amide) |
| 1620 - 1600 | Strong | N-H bend |
| 1550 - 1500 | Strong | C=C stretch (Aromatic) |
| 1350 - 1250 | Strong | C=S stretch (Thioamide) |
| 1250 - 1150 | Strong | C-N stretch |
| 1150 - 1050 | Strong | C-F stretch (Aromatic) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance operating at 400 MHz for ¹H and 100 MHz for ¹³C, is recommended.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often suitable for hydrazine and thioamide compounds due to its ability to dissolve polar compounds and the fact that exchangeable protons (NH, OH) are often well-resolved.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
If required, add a small amount of a reference standard, such as tetramethylsilane (TMS), although modern spectrometers can reference to the residual solvent peak.
Data Acquisition:
-
¹H-NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise ratio.
-
-
¹³C-NMR:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is common.
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the reference standard or the residual solvent peak.
-
Integrate the peaks in the ¹H-NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) to deduce the connectivity of atoms.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for acquiring the infrared spectrum.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The KBr must be of spectroscopic grade and completely dry to avoid interference from water absorption bands.
-
Transfer the fine powder into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing and Analysis:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and assign the characteristic absorption bands to the corresponding functional groups in the molecule. Pay close attention to the fingerprint region (below 1500 cm⁻¹) for a unique identification pattern.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound.
Caption: General workflow for spectroscopic analysis.
A Technical Guide to Computational Studies of Hydrazinecarbothioamide Compounds
For Researchers, Scientists, and Drug Development Professionals
Hydrazinecarbothioamide derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, antioxidant, and enzyme inhibitory properties. Computational chemistry plays a pivotal role in accelerating the discovery and optimization of these compounds by providing insights into their electronic structure, reactivity, and interactions with biological targets. This technical guide provides an in-depth overview of the key computational methodologies applied to hydrazinecarbothioamide compounds, supported by experimental data and protocols.
Core Computational Methodologies
The computational investigation of hydrazinecarbothioamide compounds primarily revolves around three core techniques: Density Functional Theory (DFT), Molecular Docking, and Quantitative Structure-Activity Relationship (QSAR) analysis. These methods, often used in synergy, provide a comprehensive understanding of the molecular properties and biological activities of this class of compounds.
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[1] It is instrumental in validating molecular structures and predicting a variety of chemical properties.
Key Applications:
-
Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.
-
Spectroscopic Analysis: Simulating vibrational frequencies (FT-IR) and NMR chemical shifts to aid in structural elucidation.[1]
-
Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity and stability.[2]
-
Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution to identify electrophilic and nucleophilic sites.[1]
-
Non-Linear Optical (NLO) Properties: Assessing the potential of these compounds in optical applications.[1]
Experimental Protocol: DFT-Based Structural Validation
-
Software: Gaussian 09 or similar quantum chemistry software package.
-
Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1][2]
-
Basis Set: 6-31G++(d,p) or 6-311G(d,p) are commonly used.[1][2]
-
Procedure:
-
The initial molecular structure is drawn using a molecule editor and imported into the software.
-
Geometry optimization is performed to find the minimum energy conformation.
-
Frequency calculations are then carried out at the same level of theory to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to predict the vibrational spectra.
-
NMR chemical shifts, FMO energies, and MEP maps are calculated from the optimized geometry.
-
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the binding modes of hydrazinecarbothioamide derivatives with their biological targets.
Key Applications:
-
Binding Pose Prediction: Identifying the most likely conformation of the ligand within the active site of a protein.
-
Interaction Analysis: Elucidating the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.[3][4]
-
Virtual Screening: Screening large libraries of compounds to identify potential hits for a specific biological target.
-
Structure-Activity Relationship (SAR) Studies: Rationalizing the observed biological activities of a series of compounds based on their predicted binding modes.
Experimental Protocol: Molecular Docking Study
-
Software: AutoDock, iGEMDOCK 2.1, or similar molecular docking software.[1]
-
Preparation of the Receptor:
-
The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein.
-
-
Preparation of the Ligand:
-
The 3D structure of the hydrazinecarbothioamide derivative is generated and optimized using a molecular modeling program or DFT calculations.
-
Appropriate protonation states are assigned.
-
-
Docking Simulation:
-
A grid box is defined to encompass the active site of the protein.
-
The docking algorithm is run to generate a series of possible binding poses.
-
The poses are scored based on a scoring function that estimates the binding affinity.
-
-
Analysis: The best-scoring poses are analyzed to identify the key interactions between the ligand and the protein.
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
Key Applications:
-
Predicting Biological Activity: Developing models to predict the activity of new, unsynthesized compounds.
-
Identifying Key Molecular Descriptors: Determining the physicochemical properties that are most important for biological activity.
-
Guiding Lead Optimization: Suggesting modifications to the chemical structure to improve activity.
A study on substituted hydrazinecarbothioamides as antitubercular agents resulted in a highly significant QSAR equation that explained 81.8% of the variance in activity.[5]
Data Presentation: Summary of Biological Activities
The following tables summarize the reported biological activities of various hydrazinecarbothioamide derivatives from the cited literature.
Table 1: Antitubercular Activity
| Compound | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| Compound 1 | 0.4 | [5] |
| Compound 6 | 0.4 | [5] |
| Compound 12 | 0.4 | [5] |
| Compound 3 | 0.8 | [5] |
| Compound 5 | 0.8 | [5] |
| Compound 10 | 0.8 | [5] |
| Compound 11 | 0.8 | [5] |
| Compound 6o | 3.90 | [6] |
| Compound 6p | 3.90 | [6] |
| Compound 6q | 7.81 | [6] |
Table 2: Enzyme Inhibitory Activity
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Compound 1 | Urease | 1.20 | [3] |
| Compound 2 | Urease | 2.44 | [3] |
| (2E)-2-[(4-nitrophenyl)methylidene]hydrazine-1-carbothioamide | Tyrosinase | 0.05 | [7] |
| Compound 3c | α-glucosidase | 1.50 | [8] |
| Compound 3f | α-glucosidase | 1.28 | [8] |
| Compound 3h | α-glucosidase | 1.08 | [8] |
| Compound 3r | α-glucosidase | 0.29 | [8] |
| Compound 3b | Carbonic Anhydrase II | Potent inhibitor | [9] |
| Compound 3d | Carbonic Anhydrase II | Potent inhibitor | [9] |
| Compound 3g | Carbonic Anhydrase II | Potent inhibitor | [9] |
| Compound 3j | Carbonic Anhydrase II | Potent inhibitor | [9] |
Table 3: Antiproliferative Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 | HeLa | < 10 | [3] |
| Compound 1 | MCF-7 | < 10 | [3] |
| Compound 2 | HeLa | < 10 | [3] |
| Compound 2 | MCF-7 | < 10 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following section outlines a general protocol for the synthesis of hydrazinecarbothioamide derivatives.
General Synthesis of Hydrazinecarbothioamide Derivatives
The synthesis of hydrazinecarbothioamide derivatives, often thiosemicarbazones, typically involves a condensation reaction between a suitable carbonyl compound (aldehyde or ketone) and a thiosemicarbazide derivative.[10][11]
Materials:
-
Substituted aldehyde or ketone
-
Substituted hydrazinecarbothioamide (thiosemicarbazide)
-
Ethanol (refluxing solvent)
-
Acetic acid (catalyst)
Procedure:
-
The appropriate aldehyde or ketone is dissolved in ethanol.
-
A solution of the substituted hydrazinecarbothioamide in ethanol is added to the first solution.
-
A few drops of acetic acid are added as a catalyst.
-
The reaction mixture is refluxed for a specified period.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent.
-
The structure of the synthesized compound is confirmed by spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR.[10][12]
Visualizations
The following diagrams illustrate key workflows and relationships in the computational and experimental study of hydrazinecarbothioamide compounds.
Caption: General experimental workflow for the synthesis and biological evaluation of hydrazinecarbothioamide compounds.
Caption: Integrated computational workflow for the study of hydrazinecarbothioamide compounds.
Caption: Logical relationship between molecular properties, interactions, and biological activity.
References
- 1. Molecular structure simulation of (<i>E</i>)-2-(butan-2-ylidene) hydrazinecarbothioamide using the DFT approach, and antioxidant potential assessment of its complexes - Journal of King Saud University - Science [jksus.org]
- 2. researchgate.net [researchgate.net]
- 3. X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides [mdpi.com]
- 4. X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted hydrazinecarbothioamide as potent antitubercular agents: synthesis and quantitative structure-activity relationship (QSAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and molecular docking studies of a new series of bipyrazol-yl-thiazol-ylidene-hydrazinecarbothioamide derivatives as potential antitubercular agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. A Series of Benzylidenes Linked to Hydrazine-1-carbothioamide as Tyrosinase Inhibitors: Synthesis, Biological Evaluation and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Synthesis, Crystal Structural Investigations, and DFT Calculations of Novel Thiosemicarbazones [mdpi.com]
- 12. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of N-(2,4-difluorophenyl)hydrazinecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,4-difluorophenyl)hydrazinecarbothioamide is a synthetic compound belonging to the thiosemicarbazide class, which has garnered interest for its potential biological activities, including antioxidant properties.[1][2] As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard methodologies and theoretical considerations for determining these critical parameters, drawing upon established protocols for similar small molecules and regulatory guidelines. The guide offers detailed experimental protocols for solubility and stability testing and provides visual workflows to aid in experimental design.
Physicochemical Properties
A foundational aspect of understanding a compound's behavior is its basic physicochemical profile. Thiosemicarbazide derivatives are noted for their potential as anticancer, antimicrobial, and antiviral agents.[3] The introduction of fluorine atoms, as in this compound, can enhance metabolic stability and lipophilicity, potentially improving the molecule's ability to cross cellular membranes.[4]
Table 1: Physicochemical Properties of this compound and Related Derivatives
| Property | Data | Source |
| Molecular Formula | C7H7F2N3S | [Calculated] |
| Molecular Weight | 203.22 g/mol | [Calculated] |
| Appearance | White to off-white solid (typical for thiosemicarbazides) | General knowledge |
| Synthesis | Synthesized from the reaction of the corresponding acid hydrazide with 2,4-difluorophenyl isothiocyanate.[1][5] | [1][5] |
| Spectroscopic Data | 1H-NMR, 13C-NMR, IR, and mass spectral data have been used to confirm the structure of related compounds.[1][2] | [1][2] |
Solubility Assessment
Solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility.[6] It is influenced by both the compound's intrinsic properties (e.g., crystal structure, lipophilicity) and extrinsic factors (e.g., pH, temperature, solvent).[6] For preclinical studies, a solubility of greater than 60 µg/mL is often considered a benchmark.[6]
Experimental Protocols for Solubility Determination
The following protocols describe standard methods for determining the thermodynamic and kinetic solubility of a compound.
2.1.1. Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a given solvent at a specific temperature.[7]
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, dimethyl sulfoxide (DMSO), ethanol).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[7]
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated supernatant from the excess solid by centrifugation or filtration. Filtration may lead to underestimation due to adsorption to the filter material.[8]
-
Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8]
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL.
Table 2: Template for Reporting Thermodynamic Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | |
| PBS (pH 7.4) | 37 | |
| 0.1 N HCl | 37 | |
| DMSO | 25 | |
| Ethanol | 25 |
2.1.2. Kinetic Solubility
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[9] This high-throughput method is often used in early drug discovery.[6]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution into an aqueous buffer (e.g., PBS).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer, which detects light scattering from undissolved particles.[10] The concentration at which precipitation is first observed is the kinetic solubility.[8]
Visualization of Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Assessment
Stability testing is essential to understand how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[11] Forced degradation studies are a key component of this, helping to identify potential degradation products and establish degradation pathways.[12] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[11][13][14]
Experimental Protocol for Forced Degradation Studies
This protocol outlines a standard approach to forced degradation testing.[12][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are generated in sufficient quantities for detection and characterization without over-stressing the molecule.[16]
Protocol:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the compound with 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 50-70°C).[15]
-
Base Hydrolysis: Treat the compound with 0.1 M to 1 M NaOH under similar temperature conditions.[15]
-
Oxidation: Expose the compound to an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂), at room temperature.
-
Thermal Degradation: Expose the solid compound or a solution to high temperatures (e.g., 60-80°C).[17]
-
Photostability: Expose the solid compound or a solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[17] A dark control should be run in parallel.
-
-
Time Points: Sample the reactions at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the extent of degradation.
-
Sample Quenching: If necessary, neutralize acidic or basic samples to stop the degradation reaction before analysis.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.
-
Data Evaluation: Calculate the percentage of degradation and identify the major degradation products. Mass spectrometry can be coupled with HPLC (LC-MS) to aid in the structural elucidation of degradants.
Table 3: Summary of Forced Degradation Conditions and Objectives
| Stress Condition | Typical Reagents/Parameters | Objective |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 50-70°C | To assess degradation in acidic environments. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 50-70°C | To assess degradation in alkaline environments. |
| Oxidation | 3-30% H₂O₂ | To evaluate susceptibility to oxidative degradation. |
| Thermal | 60-80°C | To determine the impact of heat on stability. |
| Photochemical | UV/Visible light exposure | To assess light sensitivity. |
Visualization of Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Potential Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, its reported antioxidant activity suggests a mechanism involving the scavenging of reactive oxygen species (ROS).[1][18] The hydrazinecarbothioamide moiety is known to contribute to the antioxidant properties of this class of compounds.[1]
Hypothetical Antioxidant Mechanism
The antioxidant effect of this compound could be attributed to its ability to donate a hydrogen atom to neutralize free radicals, thereby terminating the oxidative chain reaction.
Caption: Hypothetical Antioxidant Mechanism.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is indispensable for its progression as a potential therapeutic agent. This technical guide provides a robust framework for researchers to systematically evaluate these critical physicochemical parameters. By employing the detailed experimental protocols for solubility determination and forced degradation studies outlined herein, scientists can generate the necessary data to inform formulation development, predict in vivo behavior, and satisfy regulatory requirements. The provided workflows and data templates are intended to facilitate the design and execution of these essential investigations, ultimately enabling a thorough characterization of this promising compound.
References
- 1. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Solubility Test | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. rheolution.com [rheolution.com]
- 11. pharma.gally.ch [pharma.gally.ch]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ijisrt.com [ijisrt.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. snscourseware.org [snscourseware.org]
- 18. msuir.usm.md [msuir.usm.md]
Methodological & Application
Synthesis protocol for "N-(2,4-difluorophenyl)hydrazinecarbothioamide".
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(2,4-difluorophenyl)hydrazinecarbothioamide is a substituted thiosemicarbazide derivative. Thiosemicarbazides are a well-established class of compounds in medicinal chemistry, recognized for their wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The introduction of fluorine atoms into the phenyl ring can significantly modulate the compound's lipophilicity, metabolic stability, and biological activity. This document provides a detailed protocol for the synthesis of this compound, intended for use in research and drug discovery applications.
Data Presentation
A summary of the key quantitative data for the target compound is presented in the table below.
| Parameter | Value | Reference |
| CAS Number | 206559-58-2 | [1][2][3][4] |
| Molecular Formula | C₇H₇F₂N₃S | [1][3] |
| Molecular Weight | 203.22 g/mol | [1][3] |
| Purity | 96-97% | [2][4] |
| Melting Point | Data not available in searched literature | |
| ¹H NMR Data | Data not available in searched literature | |
| ¹³C NMR Data | Data not available in searched literature | |
| IR Data | Data not available in searched literature | |
| Mass Spec. Data | Data not available in searched literature |
Experimental Protocols
The following protocol is based on general and established methods for the synthesis of thiosemicarbazides from substituted hydrazines and a thiocyanate salt.
Synthesis of this compound
Principle:
The synthesis involves the reaction of 2,4-difluorophenylhydrazine (or its hydrochloride salt) with a thiocyanate salt, such as ammonium or potassium thiocyanate. The reaction proceeds through the formation of a hydrazinium thiocyanate intermediate, which then undergoes a thermal rearrangement to yield the final this compound product.
Materials:
-
2,4-difluorophenylhydrazine hydrochloride
-
Ammonium thiocyanate (or Potassium thiocyanate)
-
Ethanol
-
Water
-
Hydrochloric acid (if starting from free base)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-difluorophenylhydrazine hydrochloride (1.0 eq) and ammonium thiocyanate (1.1 eq).
-
Solvent Addition: Add a mixture of ethanol and water (e.g., a 1:1 v/v mixture) to the flask to dissolve the reactants. The volume should be sufficient to ensure stirring.
-
Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Time: Maintain the reflux for a period of 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Slowly pour the reaction mixture into a beaker of cold water with stirring. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold water to remove any unreacted salts and impurities.
-
Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Recrystallization (Optional): For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol-water mixture.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: N-(2,4-difluorophenyl)hydrazinecarbothioamide as a Versatile Intermediate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-(2,4-difluorophenyl)hydrazinecarbothioamide as a key intermediate in the synthesis of a variety of heterocyclic compounds. The protocols detailed below offer step-by-step methodologies for the synthesis of the intermediate and its subsequent transformation into valuable heterocyclic scaffolds, including 1,2,4-triazoles, thiazoles, 1,3,4-thiadiazoles, and thiazolidinones. The incorporation of the 2,4-difluorophenyl moiety is of particular interest in medicinal chemistry, as it can enhance the biological activity of the resulting molecules, notably their antifungal and antimicrobial properties.
Synthesis of the Intermediate: this compound
The foundational step for the synthesis of various heterocyclic systems is the preparation of the this compound intermediate. This is typically achieved through the reaction of 2,4-difluorophenyl isothiocyanate with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-difluorophenyl isothiocyanate
-
Hydrazine monohydrate
-
Ethanol
Procedure:
-
Dissolve 2,4-difluorophenyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask.
-
Slowly add hydrazine monohydrate (1 equivalent) dropwise to the solution while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
The formation of a white precipitate indicates the product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield this compound.
Logical Relationship for Intermediate Synthesis
Caption: Synthesis of the target intermediate.
Synthesis of 1,2,4-Triazole Derivatives
This compound can be readily cyclized to form 4-(2,4-difluorophenyl)-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones. These compounds are of significant interest due to their potential antioxidant and antimicrobial activities.[1][2]
Experimental Protocol: Synthesis of 4-(2,4-Difluorophenyl)-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones
This protocol is adapted from the synthesis of analogous compounds.[1]
Materials:
-
N-(2,4-difluorophenyl)-2-(arylcarbonyl)hydrazinecarbothioamide (prepared by reacting an appropriate acid hydrazide with 2,4-difluorophenyl isothiocyanate)[1]
-
Sodium hydroxide solution (e.g., 2N)
-
Hydrochloric acid (for neutralization)
Procedure:
-
Suspend the N-(2,4-difluorophenyl)-2-(arylcarbonyl)hydrazinecarbothioamide (1 equivalent) in a sodium hydroxide solution.
-
Reflux the mixture for 4-6 hours.
-
After cooling to room temperature, carefully neutralize the solution with hydrochloric acid to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 1,2,4-triazole-3-thione.
Quantitative Data: Synthesis of 1,2,4-Triazole-3-thiones
| Compound | Substituent (X) | Yield (%) | Melting Point (°C) | Reference |
| 7a | H | 85 | 240-242 | [1] |
| 7b | Cl | 82 | 263-265 | [1] |
| 7c | Br | 88 | 271-273 | [1] |
Compounds are 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones.
Experimental Workflow for 1,2,4-Triazole Synthesis
Caption: Workflow for 1,2,4-triazole synthesis.
Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis is a classical and effective method for preparing thiazole derivatives from thiosemicarbazones, which can be derived from this compound and a suitable carbonyl compound. The resulting thiazoles often exhibit antimicrobial properties.
Experimental Protocol: Synthesis of 2-Hydrazinyl-thiazole Derivatives
Materials:
-
This compound-derived thiosemicarbazone
-
α-Haloketone (e.g., 2-bromoacetophenone)
-
Ethanol
Procedure:
-
Dissolve the thiosemicarbazone (1 equivalent) in ethanol.
-
Add the α-haloketone (1 equivalent) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Upon cooling, the product will precipitate.
-
Filter the solid, wash with cold ethanol, and recrystallize to obtain the pure thiazole derivative.
Signaling Pathway for Thiazole Synthesis
Caption: Hantzsch synthesis of thiazoles.
Synthesis of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles can be synthesized from this compound through cyclization reactions, often facilitated by acidic conditions. These compounds are known for a broad spectrum of biological activities.
Experimental Protocol: Synthesis of 2-Amino-1,3,4-thiadiazole Derivatives
Materials:
-
This compound
-
Concentrated sulfuric acid or phosphorus oxychloride
-
Aromatic carboxylic acid
Procedure:
-
Mix this compound (1 equivalent) with an aromatic carboxylic acid (1 equivalent).
-
Slowly add a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride while cooling the mixture in an ice bath.
-
After the addition, allow the mixture to stir at room temperature for several hours or gently heat as required.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter, wash with water until neutral, and recrystallize from a suitable solvent.
Synthesis of Thiazolidinone Derivatives
Thiazolidinones are another important class of heterocyclic compounds that can be prepared from the thiosemicarbazone derived from this compound. This is typically achieved by reacting the thiosemicarbazone with an α-haloacetic acid derivative.
Experimental Protocol: Synthesis of Thiazolidin-4-one Derivatives
Materials:
-
This compound-derived thiosemicarbazone
-
Ethyl chloroacetate or chloroacetic acid
-
Anhydrous sodium acetate
-
Glacial acetic acid
Procedure:
-
A mixture of the thiosemicarbazone (1 equivalent), ethyl chloroacetate (or chloroacetic acid) (1 equivalent), and anhydrous sodium acetate in glacial acetic acid is refluxed for 6-8 hours.
-
The reaction mixture is then cooled and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the thiazolidin-4-one derivative.
Biological Relevance
The presence of the 2,4-difluorophenyl group in these heterocyclic systems is often associated with enhanced biological activity. For instance, many antifungal drugs, such as fluconazole and voriconazole, contain a 2,4-difluorophenyl moiety. It is suggested that this group contributes to the binding affinity of the molecule to fungal enzymes.[3] Derivatives of 1,2,4-triazoles and thiazoles synthesized from this compound have shown promising antioxidant, antibacterial, and antifungal activities.[1][2] Further screening of these and other derivatives is warranted to explore their full therapeutic potential.
References
Application Notes and Protocols: N-(2,4-difluorophenyl)hydrazinecarbothioamide in Antifungal Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,4-difluorophenyl)hydrazinecarbothioamide is a member of the thiosemicarbazide class of compounds, which has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antifungal properties. The structural motif of N-arylhydrazinecarbothioamide serves as a versatile scaffold for the development of novel therapeutic agents. The presence of the 2,4-difluorophenyl group is often associated with enhanced biological activity, making this compound a promising lead for the development of new antifungal drugs. These application notes provide an overview of its potential applications, synthesis, and protocols for antifungal evaluation.
Potential Applications
This compound and its derivatives are being investigated for their potential as broad-spectrum antifungal agents. Their applications in drug development include:
-
Lead Compound for Novel Antifungal Agents: Its core structure can be chemically modified to generate a library of derivatives with potentially improved efficacy, selectivity, and pharmacokinetic properties.
-
Synergistic Agent: This class of compounds may act synergistically with existing antifungal drugs, potentially reducing the required dosage and combating drug resistance.
-
Tool Compound for Mechanistic Studies: As an inhibitor of key fungal processes, it can be used as a chemical probe to investigate fungal biology and identify new drug targets.
Antifungal Activity of Structurally Related Compounds
| Compound Class | Fungal Strain | MIC Range (µg/mL) | Reference |
| Hydrazone Derivatives | Candida parapsilosis | 16 - 32 | [1][2] |
| Hydrazone Derivatives | Trichosporon asahii | 8 - 16 | [1][2] |
| N'-Phenylhydrazides | Candida albicans | 0.125 - 64 | [3] |
| Phenylthiazole Acylhydrazones | Magnaporthe oryzae | 1.29 - 2.65 | [4] |
| Pyrazole-4-carboxamides | Sclerotinia sclerotiorum | 0.94 - 12.77 | [5] |
Mechanism of Action
The antifungal activity of N-arylhydrazinecarbothioamides is believed to be multifactorial, primarily targeting the integrity and function of the fungal cell. The proposed mechanisms of action include:
-
Disruption of Fungal Cell Membrane: These compounds can interfere with the fungal cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell lysis.[6]
-
Inhibition of Ergosterol Biosynthesis: A key target is the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting enzymes in this pathway, these compounds disrupt membrane fluidity and function.
-
Generation of Reactive Oxygen Species (ROS): Some hydrazine derivatives have been shown to induce the production of ROS within fungal cells, leading to oxidative stress and damage to cellular components.[6]
-
DNA Intercalation: There is evidence to suggest that some hydrazine-metal complexes can intercalate with fungal DNA, interfering with replication and transcription.[6]
Below is a diagram illustrating the proposed antifungal mechanism of action.
Caption: Proposed Antifungal Mechanism of Action.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of N-arylhydrazinecarbothioamides, which can be adapted for the specific synthesis of this compound.
Materials:
-
Appropriate acid hydrazide
-
2,4-difluorophenyl isothiocyanate
-
Absolute ethanol
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the acid hydrazide (1 equivalent) in absolute ethanol in a round-bottom flask.[7]
-
Add 2,4-difluorophenyl isothiocyanate (1 equivalent) to the solution.[7]
-
Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[7]
-
Upon completion of the reaction, cool the mixture to room temperature.[7]
-
The resulting precipitate is collected by filtration.[7]
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.[7]
-
Dry the product. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.[7]
-
Characterize the final product using appropriate analytical techniques, such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry.[7]
Below is a workflow diagram for the synthesis.
Caption: General Synthesis Workflow.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
This compound
-
Fungal isolates
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolates on an appropriate agar medium.
-
Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute the fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.
-
Add 100 µL of the antifungal stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the diluted fungal inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing only the fungal inoculum in RPMI-1640 medium.
-
Sterility Control: A well containing only RPMI-1640 medium.
-
-
Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the absorbance using a microplate reader.
Below is a workflow diagram for the Broth Microdilution Assay.
Caption: Broth Microdilution Workflow.
Conclusion
This compound represents a valuable scaffold in the quest for new antifungal agents. While further research is needed to fully elucidate its antifungal spectrum and mechanism of action, the information available for related compounds suggests its potential as a potent antifungal lead. The protocols provided herein offer a framework for the synthesis and evaluation of this and similar compounds, aiding in the systematic development of novel antifungal therapies. Researchers are encouraged to perform comprehensive in vitro and in vivo studies to fully characterize the antifungal potential and toxicological profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psvmkendra.com [psvmkendra.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of 1,2,4-Triazole Derivatives Utilizing an N-(2,4-difluorophenyl)hydrazinecarbothioamide Moiety
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, antibacterial, anticancer, and antioxidant properties. This document provides detailed protocols for the synthesis of 1,2,4-triazole-3-thione derivatives, a key subclass of this heterocyclic family. The synthesis proceeds through an N-acylated N'-(2,4-difluorophenyl)hydrazinecarbothioamide intermediate, which is formed and then cyclized to the target triazole. While the direct synthesis of the parent N-(2,4-difluorophenyl)hydrazinecarbothioamide is not detailed in the cited literature, the following protocols describe a robust and well-documented pathway to N-substituted derivatives and their subsequent conversion to 1,2,4-triazoles.
The key transformation involves two main stages: the formation of a substituted hydrazinecarbothioamide by reacting a hydrazide with 2,4-difluorophenyl isothiocyanate, and the subsequent intramolecular cyclization of this intermediate under basic conditions to yield the 1,2,4-triazole-3-thione.
Synthetic Pathway Overview
The overall synthetic scheme for the preparation of 4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives is outlined below. This two-step process begins with the synthesis of N-(2,4-difluorophenyl)-2-(4-(4-X-phenylsulfonyl)benzoyl)hydrazinecarbothioamides, which are then cyclized.
Application Notes and Protocols for the Synthesis of N-substituted Hydrazinecarbothioamides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of N-substituted hydrazinecarbothioamides, a class of compounds with significant potential in drug development due to their diverse biological activities, including antimicrobial, anticonvulsant, and enzyme-inhibiting properties.
Introduction
N-substituted hydrazinecarbothioamides, also known as thiosemicarbazides, are versatile intermediates in organic synthesis and are recognized for their broad spectrum of biological activities.[1] Their structural features allow for various modifications, leading to a wide range of derivatives with tailored pharmacological profiles. This document outlines the most common and efficient methods for their synthesis, presents data on the yields of representative compounds, and illustrates a key mechanism of their antimicrobial action.
General Synthetic Workflow
The synthesis of N-substituted hydrazinecarbothioamides is typically achieved through the nucleophilic addition of a hydrazine derivative to an isothiocyanate. This reaction is generally straightforward, high-yielding, and can be performed under mild conditions. The overall workflow is depicted below.
Caption: General experimental workflow for the synthesis of N-substituted hydrazinecarbothioamides.
Experimental Protocols
Two primary methods for the synthesis of N-substituted hydrazinecarbothioamides are detailed below: a conventional heating method and a microwave-assisted method.
Protocol 1: Conventional Synthesis via Reflux
This protocol describes the synthesis of N-substituted hydrazinecarbothioamides by reacting a hydrazine derivative with an isothiocyanate in ethanol under reflux.
Materials:
-
Appropriate hydrazine derivative (1.0 eq)
-
Appropriate isothiocyanate (1.0 eq)
-
Absolute Ethanol
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the hydrazine derivative (e.g., 0.005 mol) in absolute ethanol (20-30 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add an equimolar amount of the appropriate isothiocyanate (e.g., 0.005 mol).[2]
-
Attach a condenser to the flask and heat the reaction mixture to reflux with continuous stirring.
-
The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times typically range from 2 to 10 hours, depending on the reactivity of the substrates.[3]
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated product is collected by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[4]
-
Dry the purified product in a vacuum oven.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a rapid and efficient alternative to conventional heating, often leading to shorter reaction times and higher yields.[5]
Materials:
-
Appropriate hydrazine derivative (1.0 eq)
-
Appropriate isothiocyanate (1.0 eq)
-
Methanol or Ethanol
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine the hydrazine derivative (e.g., 1 mmol) and the appropriate isothiocyanate (e.g., 1 mmol) in methanol or ethanol (5-10 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a short period, typically ranging from 5 to 15 minutes.[5]
-
After the irradiation is complete, cool the vial to room temperature.
-
The product usually precipitates out of the solution upon cooling.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold solvent.
-
Recrystallize the product from a suitable solvent to obtain the pure N-substituted hydrazinecarbothioamide.
Data Presentation
The following tables summarize the synthesis of various N-substituted hydrazinecarbothioamides using the conventional method, highlighting the substituents, reaction times, and yields.
Table 1: Synthesis of 2-(2-(9H-carbazol-9-yl)acetyl)-N-substituted-hydrazine-1-carbothioamides [4]
| Compound | R (Substituent on Phenyl Ring) | Yield (%) | Melting Point (°C) |
| 4a | H | 88 | 235–237 |
| 4d | Naphthalen-1-yl | 85 | 222–224 |
| 4e | 4-NO₂ | 94 | 235–237 |
| 4h | 4-Cl | 90 | 235–237 |
Table 2: Synthesis of N-(substituted)-2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazine-1-carbothioamides [6]
| Compound | R (Substituent) | Yield (%) | Melting Point (°C) |
| 5c | 4-Fluorophenyl | 77.24 | 178 |
| 5f | Ethyl | 79.36 | 180 |
Mechanism of Action: Inhibition of Bacterial Topoisomerase IV
Several N-substituted hydrazinecarbothioamides have demonstrated potent antibacterial activity by targeting bacterial type IIA topoisomerases, such as DNA gyrase and topoisomerase IV.[7][8] These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial drugs. The proposed mechanism of inhibition involves the binding of the hydrazinecarbothioamide to the ATP-binding site of the ParE subunit of topoisomerase IV, thereby inhibiting its ATPase activity.[8] This prevents the enzyme from performing its essential function in decatenating replicated chromosomes, ultimately leading to bacterial cell death.
Caption: Proposed mechanism of action for N-substituted hydrazinecarbothioamides as inhibitors of bacterial topoisomerase IV.
References
- 1. medium.com [medium.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
- 6. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological and docking studies of topoisomerase IV inhibition by thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Evaluation of Hydrazinecarbothioamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the antimicrobial evaluation of novel hydrazinecarbothioamide derivatives. The protocols outlined below are based on established methodologies for determining the efficacy of new antimicrobial agents.
Data Presentation: Summary of Antimicrobial Activity
Quantitative data from antimicrobial susceptibility testing should be organized for clear comparison. The following tables present a summary of Minimum Inhibitory Concentration (MIC) values for representative hydrazinecarbothioamide compounds against various microbial strains, compiled from recent studies.
Table 1: Antibacterial Activity of Hydrazinecarbothioamide Derivatives (MIC in µM)
| Compound ID | Staphylococcus aureus | Pseudomonas aeruginosa | Escherichia coli | Klebsiella pneumoniae | Enterococcus faecalis | Reference |
| 5b (4-NO2Ph) | 25 | >100 | >100 | >100 | >100 | [1][2] |
| 5d (4-ClPh) | >100 | >100 | >100 | >100 | >100 | [1][2] |
| 5e (4-bromophenyl) | 12.5 | >100 | >100 | >100 | >100 | [1][2][3] |
| 5g (n-propyl) | >100 | <0.78 | >100 | >100 | >100 | [1][2][3] |
| 5h (n-butyl) | 25 | >100 | >100 | >100 | >100 | [1] |
| 5i (allyl) | >100 | 1.56 | >100 | >100 | >100 | [1] |
| Vancomycin | 20 | - | - | - | 20 | [3] |
| Meropenem | - | 78 | - | - | - | [3] |
Table 2: Antifungal Activity of Hydrazinecarbothioamide Derivatives (MIC in µg/mL)
| Compound ID | Candida albicans | Aspergillus niger | Reference |
| IVb | - | - | [4] |
| IVf | - | - | [4] |
| IVg | - | - | [4] |
| Fluconazole | - | - | |
| (Note: Specific MIC values for antifungal activity were not consistently available in the searched literature; however, compounds IVb, IVf, and IVg were noted to have good antifungal activity.) |
Experimental Protocols
Detailed methodologies for key antimicrobial susceptibility tests are provided below.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Test hydrazinecarbothioamide compounds
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media
-
Bacterial or fungal strains for testing
-
Positive control antibiotic (e.g., Vancomycin, Meropenem)
-
Negative control (vehicle, e.g., Dimethyl sulfoxide - DMSO)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium within the 96-well plates to achieve a range of desired concentrations.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized inoculum in the broth to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the vehicle used to dissolve the compound). A sterility control (broth only) should also be included.
-
Incubate the plates at 35-37°C for 16-24 hours for most bacteria.
-
-
Determination of MIC:
-
The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
-
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This is a qualitative method to determine the susceptibility of a microbial strain to an antimicrobial agent.
Materials:
-
Test hydrazinecarbothioamide compounds
-
Sterile filter paper disks (6 mm in diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains for testing
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Incubator
-
Forceps
Procedure:
-
Preparation of Disks:
-
Impregnate sterile filter paper disks with a known concentration of the test compound solution.
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculum Preparation:
-
Prepare a microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.
-
-
Disk Application and Incubation:
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.
-
Mandatory Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial evaluation of hydrazinecarbothioamides.
Proposed Mechanism of Action for Hydrazinecarbothioamides
The antimicrobial mechanism of action for hydrazinecarbothioamides is multifaceted and may involve several cellular targets. Molecular studies suggest that these compounds can interfere with essential bacterial processes.[5]
Caption: Proposed antimicrobial mechanisms of hydrazinecarbothioamides.
References
- 1. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Enzyme Inhibition with N-(2,4-difluorophenyl)hydrazinecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,4-difluorophenyl)hydrazinecarbothioamide belongs to the thiosemicarbazone class of compounds, a group recognized for a wide array of biological activities. The core hydrazinecarbothioamide scaffold is a known pharmacophore that can chelate metal ions and participate in various biological interactions, making it a promising candidate for enzyme inhibition studies. While specific enzyme inhibition data for this compound is not extensively documented in publicly available literature, its structural analogs have demonstrated significant inhibitory effects against various enzymes, particularly metalloenzymes such as tyrosinase.
This document provides a generalized framework and detailed protocols for evaluating the enzyme inhibitory potential of this compound, using tyrosinase as a primary example. Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway, and its inhibition is a target for developing agents for hyperpigmentation disorders and preventing enzymatic browning in food products.[1][2][3][4] The protocols and data presentation formats provided herein can be adapted for studying the inhibition of other relevant enzymes.
Data Presentation: Hypothetical Inhibitory Activity
The following tables summarize hypothetical, yet plausible, quantitative data for the inhibitory activity of this compound against mushroom tyrosinase. This data is presented to illustrate the expected outcomes from the experimental protocols described below and is based on the activity of similar thiosemicarbazone derivatives.
Table 1: Tyrosinase Inhibitory Activity of this compound
| Compound | Target Enzyme | Substrate | IC50 (µM) | Positive Control | IC50 of Positive Control (µM) |
| This compound | Mushroom Tyrosinase | L-DOPA | 8.5 ± 0.7 | Kojic Acid | 16.7 ± 1.2 |
Table 2: Kinetic Parameters of Tyrosinase Inhibition
| Compound | Type of Inhibition | Ki (µM) |
| This compound | Competitive | 5.2 |
Experimental Protocols
The following protocols provide a detailed methodology for assessing the inhibitory potential of this compound against tyrosinase.
Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol is adapted from established methods for determining tyrosinase inhibition.[5]
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound (test compound)
-
Kojic acid (positive control)
-
Phosphate buffer (50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of the test compound and kojic acid in DMSO. Further dilute with phosphate buffer to achieve a range of desired concentrations.
-
-
Assay:
-
In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of mushroom tyrosinase solution.
-
Incubate the mixture at 37°C for 10 minutes.[5]
-
To initiate the enzymatic reaction, add 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 492 nm (corresponding to the formation of dopachrome) at regular intervals for a specified period using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the enzyme solution without the inhibitor, and A_sample is the absorbance of the enzyme solution with the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.
-
Protocol 2: Kinetic Study of Tyrosinase Inhibition
This protocol is designed to determine the mode of enzyme inhibition.
Materials and Reagents:
-
Same as Protocol 1.
Procedure:
-
Assay Setup:
-
Perform the tyrosinase assay as described in Protocol 1, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).
-
Typically, three different concentrations of the inhibitor and at least five different concentrations of the substrate are used.
-
-
Data Collection:
-
Measure the initial reaction velocities (V) for each combination of substrate and inhibitor concentration.
-
-
Data Analysis:
-
Construct a Lineweaver-Burk plot by plotting 1/V against 1/[S] (where [S] is the substrate concentration) for each inhibitor concentration.
-
Analyze the plot to determine the type of inhibition (competitive, non-competitive, or uncompetitive) and calculate the inhibition constant (Ki).
-
Visualizations
Signaling Pathway
The inhibition of tyrosinase can impact the melanogenesis signaling pathway, which is regulated by various stimuli, including UV radiation and alpha-melanocyte-stimulating hormone (α-MSH).[6]
Caption: Simplified melanogenesis signaling pathway showing the role of tyrosinase and the point of inhibition.
Experimental Workflow
The following diagram outlines the general workflow for screening and characterizing this compound as an enzyme inhibitor.
Caption: General experimental workflow for enzyme inhibition studies.
References
- 1. Thiosemicarbazones with tyrosinase inhibitory activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Thiosemicarbazones with tyrosinase inhibitory activity | CoLab [colab.ws]
- 4. Synthesis, screening and biological activity of potent thiosemicarbazone compounds as a tyrosinase inhibitor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of N-(2,4-difluorophenyl)hydrazinecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of N-(2,4-difluorophenyl)hydrazinecarbothioamide. Detailed protocols for the key analytical methods are provided to ensure accurate and reproducible results.
Introduction
This compound is a thiosemicarbazide derivative of interest in medicinal chemistry and drug development due to the biological activities associated with this class of compounds, including antioxidant properties.[1][2] Accurate and thorough characterization is crucial for quality control, regulatory submission, and further research. This document outlines the standard analytical techniques for the structural elucidation and purity assessment of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and related derivatives is presented in Table 1. These values are critical for the initial identification and characterization of the compound.
Table 1: Physicochemical Data of this compound and Analogs
| Property | 2-(4-(4-Chlorophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 2-(4-(4-Bromophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | N-(2,4-difluorophenyl)-2-(4-(phenylsulfonyl)benzoyl)hydrazinecarbothioamide |
| Molecular Formula | C₂₀H₁₄ClF₂N₃O₃S₂ | C₂₀H₁₄BrF₂N₃O₃S₂ | C₂₀H₁₅F₂N₃O₃S₂ |
| Molecular Weight ( g/mol ) | 481.92 | 526.37 | 447.48 |
| Melting Point (°C) | 170–172 | Not Specified | Not Specified |
| Elemental Analysis (Found %) | C: 49.75, H: 2.87, N: 8.60 | C: 45.58, H: 2.60, N: 7.88 | C: 53.61, H: 3.30, N: 9.28 |
| Elemental Analysis (Calcd. %) | C: 49.84, H: 2.93, N: 8.72 | C: 45.64, H: 2.68, N: 7.98 | C: 53.68, H: 3.38, N: 9.39 |
Data sourced from synthesis and characterization studies of related compounds.[1]
Spectroscopic Characterization
Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. The presence of fluorine atoms will result in characteristic splitting patterns.
Table 2: NMR Spectral Data for this compound Derivatives
| Nucleus | Functional Group | Chemical Shift (δ, ppm) |
| ¹H | NH | ~9.62, ~10.04, ~10.90 (singlets) |
| ¹³C | C=S | ~169 |
| ¹³C | C=O | 167.8-170.3 |
Note: The chemical shifts are indicative and may vary slightly depending on the solvent and the specific derivative of this compound being analyzed.[2][3]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the solvent peak.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Table 3: Key IR Absorption Bands for this compound Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretching | 3150–3319 |
| Aromatic C-H stretching | 3010-3090 |
| C=O stretching | 1663–1682 |
| C=C aromatic stretching | 1478-1531 |
| C=S stretching | 1243–1258 |
| C-F stretching | ~1145 |
| SO₂ stretching | 1319, 1294, 1156 |
Note: The exact positions of the absorption bands can be influenced by the molecular environment.[1][3]
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: Use a Fourier Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Collect a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Obtain high-resolution mass spectra (HRMS) for accurate mass determination and elemental composition confirmation.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions.
UV-Visible Spectroscopy
UV-Vis spectroscopy can be used to study the electronic transitions within the molecule and is particularly useful for quantitative analysis and studying interactions with other molecules.[4][5]
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of known concentration.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the solvent.
-
Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). For quantitative analysis, create a calibration curve using standards of known concentrations.
Chromatographic Analysis
Chromatographic techniques are vital for assessing the purity of this compound and for separating it from any impurities or related compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of non-volatile compounds. A reversed-phase method is typically suitable for this type of molecule.[6][7]
-
Instrumentation: A standard HPLC system with a UV detector and a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (determined from the UV-Vis spectrum).
-
Gradient: A typical gradient could be from 10% to 90% acetonitrile over 20-30 minutes.
-
-
Data Analysis: The purity is determined by the peak area percentage of the main component.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for the characterization of this compound and a conceptual signaling pathway where such a molecule might be investigated.
Caption: General experimental workflow for the characterization of the title compound.
Caption: Conceptual signaling pathway where the compound might be investigated.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UV-visible and 1H–15N NMR spectroscopic studies of colorimetric thiosemicarbazide anion sensors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversed-phase liquid-chromatographic mass spectrometric N-glycan analysis of biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-(2,4-difluorophenyl)hydrazinecarbothioamide" in ROS-mediated mitochondria-dependent apoptosis pathway studies.
Application Notes and Protocols: Studying N-arylhydrazinecarbothioamides in ROS-Mediated Apoptosis
Introduction
While specific research on "N-(2,4-difluorophenyl)hydrazinecarbothioamide" in ROS-mediated mitochondria-dependent apoptosis is not extensively documented in publicly available literature, the broader class of fluorinated hydrazinecarbothioamides (also known as thiosemicarbazones) has garnered significant interest for its potential anti-cancer properties. These compounds are frequently investigated for their ability to induce apoptosis through oxidative stress mechanisms.
This document provides a detailed overview and experimental protocols based on studies of a structurally analogous compound, 2-(3,4-difluorobenzylidene)hydrazinecarbothioamide . This compound has been shown to induce apoptosis in human A549 lung cancer cells through a ROS-mediated, mitochondria-dependent pathway.[1][2] The methodologies and findings presented here serve as a robust framework for investigating "this compound" or other similar derivatives.
Hydrazinecarbothioamides and their cyclized counterparts, 1,2,4-triazoles, are known for a wide range of biological activities, including antioxidant, antimicrobial, and anti-cancer effects.[3][4][5][6] The presence of fluorine atoms can enhance the metabolic stability and cell permeability of these compounds, making them promising candidates for drug development.
Mechanism of Action: An Overview
The proposed mechanism for compounds like 2-(3,4-difluorobenzylidene)hydrazinecarbothioamide involves the induction of intracellular Reactive Oxygen Species (ROS). This surge in ROS disrupts the mitochondrial membrane potential (ΔΨm), leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. This event initiates a cascade of downstream signaling events, including the activation of caspases, ultimately culminating in programmed cell death or apoptosis.[1]
Data Presentation
The following tables summarize the typical quantitative data obtained when studying the effects of a fluorinated hydrazinecarbothioamide derivative on a cancer cell line, using 2-(3,4-difluorobenzylidene)hydrazinecarbothioamide on A549 cells as an exemplar.
Table 1: Effect on Cell Proliferation and Mitochondrial Integrity
| Parameter | Treatment Group | Result | Reference |
| Cell Viability (MTT Assay) | A549 Cells + Compound | Significant anti-proliferative activity | [1] |
| Colony Formation | A549 Cells + Compound | Inhibition of colony formation | [1] |
| Mitochondrial Membrane Potential (ΔΨm) | A549 Cells + Compound | Decreased ΔΨm | [1] |
| Intracellular ROS Content | A549 Cells + Compound | Markedly increased ROS levels | [1] |
Table 2: Modulation of Key Apoptotic and Cell Cycle Proteins
| Protein Target | Effect of Compound Treatment | Pathway Involvement | Reference |
| p53 | Increased expression | Pro-apoptotic signaling | [1] |
| Bcl-2 | Decreased expression | Anti-apoptotic (Inhibited) | [1] |
| Bax | Increased expression | Pro-apoptotic (Promoted) | [1] |
| Bcl-2/Bax Ratio | Decreased | Pro-apoptotic shift | [1] |
| Cleaved Caspase-3 | Increased expression | Executioner caspase | [1] |
| Cleaved PARP | Increased expression | Marker of apoptosis | [1] |
| CDK4 | Reduced expression | G1 phase cell cycle arrest | [1] |
| Cyclin D1 | Reduced expression | G1 phase cell cycle arrest | [1] |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the role of this compound or its analogues in the ROS-mediated mitochondria-dependent apoptosis pathway.
Protocol 1: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.
Protocol 2: Intracellular ROS Measurement
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a defined time (e.g., 24 hours).
-
DCFH-DA Staining: After treatment, wash the cells with PBS and incubate them with 10 µM of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Cell Lysis & Measurement: Wash the cells again with PBS. The fluorescence intensity can be measured using a fluorescence microscope or by lysing the cells and measuring the fluorescence of the supernatant in a fluorometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 6-well plate and treat with the test compound as described above.
-
JC-1 Staining: After treatment, wash the cells with PBS and incubate with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.
-
Imaging: Wash the cells with PBS and immediately observe them under a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence indicates the change in ΔΨm.
Protocol 4: Western Blot Analysis
-
Protein Extraction: Treat cells with the test compound for a specified time (e.g., 48 hours). Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-50 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
Caption: Proposed ROS-mediated mitochondria-dependent apoptosis pathway.
Experimental Workflow Diagram
Caption: General workflow for assessing compound-induced apoptosis.
References
- 1. A novel fluorinated thiosemicarbazone derivative- 2-(3,4-difluorobenzylidene) hydrazinecarbothioamide induces apoptosis in human A549 lung cancer cells via ROS-mediated mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel fluorinated thiosemicarbazone derivative- 2-(3,4-difluorobenzylidene) hydrazinecarbothioamide induces apoptosis in human A549 lung cancer cells via ROS-mediated mitochondria-dependent pathway. (2017) | Zhao Yue | 17 Citations [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single-Crystal X-ray Diffraction of Fluorinated Benzamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the single-crystal X-ray diffraction (SCXRD) analysis of fluorinated benzamides. This class of compounds is of significant interest in medicinal chemistry and materials science, and understanding their three-dimensional structure is crucial for rational drug design and the development of new materials. Fluorine substitution can significantly influence crystal packing and molecular conformation, often playing a role in suppressing disorder commonly observed in benzamide crystals.[1][2][3][4][5] These protocols outline the necessary steps from crystallization to data analysis, enabling researchers to obtain high-quality crystallographic data for this important class of molecules.
Introduction to Fluorinated Benzamides and Crystallography
Fluorinated benzamides are a key scaffold in numerous pharmaceutical compounds and functional organic materials. The introduction of fluorine atoms can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. In the solid state, fluorine's unique electronic properties can lead to specific intermolecular interactions, influencing crystal packing and sometimes leading to polymorphism.
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the crystalline state. This technique provides invaluable information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and understanding solid-state properties.
A notable challenge in the crystallography of benzamides is the tendency for disorder in the crystal lattice. However, studies have shown that fluorine substitution, particularly at the ortho-position of the phenyl ring, can suppress this disorder, leading to more well-defined crystal structures.[1][2][3][4][5] This makes SCXRD a particularly powerful tool for studying fluorinated analogues.
Experimental Protocols
Crystallization of Fluorinated Benzamides
The critical first step in SCXRD is obtaining high-quality single crystals. For fluorinated benzamides, several methods can be employed.
Protocol 1: Slow Evaporation
-
Solvent Selection: Dissolve the purified fluorinated benzamide in a suitable solvent or solvent mixture. Common solvents include ethanol, methanol, acetone, ethyl acetate, and dichloromethane. The ideal solvent is one in which the compound has moderate solubility.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound at room temperature or slightly elevated temperature.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any particulate matter.
-
Evaporation: Cover the vial with a cap containing a few pinholes or with parafilm perforated with a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator).
-
Crystal Growth: Monitor the vial over several days to weeks for the formation of single crystals.
Protocol 2: Vapor Diffusion
-
Sample Preparation: Dissolve the fluorinated benzamide in a small amount of a relatively volatile solvent in which it is readily soluble (the "solvent"). Place this solution in a small, open vial.
-
Anti-Solvent Selection: Place the small vial inside a larger, sealed container (e.g., a beaker or jar) that contains a larger volume of a solvent in which the compound is poorly soluble (the "anti-solvent").
-
Diffusion: The vapor of the anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and inducing crystallization.
-
Incubation and Monitoring: Keep the setup in a stable environment and monitor for crystal growth over time.
Single-Crystal X-ray Data Collection
Protocol 3: Data Acquisition
-
Crystal Mounting: Carefully select a single crystal of suitable size (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil).
-
Diffractometer Setup: Mount the goniometer head on the diffractometer (e.g., a Bruker SMART APEX II or similar).[2]
-
Cooling: Cool the crystal to a low temperature (typically 100 K) using a cryostream (e.g., Oxford Cryosystems) to minimize thermal vibrations and radiation damage.[2]
-
X-ray Source: Utilize a monochromatic X-ray source, such as Mo-Kα radiation (λ = 0.71073 Å) or Cu-Kα radiation (λ = 1.54178 Å), generated from a sealed tube or a microfocus source.[2]
-
Data Collection Strategy:
-
Perform an initial series of frames to determine the unit cell and crystal quality.
-
Based on the crystal system and unit cell parameters, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of omega and phi scans.
-
-
Data Acquisition: Collect the diffraction data using a suitable detector, such as a CCD or CMOS detector. The exposure time per frame will depend on the crystal's diffracting power and the X-ray source intensity.
-
Data Integration and Scaling: Process the raw diffraction images to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. Scale the data to account for variations in crystal illumination and detector response.
Structure Solution and Refinement
Protocol 4: Structure Determination
-
Space Group Determination: Determine the space group from the systematic absences in the diffraction data.
-
Structure Solution: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Software such as SHELXS is commonly used for this purpose.[6]
-
Structure Refinement: Refine the initial model against the experimental data using full-matrix least-squares on F². This process involves refining atomic positions, and anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. Software such as SHELXL is standard for refinement.[6]
-
Validation: Validate the final refined structure using tools like PLATON and CheckCIF to ensure the model is chemically reasonable and fits the data well. Key metrics to check include R-factors (R1, wR2), goodness-of-fit (GooF), and the residual electron density map.
Data Presentation
The following tables summarize representative crystallographic data for fluorinated benzamides, illustrating typical parameters obtained from a successful SCXRD experiment.
Table 1: Crystallographic Data for Selected Fluorinated Benzamides
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| N-(2,3-Difluorophenyl)-2-fluorobenzamide | C₁₃H₈F₃NO | Monoclinic | P2₁/c | 7.954(2) | 12.049(3) | 12.454(3) | 107.12(3) | [6] |
| 4-Fluoro-N-(2-methylphenylsulfonyl)benzamide | C₁₄H₁₂FNO₃S | Monoclinic | P2₁/c | 16.934(2) | 13.988(2) | 12.049(2) | 98.99(1) | [7][8] |
| N-(2-Chlorophenylsulfonyl)-4-fluorobenzamide | C₁₃H₉ClFNO₃S | Monoclinic | P2₁/n | 11.235(2) | 8.841(2) | 14.881(3) | 108.57(1) | [7][8] |
| N-(4-Chlorophenylsulfonyl)-4-fluorobenzamide monohydrate | C₁₃H₉ClFNO₃S·H₂O | Monoclinic | P2₁/c | 14.896(2) | 9.001(2) | 11.458(2) | 106.34(1) | [7][8] |
Table 2: Data Collection and Refinement Statistics for a Representative Fluorinated Benzamide
| Parameter | Value |
| Empirical formula | C₁₃H₈F₃NO |
| Formula weight | 267.21 |
| Temperature (K) | 294(1) |
| Wavelength (Å) | 0.71073 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 7.954(2) Å, b = 12.049(3) Å, c = 12.454(3) Å, β = 107.12(3)° |
| Volume (ų) | 1141.1(5) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.555 |
| Absorption coefficient (mm⁻¹) | 0.130 |
| F(000) | 544 |
| Theta range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 8132 |
| Independent reflections | 2596 [R(int) = 0.045] |
| Completeness to theta = 25.242° (%) | 99.8 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2596 / 0 / 172 |
| Goodness-of-fit on F² | 1.04 |
| Final R indices [I > 2sigma(I)] | R1 = 0.048, wR2 = 0.125 |
| R indices (all data) | R1 = 0.067, wR2 = 0.137 |
| Largest diff. peak and hole (e·Å⁻³) | 0.23 and -0.21 |
| Data for N-(2,3-Difluorophenyl)-2-fluorobenzamide, adapted from[6]. |
Visualizations
The following diagrams illustrate the general workflow for single-crystal X-ray diffraction of fluorinated benzamides.
Caption: Experimental workflow for SCXRD of fluorinated benzamides.
Caption: Role of fluorine in improving benzamide crystal quality.
References
- 1. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acs.figshare.com [acs.figshare.com]
- 6. mdpi.com [mdpi.com]
- 7. Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for "In Vitro" Urease Inhibition Assay Using Hydrazinecarbothioamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing "in vitro" urease inhibition assays with a specific focus on hydrazinecarbothioamide derivatives. This document includes detailed experimental protocols, data presentation guidelines, and visualizations to facilitate understanding and implementation in a research setting.
Introduction
Urease (EC 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[1] The carbamate rapidly decomposes to form a second molecule of ammonia and carbonic acid.[2] This enzymatic action is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and the formation of urinary stones.[2][3] Consequently, the inhibition of urease is a key therapeutic strategy for combating these pathogens. Hydrazinecarbothioamide derivatives have emerged as a promising class of urease inhibitors.[4][5]
Principle of the Assay
The most common "in vitro" method for measuring urease inhibition is a colorimetric assay based on the Berthelot (or indophenol) method.[3] This technique quantifies the amount of ammonia produced from the enzymatic breakdown of urea. In an alkaline medium, ammonia reacts with a phenol-hypochlorite solution, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound.[3] The absorbance of this colored product is measured spectrophotometrically, and the intensity of the color is directly proportional to the ammonia concentration.[3] A decrease in color intensity in the presence of a test compound indicates inhibition of urease activity.
Experimental Protocols
Materials and Reagents
-
Urease enzyme (e.g., from Jack bean)
-
Urea
-
Phosphate buffer (e.g., 20 mM sodium phosphate, pH 7.5)[2]
-
Hydrazinecarbothioamide derivatives (test compounds)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Phenol-nitroprusside solution (Solution A): Dissolve 0.5 g of phenol and 2.5 mg of sodium nitroprusside in 50 mL of distilled water.[6]
-
Alkaline hypochlorite solution (Solution B): Dissolve 250 mg of sodium hydroxide and 820 µL of 5% sodium hypochlorite in 50 mL of distilled water.[6]
-
96-well microplates
-
Microplate reader
-
Incubator
Assay Procedure
-
Preparation of Solutions :
-
Prepare a stock solution of urease enzyme in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Dissolve the hydrazinecarbothioamide derivatives and the standard inhibitor in DMSO to prepare stock solutions. Further dilute with the assay buffer to obtain a range of desired concentrations.
-
-
Assay in 96-Well Plate :
-
To each well of a 96-well plate, add the following in order:
-
20 µL of urease enzyme solution.[9]
-
10 µL of the test compound solution at various concentrations.
-
For the negative control (100% enzyme activity), add 10 µL of the solvent (e.g., DMSO and buffer) used to dissolve the test compounds.[3]
-
For the positive control, add 10 µL of the standard inhibitor solution.
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Enzymatic Reaction :
-
Add 40 µL of urea solution to each well to start the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Color Development :
-
Stop the reaction and initiate color development by adding 50 µL of Solution A (phenol-nitroprusside) followed by 50 µL of Solution B (alkaline hypochlorite) to each well.
-
Incubate the plate at room temperature for 10-15 minutes for color development.
-
-
Absorbance Measurement :
Data Analysis
-
Percentage Inhibition Calculation : The percentage of urease inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = [1 - (ODtest / ODcontrol)] x 100 [3]
Where:
-
ODtest is the absorbance of the well containing the test compound.
-
ODcontrol is the absorbance of the well with no inhibitor (negative control).
-
-
IC50 Determination : The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2] Non-linear regression analysis is typically used to fit the data to a dose-response curve and calculate the IC50 value.[10]
Data Presentation
Quantitative data from urease inhibition assays should be summarized in a clear and structured table for easy comparison of the inhibitory potential of different hydrazinecarbothioamide derivatives.
Table 1: Urease Inhibitory Activity of Hydrazinecarbothioamide Derivatives
| Compound ID | Chemical Structure/Name | IC50 (µM) ± SEM |
| 1 | (E)-2-(Furan-2-ylmethylene)hydrazine-1-carbothioamide | 0.58 µM[4][5] |
| 2 | 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 3.80 ± 1.9 µM[7] |
| 3 | 2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | 1.20 µM[11] |
| 4 | 2-(Adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide | 2.44 µM[11] |
| Thiourea | Standard Inhibitor | 21.0 - 23.0 µM[7][12] |
| Hydroxyurea | Standard Inhibitor | 100 µM[8][13] |
Visualization of Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates the key steps in the "in vitro" urease inhibition assay.
Caption: Experimental workflow for the in vitro urease inhibition assay.
Mechanism of Urease Inhibition
Hydrazinecarbothioamide derivatives are believed to inhibit urease by interacting with the nickel ions in the enzyme's active site. The sulfur and nitrogen atoms of the thiocarbamide moiety can chelate the nickel ions, thereby blocking the binding of the natural substrate, urea.
Caption: Conceptual diagram of urease inhibition by hydrazinecarbothioamide derivatives.
References
- 1. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-(Hetero(aryl)methylene)hydrazine-1-carbothioamides as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Arylmethylene hydrazine derivatives containing 1,3-dimethylbarbituric moiety as novel urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2,4-difluorophenyl)hydrazinecarbothioamide
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of N-(2,4-difluorophenyl)hydrazinecarbothioamide and related thiosemicarbazide derivatives. The information is structured to directly address common experimental challenges and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and effective method for synthesizing N-substituted hydrazinecarbothioamides is through the nucleophilic addition of a hydrazine derivative to an isothiocyanate.[1][2] Specifically, the target compound is typically synthesized by reacting a suitable acid hydrazide with 2,4-difluorophenyl isothiocyanate in an appropriate solvent, such as absolute ethanol, under reflux conditions.[3][4]
Q2: What kind of yield can be expected from this synthesis?
While yields are dependent on specific substrates and reaction conditions, the synthesis of related this compound derivatives has been reported with high efficiency. For instance, the reaction of 4-(phenylsulfonyl)benzoic acid hydrazide with 2,4-difluorophenyl isothiocyanate in refluxing ethanol resulted in a yield of 92.0%.[5] This indicates that with proper optimization, high yields are achievable.
Q3: What are the most critical factors for maximizing the reaction yield?
To achieve a high yield, the following factors are critical:
-
Reagent Purity: Use high-purity starting materials. Isothiocyanates can be sensitive to moisture and degrade over time. The purity of the hydrazine starting material is also essential.
-
Anhydrous Conditions: The use of an anhydrous solvent, such as absolute ethanol, is frequently cited to prevent unwanted side reactions, particularly the hydrolysis of the isothiocyanate.[3][6]
-
Temperature Control: The reaction is typically performed at reflux temperature to ensure it proceeds to completion.[3][6] Maintaining a consistent temperature is important for reaction kinetics.
-
Stoichiometry: An approximately equimolecular quantity of the hydrazine and isothiocyanate is generally recommended for optimal results.[7]
Q4: How is the final product typically isolated and purified?
The product, being a solid, often precipitates from the reaction mixture upon cooling. The standard procedure for isolation and purification involves:
-
Cooling: Allowing the reaction mixture to cool to room temperature or below to induce crystallization.
-
Filtration: Collecting the precipitated solid via vacuum filtration.
-
Washing: Washing the filter cake with a cold solvent (the same as the reaction solvent, e.g., cold ethanol) to remove soluble impurities and unreacted starting materials.[5]
-
Recrystallization: Further purification is achieved by recrystallizing the crude product from a suitable solvent, such as ethanol, to obtain a high-purity crystalline solid.[5][6]
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My synthesis resulted in a very low yield or failed to produce any precipitate. What are the likely causes and how can I fix them?
A: A low or non-existent yield can stem from several issues related to reagents, reaction conditions, or the work-up procedure.
-
Issue 1: Reagent Quality
-
Potential Cause: The 2,4-difluorophenyl isothiocyanate may have degraded due to age or improper storage, especially exposure to moisture. The hydrazine starting material could also be of low purity.
-
Recommendation: Verify the purity of your starting materials. If possible, use freshly opened or purified reagents. Consider analyzing the isothiocyanate by IR spectroscopy to check for the characteristic -N=C=S stretching band (around 2000-2100 cm⁻¹).
-
-
Issue 2: Reaction Conditions
-
Potential Cause: The solvent may not have been sufficiently anhydrous, leading to the hydrolysis of the isothiocyanate. The reflux temperature might not have been reached or maintained for an adequate duration, resulting in an incomplete reaction.
-
Recommendation: Use an anhydrous grade solvent or dry your solvent before use. Ensure the reaction is heated to a steady reflux and allow it to proceed for the recommended time (typically 3-4 hours).[6]
-
-
Issue 3: Product Solubility
-
Potential Cause: The product may be more soluble in the reaction solvent than anticipated, even after cooling.
-
Recommendation: After cooling the reaction to room temperature, try placing it in an ice bath to further decrease solubility and promote precipitation. If the product still does not precipitate, you may need to partially remove the solvent under reduced pressure to concentrate the mixture.
-
Problem: Oily or Impure Product
Q: My final product is an oil instead of a solid, or it appears discolored and impure on analysis (e.g., TLC). What steps can I take to improve its purity and form?
A: The presence of an oily or impure product usually points to residual starting materials, side products, or an inappropriate purification strategy.
-
Issue 1: Ineffective Crystallization
-
Potential Cause: The presence of impurities can inhibit crystallization, causing the product to "oil out."
-
Recommendation: Try adding a seed crystal to induce crystallization. If that fails, attempt to purify the oil using column chromatography before re-attempting crystallization from a different solvent system.
-
-
Issue 2: Insufficient Washing
-
Potential Cause: Unreacted starting materials or soluble byproducts may not have been completely removed during the initial filtration.
-
Recommendation: Ensure the collected solid is washed thoroughly with an adequate amount of cold solvent. Using warm solvent will dissolve some of the product, reducing the yield.
-
-
Issue 3: Improper Recrystallization
-
Potential Cause: The chosen recrystallization solvent may not be ideal, or the cooling process may be too rapid, trapping impurities within the crystal lattice.
-
Recommendation: Select a solvent in which the product is soluble when hot but sparingly soluble when cold. Ethanol is commonly used for this class of compounds.[5][6] Allow the solution to cool slowly to form well-defined, pure crystals. If the product remains impure, a second recrystallization may be necessary.
-
Data Presentation
The following table summarizes reaction conditions and reported yields for the synthesis of various hydrazinecarbothioamide derivatives, providing a comparative reference for experimental design.
| Starting Hydrazide | Starting Isothiocyanate | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 4-(Phenylsulfonyl)benzoic acid hydrazide | 2,4-Difluorophenyl isothiocyanate | Absolute Ethanol | - | Reflux | 92.0% | [5] |
| 5-Nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazide | Aromatic isothiocyanates | Anhydrous Methanol | 3–4 hours | Reflux | - | [6] |
| Hydrazine | General isothiocyanates | Isopropanol | - | - | ~Theoretical | [8] |
| 4-tert-butylbenzoic hydrazide | 4-(trifluoromethyl)phenyl isothiocyanate | - | - | - | - | [1] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol is a generalized procedure based on common methods for synthesizing related compounds.[3][6]
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting acid hydrazide (1 equivalent) in anhydrous ethanol (or methanol).
-
Reagent Addition: To this solution, add 2,4-difluorophenyl isothiocyanate (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature with stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product should precipitate as a solid.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the purified solid in a vacuum oven.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude, dried product into a clean Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis.
Caption: General experimental workflow for the synthesis of N-Arylhydrazinecarbothioamides.
Caption: Troubleshooting logic diagram for addressing low product yield in the synthesis.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity | MDPI [mdpi.com]
- 7. US2710243A - Preparation of thiosemicarbazide and isomers thereof - Google Patents [patents.google.com]
- 8. Sciencemadness Discussion Board - Thiosemicarbazide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: N-(2,4-difluorophenyl)hydrazinecarbothioamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-(2,4-difluorophenyl)hydrazinecarbothioamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound, like many organic compounds, are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity. For thermally stable compounds with distinct solubility differences between the product and impurities, recrystallization is often a straightforward and scalable option. Column chromatography is a more versatile technique capable of separating compounds with very similar properties.[1][2]
Q2: How do I choose the right solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Conversely, the impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures. It is often a process of empirical testing with small amounts of the crude product and various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, or mixtures thereof).
Q3: What are typical solvent systems for column chromatography of this compound?
A3: For silica gel column chromatography of moderately polar compounds like this compound, a common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[1][2] The polarity of the eluent is gradually increased to facilitate the elution of the desired compound. A typical gradient might start from 100% hexanes and gradually increase the proportion of ethyl acetate.[1]
Q4: My purified compound still shows impurities by NMR. What should I do?
A4: If residual impurities are detected after a single purification step, a second purification method is recommended. For instance, if you initially performed recrystallization, following up with column chromatography can remove impurities with similar solubility profiles. Conversely, if column chromatography was the first step, recrystallization of the collected fractions can further enhance purity. Preparative High-Performance Liquid Chromatography (HPLC) can also be employed for achieving very high purity.[1]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oily Product After Recrystallization | The compound's melting point is lower than the boiling point of the solvent. The presence of impurities is depressing the melting point. | Cool the solution slowly to encourage crystal formation. Try a lower-boiling point solvent for recrystallization. "Scratch" the inside of the flask with a glass rod at the solvent line to induce crystallization. Add a seed crystal of pure product if available. |
| Low Recovery from Recrystallization | The compound is too soluble in the chosen solvent at low temperatures. Too much solvent was used. Premature crystallization occurred during hot filtration. | Choose a solvent in which the compound is less soluble. Use the minimum amount of hot solvent to dissolve the crude product. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and premature crystallization. |
| Compound Stuck on the Column (Column Chromatography) | The eluent is not polar enough to move the compound down the column. The compound may be reacting with the silica gel (if it is unstable under acidic conditions). | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes). Consider using a different stationary phase, such as alumina (basic or neutral).[2] |
| Poor Separation in Column Chromatography | The chosen solvent system has a similar affinity for both the product and the impurities. The column was not packed or loaded correctly. | Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal one that shows good separation (difference in Rf values). Ensure the column is packed uniformly without air bubbles and the sample is loaded in a concentrated band. |
Quantitative Data Summary
The following table presents hypothetical, yet representative, data for the purification of this compound to illustrate the effectiveness of different purification methods.
| Purification Method | Starting Material Purity (%) | Final Purity (%) | Recovery Yield (%) | Typical Solvents/Eluents |
| Recrystallization | 85 | 98 | 75 | Ethanol/Water |
| Silica Gel Column Chromatography | 85 | 99 | 80 | Hexanes/Ethyl Acetate Gradient |
| Preparative HPLC | 98 | >99.9 | 60 | Acetonitrile/Water |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is not suitable. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.
-
Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Silica Gel Column Chromatography
-
Eluent Selection: Using thin-layer chromatography (TLC), test various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find one that gives the target compound an Rf value of approximately 0.3-0.4 and separates it well from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to move compounds of increasing polarity down the column.[1]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
References
Overcoming challenges in the cyclization of hydrazinecarbothioamides
Welcome to the technical support center for the cyclization of hydrazinecarbothioamides (thiosemicarbazides). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of heterocyclic compounds from these versatile precursors.
Frequently Asked Questions (FAQs)
Q1: What are the primary heterocyclic systems synthesized from the cyclization of hydrazinecarbothioamides?
Hydrazinecarbothioamides are key precursors for a variety of biologically significant heterocyclic compounds. The major ring systems obtained through their cyclization include:
-
1,3,4-Thiadiazoles: Typically formed under acidic conditions.[1]
-
1,2,4-Triazoles: Generally synthesized in alkaline media.[1][2]
-
1,3,4-Oxadiazoles: Can be prepared via oxidative cyclization or desulfurization methods.[1]
-
Thiazoles and Thiazolidinones: Result from reactions with compounds like α-haloketones.[1][3]
Q2: How do reaction conditions dictate the type of heterocycle formed?
The pH of the reaction medium is a critical factor in determining the cyclization pathway.[1]
-
Acidic Medium: In the presence of strong acids such as concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃), the cyclization of acylthiosemicarbazides typically yields 1,3,4-thiadiazole derivatives.[1][4] The mechanism is proposed to involve a nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by dehydration.[1]
-
Alkaline Medium: Under basic conditions, using reagents like sodium hydroxide (NaOH), the cyclization favors the formation of 1,2,4-triazole derivatives.[1][2] This pathway involves the nucleophilic attack of a nitrogen atom.
Q3: What are common side reactions or byproducts to be aware of?
During the cyclization of hydrazinecarbothioamides, the formation of undesired isomers or byproducts can occur. For instance, depending on the substituents and reaction conditions, the cyclization of thiosemicarbazide derivatives can sometimes lead to a mixture of products. It has been noted that in some cases, both acidic and alkaline conditions can lead to the formation of 1,3,4-thiadiazole derivatives, highlighting the importance of careful reaction optimization.[5] Additionally, intramolecular cyclization reactions can sometimes lead to unexpected products, such as the formation of a 3,6-dihydro-1,3,4-oxadiazin-2-one derivative from a hydrazone carboxylate of doxorubicin under neutral pH, instead of the expected drug release.[6]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Heterocycle
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | For 1,3,4-thiadiazole synthesis, ensure sufficiently acidic conditions with reagents like conc. H₂SO₄, polyphosphoric acid, or 25% HCl.[4] For 1,2,4-triazole synthesis, verify the basicity of the reaction mixture, using bases such as NaOH or sodium ethoxide.[2][4] |
| Ineffective Cyclizing Agent | The choice and amount of the cyclizing/dehydrating agent are crucial. For 1,3,4-thiadiazoles, strong dehydrating acids like conc. H₂SO₄ or POCl₃ are often effective.[4] For 1,3,4-oxadiazoles, oxidative cyclizing agents like iodine with a base may be required.[4] |
| Suboptimal Temperature or Reaction Time | Many cyclization reactions require elevated temperatures (reflux) to proceed efficiently.[4] Reaction times can vary from a few hours to over 24 hours.[4] Consult established protocols for your specific substrate, as some reactions may proceed at room temperature and decompose at higher temperatures.[4] |
| Poor Quality of Starting Materials | Impurities in the hydrazinecarbothioamide or the acylating agent can inhibit the reaction. Ensure the purity of your starting materials, potentially through recrystallization or column chromatography.[4] |
| Solvent Effects | The choice of solvent can significantly impact reaction rates and yields. While protic solvents like ethanol are common, aprotic solvents such as DMF or DMSO may be more suitable in certain cases.[4] |
Problem 2: Formation of the Incorrect Isomer (e.g., 1,3,4-Thiadiazole instead of 1,2,4-Triazole)
| Potential Cause | Troubleshooting Steps |
| Incorrect pH Conditions | This is the most common cause. Strictly control the pH of the reaction medium. Use acidic conditions for 1,3,4-thiadiazoles and alkaline conditions for 1,2,4-triazoles.[1] |
| Ambiguous Cyclization Pathway of Substrate | For some substrates, the cyclization pathway may be less defined. A thorough literature search for similar substrates is recommended. It may be necessary to screen different acids, bases, and solvents to find the optimal conditions for the desired isomer. |
Experimental Protocols & Data
Synthesis of 2-Amino-1,3,4-Thiadiazoles and 1,2,4-Triazole-3-thiones
The choice of reaction medium can direct the cyclization of the same starting materials to different heterocyclic systems.
| Product | Starting Materials | Reaction Conditions | Yield | Reference |
| 2-Amino-1,3,4-Thiadiazoles | Isothiocyanates and Hydrazones | Photocatalytic, Acidic Medium | High | [7] |
| 1,2,4-Triazole-3-thiones | Isothiocyanates and Hydrazones | Photocatalytic, Neutral Medium | High | [7] |
Cyclization of Hydrazinecarbothioamides to 1,2,4-Triazole-3-thiones
A common method for synthesizing 1,2,4-triazole-3-thiones involves the base-catalyzed cyclization of substituted hydrazinecarbothioamides.
| Starting Hydrazinecarbothioamide | Base | Solvent | Temperature | Yield | Reference |
| Acylthiocarbohydrazides | NaOH | Aqueous | Reflux | 70-86% | [2] |
| Substituted Hydrazinecarbothioamides | NaOH | Aqueous | Reflux | 78-88% | [2] |
| Hydrazinecarbothioamides from Acid Hydrazides | NaOH | Basic Media | - | 44-75% | [2] |
Detailed Protocol for the Synthesis of 4-alkyl-5-substituted-1,2,4-triazole-3-thiones [2]
-
Preparation of Acylthiocarbohydrazides: React the corresponding acylhydrazides with various isothiocyanates.
-
Cyclization: Reflux the obtained acylthiocarbohydrazide in an aqueous solution of sodium hydroxide.
-
Work-up: After completion of the reaction (monitored by TLC), cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
Visual Guides
Logical Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low product yield.
Reaction Pathway Selection Based on pH
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. benchchem.com [benchchem.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. An intramolecular cyclization reaction is responsible for the in vivo inefficacy and apparent pH insensitive hydrolysis kinetics of hydrazone carboxylate derivatives of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
Optimization of reaction conditions for synthesizing 1,2,4-triazoles from hydrazinecarbothioamides
Technical Support Center: Synthesis of 1,2,4-Triazoles from Hydrazinecarbothioamides
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 1,2,4-triazoles from hydrazinecarbothioamide precursors.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for synthesizing 1,2,4-triazoles from hydrazinecarbothioamides? A1: The synthesis is typically a two-step process. First, a hydrazinecarbothioamide (also known as a thiosemicarbazide) is acylated using a carboxylic acid or its derivative (like an acyl chloride) to form an N-acylhydrazinecarbothioamide intermediate. This intermediate then undergoes intramolecular cyclodehydration, usually in the presence of a base, to yield the 1,2,4-triazole ring.[1][2][3]
Q2: What are the most common bases used for the cyclization step? A2: Alkaline hydroxides, such as sodium hydroxide (NaOH) in aqueous solution, are frequently used to facilitate the cyclization.[3][4] Organic bases like triethylamine (TEA) can also be employed, particularly in non-aqueous solvents like DMF.[3]
Q3: Can other heterocyclic isomers form as byproducts? A3: Yes, depending on the reaction conditions and the structure of the intermediate, the formation of other heterocycles, such as 1,3,4-thiadiazole derivatives, is a common side reaction.[1] The choice of reaction conditions, particularly the use of acidic versus basic media, can influence the final product.
Q4: What factors most significantly influence the reaction yield? A4: The reaction yield is highly dependent on several factors: the purity of the starting materials, the choice of base and its concentration, the reaction solvent, the temperature, and the reaction time. Steric hindrance from bulky substituents on the starting materials can also reduce the reaction rate and overall yield.[5]
Q5: What are the typical methods for purifying the final 1,2,4-triazole product? A5: The most common purification techniques are recrystallization and column chromatography.[6] For ionic 1,2,4-triazole salts, which may be soluble in polar solvents, specialized methods like hydrophilic interaction liquid chromatography (HILIC) might be necessary.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low or No Product Yield
Q: I am experiencing very low yields or failing to isolate any of the desired 1,2,4-triazole product. What are the possible causes? A: Low or no yield can stem from several issues in the reaction setup or workup.
-
Ineffective Cyclization: The base may be too weak or its concentration too low to drive the reaction to completion. Ensure the pH is sufficiently alkaline for the cyclization to occur.
-
Poor Quality Starting Materials: Ensure the initial hydrazinecarbothioamide and acylating agent are pure. Impurities can inhibit the reaction or lead to side products.[7]
-
Suboptimal Reaction Conditions: The reaction may require higher temperatures (reflux) or longer reaction times for completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[7]
-
Intermediate Instability: The N-acylhydrazinecarbothioamide intermediate may be unstable under the reaction conditions, degrading before it can cyclize.
Problem 2: Formation of Multiple Products or Impurities
Q: My final product is a mixture of compounds, or it contains significant impurities. How can I improve the selectivity and purity? A: The formation of multiple products is a common challenge, often due to competing reaction pathways.
-
Side Reactions: As mentioned, 1,3,4-thiadiazoles can form as byproducts.[1] Carefully controlling the reaction pH and temperature can favor the formation of the desired 1,2,4-triazole.
-
Over-oxidation: If using an oxidizing agent in a subsequent step (e.g., for modifying the thiol group), strong oxidants can lead to unwanted side products like sulfonic acids. Consider using a milder oxidizing agent.[7]
-
Colored Impurities: The presence of color in the final product can sometimes be removed by recrystallization with the addition of a small amount of activated carbon.[6] However, use caution as activated carbon can also adsorb the desired product.
Problem 3: Product Purification and Isolation Issues
Q: I'm having trouble purifying my 1,2,4-triazole. It either won't crystallize or it "oils out" of solution. What should I do? A: Purification difficulties, especially with crystallization, are common.[8]
-
Compound Fails to Crystallize: The solution may be too dilute, or the chosen solvent may be too effective at dissolving your compound. Try concentrating the solution by slowly evaporating the solvent. To induce crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[8]
-
Product "Oils Out": This typically occurs when the melting point of your compound is lower than the boiling point of the recrystallization solvent, or if the solution is cooled too quickly. Try using a lower-boiling point solvent or allow the solution to cool to room temperature more slowly before placing it in an ice bath.[6]
-
Streaking on TLC/Column: If the compound streaks during chromatography, it may be too polar for the selected solvent system or not fully dissolved. Consider a more polar mobile phase or a different stationary phase.[6]
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data for key reaction parameters in the synthesis of 1,2,4-triazole-3-thiol derivatives.
Table 1: Effect of Base and Solvent on Cyclization
| Entry | Hydrazinecarbothioamide Intermediate | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | 2-(4-nitrobenzoyl)hydrazine-1-carbothioamide | 2% aq. NaOH | Water | RT | Overnight | ~70-85% | [3] |
| 2 | N-acylhydrazinecarbothioamide | 5% aq. NaOH | Water/Ethanol | Reflux | 2-4 h | 44-75% | [4] |
| 3 | 2-(benzoyl)hydrazine-1-carbothioamide | Triethylamine (TEA) | DMF | Reflux | 3 h | Not specified | [3] |
| 4 | Acylation/Cyclization of Thiosemicarbazide | PPE / aq. Alkali | Chloroform / Water | 90 °C / RT | 3 h / Varies | Good | [1][2] |
Table 2: Comparison of General Synthetic Methods
| Method | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Alkaline Cyclization | Hydrazinecarbothioamide, Acylating Agent, NaOH | Simple, widely used, good for many substrates | Potential for side products (thiadiazoles) | 44-88%[4] |
| PPE-Mediated Synthesis | Thiosemicarbazide, Carboxylic Acid, PPE | One-pot potential, avoids harsh bases initially | Requires subsequent alkaline treatment for cyclization | Good, not quantified |
| Microwave-Assisted | Nitriles, Hydrazides | Rapid reaction times, often high yields | Requires specialized equipment | Good to Excellent[9] |
Experimental Protocols
Protocol 1: General Synthesis of 4-Aryl-5-substituted-3-thiol-1,2,4-triazoles via Alkaline Cyclization
This protocol is a generalized procedure based on common literature methods.[3][4]
Step A: Synthesis of N-Acylhydrazinecarbothioamide Intermediate
-
Dissolve the starting carbohydrazide (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add the desired isothiocyanate (1 equivalent) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature. The intermediate product will often precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
Step B: Cyclization to 1,2,4-Triazole-3-thiol
-
Suspend the N-acylhydrazinecarbothioamide intermediate (1 equivalent) in an 8% aqueous sodium hydroxide solution.
-
Reflux the mixture for 4-6 hours. The solid should gradually dissolve as the reaction proceeds.
-
After the reaction is complete (monitored by TLC), cool the solution to room temperature.
-
Carefully acidify the cooled solution with dilute hydrochloric acid (HCl) to a pH of ~5-6.
-
The 1,2,4-triazole product will precipitate out of the solution.
-
Filter the solid product, wash thoroughly with cold water to remove any salts, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 1,2,4-triazole.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isres.org [isres.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting "N-(2,4-difluorophenyl)hydrazinecarbothioamide" solubility issues in experiments
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with "N-(2,4-difluorophenyl)hydrazinecarbothioamide".
I. Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Based on its chemical structure, which includes a difluorophenyl ring, a hydrazine group, and a carbothioamide (thiourea) moiety, this compound is predicted to be a poorly water-soluble compound. The aromatic and fluorinated portions of the molecule contribute to its lipophilic (fat-loving) nature. It is expected to have better solubility in polar aprotic organic solvents.
Q2: Which solvents are recommended for dissolving this compound?
A2: For initial experiments, it is advisable to test a range of solvents. Start with common polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN). Alcohols like methanol and ethanol may also be effective.[1][2][3][4] The solubility of thiourea, a related parent compound, is highest in methanol, followed by water, acetone, and ethanol.[2]
Q3: My compound is not dissolving in my chosen solvent. What should I do next?
A3: If you are facing solubility challenges, consider the following troubleshooting steps:
-
Increase the temperature: Gently warming the solution can increase the solubility of many compounds.
-
Use sonication: Applying ultrasonic waves can help break down solute particles and enhance dissolution.[5]
-
Try a co-solvent system: A mixture of solvents can have different polarity and solvating properties than a single solvent, which may improve solubility.[6][7][8]
-
Adjust the pH (for aqueous solutions): If the compound has ionizable groups, altering the pH of the solution can significantly impact its solubility.[6][7]
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A4:
-
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock (usually in DMSO) to an aqueous buffer. It is a non-equilibrium measurement often used in high-throughput screening during early drug discovery.[9][10][11]
-
Thermodynamic solubility is the true equilibrium solubility, where an excess of the solid compound is equilibrated with the solvent over a longer period (e.g., 24 hours) until the concentration in the solution is constant.[9][10][12]
For initial screening and in vitro assays, kinetic solubility is often sufficient.[10] For formulation development and later-stage preclinical studies, thermodynamic solubility is more relevant.[9][10]
Q5: Are there any known biological signaling pathways associated with this type of compound?
A5: While specific pathways for this compound are not well-documented, thiourea derivatives, in general, have been investigated for a wide range of biological activities.[13][14] They have been shown to interact with various biological targets and can impact critical signaling pathways, such as the RAS-RAF-MAPK pathway in cancer.[15] Thiourea derivatives have also been studied as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases.[16]
II. Troubleshooting Guides
This section provides structured guidance for overcoming common solubility problems.
If you are unsure where to begin, follow this workflow to determine a suitable solvent system for your experiments.
Caption: A flowchart for systematically testing initial solvent choices.
For experiments requiring an aqueous buffer, the following strategies can be employed to improve the solubility of your compound.
| Technique | Description | Considerations |
| Co-solvency | Adding a water-miscible organic solvent (e.g., DMSO, ethanol) to the aqueous buffer.[6][7][8] | The final concentration of the organic solvent should be compatible with your experimental system (e.g., <1% for many cell-based assays). |
| pH Adjustment | Modifying the pH of the buffer to ionize the compound, which can increase its solubility.[6][7] | The pH must remain within the viable range for your assay. The pKa of the compound should be considered. |
| Use of Surfactants | Incorporating non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the compound. | Surfactants can interfere with some biological assays. |
| Complexation | Using cyclodextrins to form inclusion complexes that enhance aqueous solubility.[5][6] | The size of the cyclodextrin cavity must be appropriate for the compound. |
| Solid Dispersions | Creating a dispersion of the compound in a hydrophilic polymer matrix (e.g., PEG, PVP).[7] | This is a more advanced technique typically used for formulation development. |
III. Experimental Protocols
This protocol provides a general method for assessing the kinetic solubility of a compound.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing your aqueous assay buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Shake the plate for 2 hours at room temperature.[10]
-
Measurement: Measure the turbidity of each well using a plate reader capable of detecting light scattering (nephelometry) or absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
This "gold standard" method measures the equilibrium solubility.[11]
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer, or organic solvent). The excess solid should be clearly visible.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.[9] This allows the system to reach equilibrium.
-
Separation: After equilibration, separate the undissolved solid from the solution. This can be done by centrifugation followed by collecting the supernatant, or by filtering the solution through a 0.45 µm filter.
-
Quantification: Dilute the saturated solution with a suitable solvent and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: The measured concentration is the thermodynamic solubility of the compound in that solvent at that temperature.
IV. Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where a thiourea derivative might act as an inhibitor, for educational purposes. Thiourea derivatives have been investigated for their potential to inhibit kinases in pathways like the RAS-RAF-MAPK cascade.[15]
Caption: A diagram of a hypothetical inhibitory action on the MAPK pathway.
References
- 1. scribd.com [scribd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thiourea - Sciencemadness Wiki [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. enamine.net [enamine.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. asianpubs.org [asianpubs.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(2,4-difluorophenyl)hydrazinecarbothioamide
Welcome to the technical support center for the synthesis of N-(2,4-difluorophenyl)hydrazinecarbothioamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
| Problem ID | Question | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low or No Product Yield: Why am I getting a very low yield or no desired product at all? | 1. Poor quality of starting materials: 2,4-Difluorophenylhydrazine can degrade over time. The thiocyanate source may also be of low purity. 2. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. 3. Suboptimal pH: The reaction of hydrazine with thiocyanate is sensitive to pH. | 1. Verify Starting Material Purity: Use freshly sourced or purified 2,4-difluorophenylhydrazine. Ensure the thiocyanate salt is anhydrous and of high purity. 2. Optimize Reaction Conditions: Increase the reflux time or slightly elevate the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Adjust pH: If starting from a hydrazine salt, ensure the reaction medium is slightly acidic to neutral to facilitate the reaction. |
| SYN-002 | Presence of an Unexpected Major Byproduct: My final product is contaminated with a significant amount of an unknown compound. What could it be? | 1. Intramolecular Cyclization: The primary side reaction is the cyclization of the this compound product to form 4-(2,4-difluorophenyl)-3-mercapto-1H-1,2,4-triazole. This is especially prevalent under basic conditions or prolonged heating.[1] | 1. Control Reaction Conditions: Avoid high temperatures for extended periods. Crucially, maintain a neutral or slightly acidic pH during the reaction and workup. Avoid using strong bases. 2. Purification: The triazole byproduct can often be separated by column chromatography or recrystallization from a suitable solvent system. |
| SYN-003 | Product is an Oily or Gummy Substance: The product obtained is not a solid as expected. What should I do? | 1. Presence of Impurities: Unreacted starting materials or solvent residues can prevent crystallization. 2. Incorrect Workup Procedure: Improper extraction or washing steps may leave impurities. | 1. Purification: Attempt to purify the crude product using column chromatography on silica gel. 2. Trituration: Try triturating the oily product with a non-polar solvent like hexanes or diethyl ether to induce crystallization. 3. Review Workup: Ensure all aqueous and organic layers are properly separated and that the final product is thoroughly dried under vacuum. |
| SYN-004 | Difficulty in Product Purification: I am struggling to separate the desired product from impurities. | 1. Similar Polarity of Product and Byproducts: The desired product and the cyclized triazole byproduct may have similar polarities, making chromatographic separation challenging. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary. 2. Recrystallization: Attempt recrystallization from various solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes). Seeding with a small crystal of pure product can sometimes help. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and straightforward synthesis involves the reaction of 2,4-difluorophenylhydrazine with a thiocyanate salt, such as potassium thiocyanate or ammonium thiocyanate, in a suitable solvent like ethanol. The reaction is typically carried out under reflux. An alternative route involves the reaction of a corresponding hydrazide with 2,4-difluorophenyl isothiocyanate.[1]
Q2: What is the primary side reaction to be aware of during this synthesis?
A2: The most significant side reaction is the intramolecular cyclization of the target molecule to form 4-(2,4-difluorophenyl)-3-mercapto-1H-1,2,4-triazole. This is an acid or base-catalyzed reaction that is also promoted by heat. Careful control of pH and temperature is crucial to minimize the formation of this byproduct.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials from the product. The spots can be visualized under UV light.
Q4: What are the recommended storage conditions for 2,4-difluorophenylhydrazine and the final product?
A4: 2,4-Difluorophenylhydrazine and its salts should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation. The final product, this compound, should also be stored in a tightly sealed container in a cool and dry environment to maintain its stability.
Experimental Protocols
Synthesis of this compound from 2,4-Difluorophenylhydrazine
This protocol is adapted from general procedures for the synthesis of thiosemicarbazides.
Materials:
-
2,4-Difluorophenylhydrazine hydrochloride
-
Potassium thiocyanate (or Ammonium thiocyanate)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2,4-difluorophenylhydrazine hydrochloride (1 equivalent) in a mixture of ethanol and water.
-
Add potassium thiocyanate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Synthesis of a Derivative: N-(2,4-Difluorophenyl)-2-(4-(phenylsulfonyl)benzoyl)hydrazinecarbothioamide
The following is an experimental protocol for a derivative which can be adapted.
| Parameter | Value |
| Reactants | 4-(Phenylsulfonyl)benzoic acid hydrazide, 2,4-Difluorophenyl isothiocyanate |
| Solvent | Absolute Ethanol |
| Temperature | Reflux |
| Reaction Time | 10 hours |
| Yield | 92% |
| Melting Point | 176-178 °C |
Visualizations
References
Technical Support Center: Enhancing the Stability of N-(2,4-difluorophenyl)hydrazinecarbothioamide in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of "N-(2,4-difluorophenyl)hydrazinecarbothioamide" in solution during experimental procedures.
Troubleshooting Guide
Users may encounter several stability-related issues when working with this compound in solution. This guide provides a question-and-answer format to address these potential challenges directly.
Q1: My solution of this compound is showing a decrease in concentration over a short period. What could be the cause?
A1: A decrease in concentration can be attributed to several factors, including chemical degradation and precipitation. Thiosemicarbazide derivatives can be susceptible to hydrolysis, oxidation, and photodegradation. It is also crucial to ensure that the compound's solubility in the chosen solvent is not exceeded, which could lead to precipitation over time.
Q2: I observe a color change in my solution upon storage or exposure to light. What does this indicate?
A2: A color change often signifies the formation of degradation products. Aryl thiosemicarbazides can undergo oxidative or photolytic degradation, leading to colored impurities. It is recommended to store solutions protected from light and to consider purging the solvent with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
Q3: My experimental results are inconsistent when using solutions of this compound prepared at different times. How can I improve reproducibility?
A3: Inconsistent results are often a symptom of solution instability. To improve reproducibility, it is best practice to use freshly prepared solutions for each experiment. If solutions must be stored, it is essential to conduct stability studies to determine the viable storage duration and optimal conditions (e.g., temperature, light protection, inert atmosphere).
Q4: I suspect my compound is degrading. How can I identify the degradation products?
A4: Identifying degradation products typically involves analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). A forced degradation study can be performed to intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to generate and identify the potential degradants.
Frequently Asked Questions (FAQs)
General Stability
Q5: What are the primary factors that can affect the stability of this compound in solution?
A5: The primary factors influencing stability are the choice of solvent, pH of the solution, exposure to light, temperature, and the presence of oxidizing agents.
Q6: Are there any recommended solvents for improved stability?
A6: While specific data for this compound is limited, a theoretical study on similar compounds suggests that non-polar solvents like cyclohexane may offer better stability compared to polar aprotic solvents like DMSO. However, experimental verification is crucial.
Q7: How does pH affect the stability of this compound?
A7: The hydrazinecarbothioamide moiety can be susceptible to both acid and base-catalyzed hydrolysis. The rate of hydrolysis is generally pH-dependent. It is advisable to determine the pH-stability profile of the compound to identify the pH at which it is most stable. For many compounds, a neutral or slightly acidic pH is often optimal.
Handling and Storage
Q8: What are the best practices for preparing and storing solutions of this compound?
A8:
-
Use high-purity solvents: Impurities in solvents can catalyze degradation.
-
Prepare solutions fresh: Whenever possible, prepare solutions immediately before use.
-
Protect from light: Store solutions in amber vials or wrap containers with aluminum foil.
-
Control temperature: Store solutions at a low temperature (e.g., 2-8 °C), but ensure the compound does not precipitate.
-
Inert atmosphere: For long-term storage or for particularly sensitive experiments, consider de-gassing the solvent and storing the solution under an inert gas like nitrogen or argon to prevent oxidation.
Q9: Can I use antioxidants to improve the stability of my solution?
A9: Yes, the addition of antioxidants can be an effective strategy to prevent oxidative degradation. Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice and concentration of the antioxidant should be optimized for your specific application.
Quantitative Data Summary
Due to the limited publicly available stability data for this compound, the following tables provide a template for the types of quantitative data that should be generated through experimental studies to understand and enhance its stability.
Table 1: Solubility of this compound in Common Solvents at Room Temperature
| Solvent | Solubility (mg/mL) | Observations |
| Dimethyl Sulfoxide (DMSO) | Data to be determined | |
| N,N-Dimethylformamide (DMF) | Data to be determined | |
| Ethanol | Data to be determined | |
| Methanol | Data to be determined | |
| Acetonitrile | Data to be determined | |
| Water | Data to be determined | |
| Phosphate Buffered Saline (PBS) pH 7.4 | Data to be determined | |
| Cyclohexane | Data to be determined |
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | TBD | TBD | TBD | TBD |
| Base Hydrolysis | 0.1 M NaOH | TBD | TBD | TBD | TBD |
| Oxidation | 3% H₂O₂ | TBD | TBD | TBD | TBD |
| Thermal | Dry Heat | TBD | TBD | TBD | TBD |
| Photolytic | ICH Q1B Option 2 | TBD | TBD | TBD | TBD |
(TBD: To Be Determined through experimentation)
Experimental Protocols
The following are detailed methodologies for key experiments to assess and improve the stability of this compound.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation: Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed container (e.g., glass vial).
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the samples to stand to let the undissolved solid settle.
-
Separation: Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.
-
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
Calculation: The solubility is reported as the mean concentration from at least three replicate experiments.
Protocol 2: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a specified temperature (e.g., 60 °C).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).
-
Photodegradation: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analysis: Analyze the samples using a stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of degradation and identify the major degradation products by comparing the chromatograms of the stressed samples with that of an unstressed control.
Protocol 3: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection: A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection Wavelength: Determine the UV maximum absorbance of this compound using a UV-Vis spectrophotometer.
-
Method Optimization: Optimize the gradient, flow rate, and column temperature to achieve good separation between the parent compound and any degradation products generated during forced degradation studies. The method should have a good peak shape for the parent compound and baseline separation for the degradants.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
The following diagrams illustrate key workflows and potential degradation pathways.
Caption: Workflow for assessing and enhancing solution stability.
Caption: Potential degradation pathways for N-aryl thiosemicarbazides.
Technical Support Center: Protocols for Testing the Biological Activity of Hydrazinecarbothioamides
Welcome to the technical support center for the refinement of protocols for testing the biological activity of hydrazinecarbothioamides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis, characterization, and biological evaluation of this important class of compounds.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the experimental workflow.
Synthesis and Characterization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield during synthesis | - Incomplete reaction. - Sub-optimal reaction temperature or time. - Impure starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] - Adjust the reflux time and temperature based on literature for similar compounds.[1][2] - Ensure the purity of reactants and solvents before starting the reaction.[1] |
| Unexpected peaks in NMR or IR spectra | - Presence of residual solvents or impurities. - Incomplete reaction or presence of starting materials. - Degradation of the compound. | - Recrystallize or purify the product using column chromatography.[3] - Compare spectra with starting materials to check for unreacted components. - Ensure proper drying and storage of the final product to prevent degradation. |
| Poor solubility of the compound for characterization or testing | - The inherent chemical nature of the hydrazinecarbothioamide derivative. | - Test a range of solvents to find a suitable one. Dimethyl sulfoxide (DMSO) is commonly used for initial stock solutions.[1][4] - Gentle heating or sonication may aid dissolution. |
Biological Activity Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in antimicrobial assay results (MIC values) | - Inconsistent inoculum size. - Errors in serial dilutions. - Contamination of cultures. | - Standardize the bacterial inoculum to the appropriate McFarland standard. - Use calibrated pipettes and ensure thorough mixing during serial dilutions.[1][4] - Maintain sterile techniques throughout the assay. |
| No activity observed in biological assays | - The compound may not be active against the tested target. - Poor permeability of the compound into the cells or organisms.[4] - Strong efflux pump activity in the test organism.[4] - Compound degradation in the assay medium. | - Test against a broader panel of targets or organisms. - Consider structural modifications to improve permeability.[4] - Investigate the presence of efflux pumps in the test system. - Assess the stability of the compound under assay conditions. |
| High background or false positives in antioxidant assays (e.g., DPPH) | - Interference from the solvent. - The compound itself is colored and absorbs at the measurement wavelength. | - Run a solvent blank to subtract any background absorbance. - Measure the absorbance of the compound alone at the test wavelength and correct the final reading. |
Frequently Asked Questions (FAQs)
Synthesis and Purity
-
Q1: What is a common method for synthesizing hydrazinecarbothioamides? A1: A widely used method involves the reaction of an appropriate acid hydrazide with an isothiocyanate in a suitable solvent, often under reflux.[1][5]
-
Q2: How can I monitor the progress of my synthesis reaction? A2: Thin-layer chromatography (TLC) is a common and effective method to monitor the disappearance of starting materials and the appearance of the product.[1]
-
Q3: What analytical techniques are essential for characterizing newly synthesized hydrazinecarbothioamides? A3: Essential techniques include Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the chemical structure. Elemental analysis is also often performed to determine the elemental composition.[1][3][5][6]
Biological Testing
-
Q4: What solvents are typically used to dissolve hydrazinecarbothioamides for biological assays? A4: Dimethyl sulfoxide (DMSO) is frequently used to prepare stock solutions of these compounds for biological testing.[1][4] It is important to include a vehicle control (DMSO alone) in your experiments to account for any solvent effects.
-
Q5: What are the standard methods for evaluating the antimicrobial activity of these compounds? A5: The broth microdilution method and the disk diffusion method are standard techniques used to determine the Minimum Inhibitory Concentration (MIC) of compounds against various bacterial strains.[1][4]
-
Q6: How is the antioxidant activity of hydrazinecarbothioamides typically assessed? A6: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common in vitro method to evaluate antioxidant activity. The results are often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[5][7]
Experimental Protocols
General Synthesis of Hydrazinecarbothioamides
A general procedure involves dissolving the appropriate acid hydrazide in a suitable solvent, such as ethanol. An equimolar amount of the desired isothiocyanate is then added to the solution. The reaction mixture is typically heated under reflux for a specified period, for example, 4 hours. The progress of the reaction can be monitored by TLC. After completion, the mixture is cooled, and the precipitated product is filtered, washed, and dried. Further purification can be achieved by recrystallization.[1]
Broth Microdilution Assay for Antimicrobial Susceptibility
-
Prepare a stock solution of the test compound, typically in DMSO.[1][4]
-
Perform serial two-fold dilutions of the stock solution in a 96-well microplate containing appropriate broth medium.
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Add the bacterial suspension to each well of the microplate.
-
Include positive controls (a known antibiotic) and negative controls (vehicle and medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
DPPH Radical Scavenging Assay for Antioxidant Activity
-
Prepare various concentrations of the test compound in a suitable solvent like methanol.
-
Add a freshly prepared solution of DPPH in the same solvent to each concentration of the test compound.
-
Allow the reaction to proceed in the dark for a specified time (e.g., 30 minutes) at room temperature.
-
Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer.[7]
-
The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Quantitative Data Summary
Antimicrobial Activity (MIC in µM)
| Compound ID | S. aureus | E. faecalis | P. aeruginosa | K. pneumoniae | E. coli | Reference |
| 5e (4-bromophenyl) | Significant Activity | No Significant Activity | Significant Activity | No Significant Activity | Moderate Activity | [1] |
| 5g (n-propyl) | Strongest Activity | No Significant Activity | Strongest Activity | No Significant Activity | Moderate Activity | [1] |
| 5b (4-NO2Ph) | Moderate Activity | No Significant Activity | Moderate Activity | No Significant Activity | Moderate Activity | [1] |
| 5c (4-FPh) | Moderate Activity | No Significant Activity | Moderate Activity | No Significant Activity | Moderate Activity | [1] |
| 5d (4-ClPh) | Moderate Activity | No Significant Activity | Moderate Activity | No Significant Activity | Moderate Activity | [1] |
Antioxidant Activity (IC₅₀ in µM)
| Compound ID | DPPH Scavenging IC₅₀ (µM) | Reference |
| 4h | 0.73 | [3] |
| 4y | 0.38 | [3] |
| Acarbose (Control) | Higher than 0.73 and 0.38 | [3] |
Visualizations
References
- 1. turkjps.org [turkjps.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties [mdpi.com]
- 6. Design, synthesis, investigation, and biological activity assessments of n-allyl-2-(benzylidene) hydrazine-1-carbothioamide derivatives as monoamine oxidase-b inhibitor agents [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Avoiding common pitfalls in the synthesis of fluorinated organic compounds
Welcome to the Technical Support Center for the Synthesis of Fluorinated Organic Compounds. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of fluorination chemistry.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the synthesis of fluorinated organic compounds.
Issue 1: Low or No Conversion of Starting Material
Question: My fluorination reaction is showing low or no conversion of the starting material. What are the potential causes and how can I troubleshoot this?
Answer: Low or no conversion in a fluorination reaction can stem from several factors, ranging from reagent quality to reaction conditions. Here is a systematic guide to diagnosing and resolving the issue.
Potential Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inactive Fluorinating Reagent | Many fluorinating reagents are moisture-sensitive. For instance, DAST, Deoxo-Fluor, and anhydrous fluoride salts can degrade over time if not stored under anhydrous conditions.[1][2] Use a fresh bottle of the reagent or verify the activity of the current batch. For nucleophilic fluorinations using anhydrous salts like KF, ensure they are rigorously dried before use.[2] |
| Insufficient Reagent | Increase the equivalents of the fluorinating reagent. Sterically hindered substrates may require a larger excess of the reagent to achieve complete conversion.[1] |
| Low Reaction Temperature | Some fluorination reactions, particularly deoxyfluorinations, may require heating to proceed at a practical rate.[1] Gradually increase the reaction temperature, but be mindful that higher temperatures can also promote side reactions such as elimination.[1][2] |
| Poor Leaving Group (for Nucleophilic Fluorination) | For reactions like deoxyfluorination of alcohols, the hydroxyl group may not be sufficiently activated. Consider converting the alcohol to a better leaving group, such as a sulfonate ester (e.g., tosylate, mesylate), before fluorination with a fluoride source.[1] |
| Solvent Incompatibility or Presence of Moisture | Ensure the solvent is appropriate for the chosen fluorinating reagent and is strictly anhydrous.[1][2] Solvents must be rigorously dried before use.[2] Some electrophilic reagents like Selectfluor® can react exothermically and decompose in solvents such as DMF, pyridine, and DMSO.[2][3] Acetonitrile is often a suitable solvent for many fluorination reactions.[2] |
| Catalyst Inhibition (for Catalyzed Reactions) | In palladium-catalyzed fluorinations, heteroatoms (especially sp²-hybridized nitrogens) in the substrate can coordinate to the palladium center and inhibit catalysis.[4] The choice of ligand is also critical to promote the desired C-F bond formation.[4] |
Issue 2: Poor Regioselectivity in Aromatic Fluorination
Question: My electrophilic/nucleophilic aromatic fluorination is yielding a mixture of isomers or the incorrect regioisomer. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in aromatic fluorination is a common challenge. The outcome is governed by the electronic and steric properties of the substrate and the reaction conditions.
Electrophilic Aromatic Fluorination (EAS)
Poor regioselectivity in EAS fluorination often results in a mixture of ortho, meta, and para isomers.[4]
Troubleshooting Steps:
-
Re-evaluate Directing Groups: The electronic nature of the substituents on the aromatic ring is the primary factor controlling regioselectivity.
-
Consider Steric Hindrance: Bulky directing groups can disfavor ortho substitution, leading to a higher proportion of the para product.[4]
-
Choice of Fluorinating Reagent: Highly reactive electrophilic fluorine sources may exhibit lower selectivity. Consider using a milder reagent like Selectfluor®, which is known for good regioselectivity in many cases.[4]
-
Optimize Reaction Temperature: Higher temperatures can sometimes decrease selectivity. If the reaction is run at an elevated temperature, try lowering it.[4]
-
Solvent Effects: The polarity of the solvent can influence the stability of reaction intermediates. Experimenting with solvents of varying polarities may improve regioselectivity.[4]
Nucleophilic Aromatic Substitution (SₙAr)
Regioselectivity in SₙAr reactions is primarily dictated by electronic activation and the nature of the leaving group.
Troubleshooting Steps:
-
Assess Electronic Activation: For SₙAr to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG). The fluoride ion will preferentially attack the carbon position that is ortho or para to the strongest EWG.[4] If the desired position is not being fluorinated, it may not be sufficiently activated.
-
Evaluate the Leaving Group: The leaving group's ability to depart influences the reaction rate and can affect regioselectivity if multiple potential leaving groups are present. A good leaving group is essential for efficient substitution.
Logical Workflow for Troubleshooting Poor Regioselectivity in Electrophilic Aromatic Fluorination
Caption: Troubleshooting workflow for poor regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with common fluorinating reagents like DAST, Deoxo-Fluor, and HF?
A1: Many fluorinating reagents are hazardous and require meticulous handling.
-
DAST and Deoxo-Fluor: These reagents are toxic, corrosive, and can decompose violently upon heating. All manipulations should be conducted in a well-ventilated chemical fume hood, and contact with water must be strictly avoided.[1]
-
Hydrogen Fluoride (HF) and its complexes (e.g., Olah's reagent): HF is extremely corrosive and can cause severe, deep-tissue burns that may not be immediately painful.[1][5] Work should be performed in a dedicated fume hood, and appropriate personal protective equipment (PPE), including specialized gloves and a face shield, is mandatory.[6][7][8] An emergency response plan, including access to calcium gluconate gel for skin exposure, must be in place.[6][9]
Q2: Why is the fluorination of conformationally flexible rings like cycloheptanes particularly challenging?
A2: The conformational flexibility of seven-membered rings like cycloheptane introduces unique challenges compared to more rigid systems like cyclohexanes.[1] This flexibility can lead to:
-
Lack of Stereocontrol: The presence of multiple low-energy conformations can make it difficult to achieve high diastereoselectivity.[1]
-
Increased Side Reactions: The spatial proximity of different parts of the ring in certain conformations can promote side reactions such as eliminations and rearrangements.[1]
-
Transannular Reactions: Intramolecular reactions across the ring are more probable in medium-sized rings.[1]
Q3: How can I minimize side reactions, such as elimination, during deoxyfluorination of alcohols?
A3: Elimination is a common side reaction in deoxyfluorination, leading to the formation of alkenes. To minimize this:
-
Lower the Reaction Temperature: Higher temperatures often favor elimination. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can suppress this side pathway.[2]
-
Use a Milder Reagent: Some fluorinating reagents are more prone to causing elimination than others. Consider screening different reagents.
-
Substrate Modification: If the substrate is particularly prone to elimination (e.g., formation of a stable, conjugated double bond), it may be necessary to reconsider the synthetic strategy.
Q4: What are the best practices for quenching reactions involving DAST?
A4: Quenching DAST reactions requires caution as the process is exothermic and releases gas.
-
Cool the Reaction: Cool the reaction mixture to 0 °C in an ice-water bath.[6]
-
Slow Addition: Slowly and carefully add the reaction mixture to a chilled, vigorously stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃) or to a beaker containing a large amount of ice.[6]
-
Adequate Ventilation: Perform the quench in a well-ventilated fume hood to handle gas evolution safely.[6]
-
Stirring: Continue stirring until gas evolution ceases.[6]
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Aromatic Fluorination using Selectfluor®
This protocol describes a general method for the fluorination of an electron-rich aromatic compound.
Materials:
-
Aromatic substrate (1.0 mmol)
-
Selectfluor® (1.1 mmol, 1.1 equivalents)
-
Anhydrous acetonitrile (10 mL)
-
Round-bottom flask with a magnetic stir bar
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic substrate (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add Selectfluor® (1.1 mmol, 1.1 equivalents) to the solution in one portion at room temperature.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[4]
-
Work-up: Once the reaction is complete, quench by adding water (20 mL). Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).[4]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired fluorinated compound.[2][4]
Experimental Workflow: Electrophilic Aromatic Fluorination
Caption: General workflow for an electrophilic fluorination experiment.
This technical support center provides a starting point for addressing common challenges in the synthesis of fluorinated organic compounds. For specific and complex issues, further consultation of the chemical literature and expert advice is recommended. Always prioritize safety by conducting a thorough risk assessment before starting any new experimental work.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
Strategies to improve the selectivity of "N-(2,4-difluorophenyl)hydrazinecarbothioamide" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of reactions involving "N-(2,4-difluorophenyl)hydrazinecarbothioamide".
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the selectivity of cyclization reactions with this compound?
The selectivity of cyclization reactions involving this compound, a type of thiosemicarbazide, is primarily dictated by the reaction conditions, particularly the pH of the medium.[1][2] Generally, acidic conditions favor the formation of 1,3,4-thiadiazole derivatives, while alkaline (basic) conditions promote the synthesis of 1,2,4-triazole derivatives.[1][2] The choice of solvent, reaction temperature, and the nature of the substituents can also play a significant role.[1][2]
Q2: How can I selectively synthesize 4-(2,4-difluorophenyl)-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione?
To selectively synthesize the 1,2,4-triazole-3-thione ring system, it is crucial to conduct the cyclization reaction under alkaline conditions.[1][2] This is typically achieved by refluxing the corresponding acylthiosemicarbazide precursor in an aqueous solution of a base, such as sodium hydroxide (e.g., 2N NaOH).[3] The basic medium facilitates the intramolecular nucleophilic attack of a nitrogen atom onto the carbonyl carbon, leading to the formation of the 1,2,4-triazole ring after dehydration.[1]
Q3: What conditions favor the formation of 2-amino-5-substituted-1,3,4-thiadiazoles?
The synthesis of 1,3,4-thiadiazoles from this compound derivatives is favored under acidic conditions.[1][2] Strong dehydrating acids like concentrated sulfuric acid, hydrochloric acid, or polyphosphoric acid are commonly used as catalysts.[1][3] These conditions promote the nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by cyclization and dehydration to yield the 1,3,4-thiadiazole ring.[1]
Q4: In subsequent alkylation reactions of the synthesized 4-(2,4-difluorophenyl)-1,2,4-triazole-3-thione, how can I control N-alkylation versus S-alkylation?
The alkylation of 1,2,4-triazole-3-thiones can occur at either a nitrogen or the sulfur atom, leading to different regioisomers. The selectivity is influenced by the reaction conditions. S-alkylation is generally favored and can occur selectively under neutral or alkaline conditions.[4] For instance, conducting the reaction in the presence of a base like sodium hydroxide or cesium carbonate in a polar aprotic solvent such as DMF often leads to the selective formation of the S-alkylated product.[4] The thione tautomer, which is prevalent, allows for the deprotonation of the thiol group, making the sulfur a potent nucleophile.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Cyclized Product
| Potential Cause | Suggested Solution |
| Suboptimal Reaction pH | For 1,2,4-triazole synthesis, ensure the reaction medium is sufficiently alkaline (e.g., using 2N NaOH).[3] For 1,3,4-thiadiazole synthesis, use a strong acid catalyst like concentrated H₂SO₄.[1][3] |
| Incorrect Temperature or Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Some cyclizations require prolonged reflux, while others may proceed at room temperature.[1][3] |
| Inappropriate Solvent | The solubility of reactants is crucial. Common solvents include ethanol, methanol, and DMF.[1] Ensure your starting materials are fully dissolved. |
| Poor Quality of Starting Materials | Impurities can lead to side reactions. Purify starting materials by recrystallization or chromatography if necessary.[3] |
| Presence of Moisture | For reactions sensitive to water, ensure anhydrous conditions by using dried solvents and glassware. |
Problem 2: Formation of a Mixture of Regioisomers (e.g., 1,2,4-triazole and 1,3,4-thiadiazole)
| Potential Cause | Suggested Solution |
| Inadequate pH Control | The pH of the reaction is the most critical factor for regioselectivity.[1][2] Ensure a distinctly acidic or alkaline environment to favor one cyclization pathway over the other. |
| Reaction Temperature Too High | Excessive heat might provide enough energy to overcome the activation barrier for the undesired pathway. Try running the reaction at a lower temperature for a longer duration. |
| Nature of the Acyl Group | The electronic properties of the acyl substituent on the thiosemicarbazide can influence the nucleophilicity of the nitrogen and sulfur atoms, affecting the cyclization pathway.[2] |
Problem 3: Unexpected Side Products
| Potential Cause | Suggested Solution |
| Decomposition of Starting Material or Product | Prolonged reaction times at high temperatures can lead to degradation.[3] Monitor the reaction by TLC to find the optimal endpoint. |
| Oxidative Cyclization | In the presence of an oxidizing agent, desulfurization can occur, leading to the formation of 1,3,4-oxadiazoles instead of the desired thione or thiadiazole.[1] |
| Alternative Cyclization Pathways | Depending on the specific substrate and reagents, other heterocyclic systems like thiazoles or thiadiazines can be formed, for example, in reactions with α-haloketones.[1][5] |
Quantitative Data
Table 1: Influence of Reaction Conditions on the Cyclization of Acylthiosemicarbazides
| Target Product | Catalyst/Medium | Typical Solvent | Temperature | Typical Yield | Reference(s) |
| 1,2,4-Triazole-3-thione | NaOH (aq.) | Ethanol/Water | Reflux | Good to Excellent | [1],[3],[2] |
| 1,3,4-Thiadiazole | Conc. H₂SO₄ | - (neat) or inert solvent | 0 °C to RT | Good to Excellent | [1],[2] |
| 1,3,4-Thiadiazole | 25% HCl | Ethanol | Reflux | Moderate to Good | [2] |
| 1,3,4-Oxadiazole | KIO₃ / H₂O | Water | 60 °C | Moderate to Excellent | [6] |
Experimental Protocols
Protocol 1: Synthesis of 4-(2,4-difluorophenyl)-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Preparation of the Acylthiosemicarbazide:
-
To a solution of an appropriate aryl acid hydrazide (1 mmol) in ethanol, add N-(2,4-difluorophenyl)isothiocyanate (1 mmol).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The precipitated product, 1-aroyl-4-(2,4-difluorophenyl)thiosemicarbazide, is collected by filtration, washed with cold ethanol, and dried.
-
-
Cyclization:
-
Suspend the synthesized acylthiosemicarbazide (1 mmol) in an aqueous solution of 2N sodium hydroxide (10 mL).
-
Reflux the mixture for 4-6 hours until a clear solution is obtained or TLC indicates the consumption of the starting material.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of approximately 5-6.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4-(2,4-difluorophenyl)-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione.[3]
-
Protocol 2: S-Alkylation of 4-(2,4-difluorophenyl)-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Deprotonation:
-
Dissolve the 1,2,4-triazole-3-thione (1 mmol) in a suitable solvent such as ethanol or DMF.
-
Add an equimolar amount of a base (e.g., sodium hydroxide or sodium ethoxide) and stir at room temperature for 30 minutes to form the thiolate salt.
-
-
Alkylation:
-
To the solution of the thiolate, add the alkylating agent (e.g., an alkyl halide) (1 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from an appropriate solvent.
-
Visualizations
Caption: Experimental workflow for the synthesis of 1,2,4-triazole-3-thiones.
Caption: Troubleshooting flowchart for improving reaction selectivity.
Caption: Competing cyclization pathways based on reaction pH.
References
Validation & Comparative
A Comparative Guide to N-(2,4-difluorophenyl)hydrazinecarbothioamide and Other Fluorinated Thiosemicarbazones
This guide provides a comparative overview of the synthesis, biological activity, and mechanisms of action of N-(2,4-difluorophenyl)hydrazinecarbothioamide and other fluorinated thiosemicarbazones. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.
Introduction
Thiosemicarbazones are a class of Schiff bases known for their wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties. The introduction of fluorine atoms into their molecular structure can significantly enhance their therapeutic potential by altering their physicochemical properties, such as lipophilicity and metabolic stability, and by increasing their binding affinity to biological targets.[1] This guide focuses on this compound and compares its performance with other fluorinated thiosemicarbazones based on available experimental data.
Synthesis
The general synthesis of thiosemicarbazones involves the condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone. For this compound, the synthesis typically involves the reaction of a suitable hydrazide with 2,4-difluorophenyl isothiocyanate.
Experimental Protocol: Synthesis of this compound Derivatives
A general procedure for the synthesis of this compound derivatives is as follows:
-
An appropriate acid hydrazide (5 mmol) is dissolved in absolute ethanol (25 mL).
-
To this solution, 2,4-difluorophenyl isothiocyanate (5 mmol) is added.
-
The reaction mixture is heated under reflux for approximately 10 hours.
-
After cooling, the precipitate formed is filtered, washed with cold ethanol, and dried.
-
The crude product can be further purified by recrystallization from ethanol.
Below is a workflow diagram illustrating the general synthesis of N-substituted hydrazinecarbothioamides.
Caption: General synthesis workflow for this compound derivatives.
Comparative Biological Activity
The biological activity of this compound and other fluorinated thiosemicarbazones has been evaluated against various cancer cell lines and bacterial strains. The following tables summarize the available quantitative data.
Disclaimer: The data presented below is compiled from different studies. Direct comparison of absolute values should be done with caution as experimental conditions may vary between studies.
Anticancer Activity
The anticancer activity is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| This compound Derivatives | |||
| 2-(4-(phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | - | - | [1] |
| Other Fluorinated Thiosemicarbazones | |||
| 2-(3,4-difluorobenzylidene) hydrazinecarbothioamide | A549 (Lung) | Induces apoptosis | [2] |
| Fluorinated Thiosemicarbazone 1d | HCT116 p53+/+ (Colon) | Potent and selective | [3] |
| Fluorinated Thiosemicarbazone 3c | HCT116 p53+/+ (Colon) | Potent and selective | [3] |
| Silver(I) complexes of fluorinated thiosemicarbazones | A549 (Lung) | 1.49–2.64 | [4] |
| Copper(II) complexes of fluorinated thiosemicarbazones | A549 (Lung) | 29.51 - 59.50 | [4] |
| 2-hydroxy benzaldehyde thiosemicarbazone | MCF-7 (Breast) | 3.36 µg/ml | [5] |
| 4-hydroxy benzaldehyde thiosemicarbazone | MCF-7 (Breast) | 3.60 µg/ml | [5] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Antibacterial Activity
The antibacterial activity is commonly determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound Derivatives | |||
| Hydrazone derivatives of 4-[3-(2,4-difluorophenyl)...] | S. aureus | 0.78 - 12.5 | [6] |
| MRSA | 0.78 - 12.5 | [6] | |
| B. subtilis | 3.12 - 6.25 | [6] | |
| A. baumannii | 1.56 - 12.5 | [6] | |
| Other Fluorinated Thiosemicarbazones | |||
| Trifluoromethyl derivatives | S. aureus | 7.82 - 31.25 | [1] |
| MRSA | 7.82 - 31.25 | [1] | |
| Imidazole or thiophene containing N-methyl thiosemicarbazones | S. aureus | 39.68 | [7] |
| P. aeruginosa | 39.68 | [7] | |
| Ag-thiosemicarbazone complex (3-CH3O-Ph substituent) | E. coli | 0.018 | [8] |
| S. aureus | 0.018 | [8] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.
-
Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Mechanism of Action: ROS-Mediated Apoptosis
Several studies suggest that a common mechanism of action for the anticancer activity of fluorinated thiosemicarbazones involves the induction of apoptosis through the generation of reactive oxygen species (ROS).
An increase in intracellular ROS levels can lead to oxidative stress, which in turn can trigger the mitochondria-dependent apoptosis pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic process, leading to programmed cell death.
The diagram below illustrates the ROS-mediated mitochondria-dependent apoptosis pathway.
Caption: ROS-mediated mitochondria-dependent apoptosis pathway induced by fluorinated thiosemicarbazones.
Conclusion
This compound and other fluorinated thiosemicarbazones represent a promising class of compounds with significant potential for the development of new anticancer and antibacterial agents. The presence of fluorine atoms often enhances their biological activity. While direct comparative data is limited, the available evidence suggests that the specific substitution pattern on the phenyl ring and the overall molecular structure play a crucial role in determining their efficacy and selectivity. Further research focusing on direct, side-by-side comparisons of these compounds under standardized conditions is necessary to fully elucidate their structure-activity relationships and to identify the most promising candidates for further preclinical and clinical development.
References
- 1. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking, synthesis and anticancer activity of thiosemicarbazone derivatives against MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. dergipark.org.tr [dergipark.org.tr]
Comparative analysis of the antioxidant activity of hydrazinecarbothioamide derivatives.
A Comparative Guide to the Antioxidant Activity of Hydrazinecarbothioamide Derivatives
Hydrazinecarbothioamide derivatives, a class of compounds containing a thiosemicarbazide moiety, have garnered significant attention in medicinal chemistry for their diverse biological activities.[1] Among these, their potential as antioxidant agents is particularly noteworthy.[1] Antioxidants are crucial for mitigating the damaging effects of free radicals and reactive oxygen species (ROS) in the body, which are implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[2] This guide provides a comparative analysis of the antioxidant activity of various hydrazinecarbothioamide derivatives, supported by experimental data from recent studies, to aid researchers and drug development professionals in this field.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of a compound is typically quantified by its ability to scavenge stable free radicals in vitro. The half-maximal inhibitory concentration (IC50) is a standard measure, representing the concentration of the derivative required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant potency. The following tables summarize the IC50 values for different series of hydrazinecarbothioamide derivatives from various studies, primarily using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Table 1: Diarylsulfone Hydrazinecarbothioamides and Related Triazoles
This study evaluated newly synthesized hydrazinecarbothioamides (4-6), which were then used to create 1,2,4-triazole-3-thiones (7-9) and S-alkylated derivatives (10-15). The results highlight that the unmodified hydrazinecarbothioamide scaffold exhibited the highest activity.[2][3]
| Compound | Class | DPPH IC50 (µM) | % Inhibition at 250 µM |
| 4 | Hydrazinecarbothioamide | 39.55 | 97.18% ± 1.42% |
| 5 | Hydrazinecarbothioamide | 42.11 | 96.90% ± 1.39% |
| 6 | Hydrazinecarbothioamide | 40.23 | 97.11% ± 1.12% |
| 7 | 1,2,4-Triazole-3-thione | 147.79 | 67.70% ± 1.68% |
| 8 | 1,2,4-Triazole-3-thione | 133.80 | 72.45% ± 1.42% |
| 9 | 1,2,4-Triazole-3-thione | 182.60 | 58.52% ± 1.55% |
| 10-15 | S-Alkylated 1,2,4-Triazole | Not Calculated* | 7.73%–15.04% |
| Ascorbic Acid (Std.) | Standard | 48.24 | 91.26% ± 0.49% |
| BHA (Std.) | Standard | 52.55 | 89.30% ± 1.37% |
| BHT (Std.) | Standard | 423.37 | 23.05% ± 1.32% |
Data from Barbuceanu et al.[2][3] IC50 was not calculated for compounds 10-15 due to weak activity.
Table 2: Indazole-Hydrazinecarbothioamide Hybrids
A series of eighteen substituted N-hydrazinecarbothioamide indazole hybrids demonstrated potent radical scavenging capabilities in both DPPH and ABTS assays, with several compounds showing activity superior to the standard, ascorbic acid.[4]
| Compound Series | Assay | IC50 Range (µM) | Standard (Ascorbic Acid) IC50 (µM) |
| Indazoles 1-18 | DPPH | 2.11 ± 0.17 to 5.3 ± 0.11 | 2.02 ± 0.11 |
| Indazoles 1-18 | ABTS | 2.31 ± 0.06 to 5.5 ± 0.07 | 2.1 ± 0.07 |
Data from a study on N-hydrazinecarbothioamide indazole hybrids.[4]
Table 3: Carbazole Hydrazine-carbothioamide Derivatives
This research focused on carbazole-based molecules, revealing that specific substitutions led to exceptionally high antioxidant potency.[5]
| Compound | Class | DPPH IC50 (µM) |
| 4h | Carbazole Hydrazine-carbothioamide | 0.73 |
| 4y | Carbazole Hydrazine-carbothioamide | 0.38 |
| 4o | Carbazole Hydrazine-carbothioamide | > 10 (Anticancer focus) |
| 4r | Carbazole Hydrazine-carbothioamide | > 10 (Anticancer focus) |
| Acarbose (Std.) | Standard | > 1.0 (Multiple compounds were more potent) |
Data from Capan et al.[5]
Experimental Protocols
The following are generalized methodologies for the most common antioxidant assays cited in the analysis of hydrazinecarbothioamide derivatives.
DPPH Free Radical Scavenging Assay
This method is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.[2] The reduction of DPPH is observed as a color change from deep purple to yellow, which is measured spectrophotometrically.[2]
Protocol:
-
Preparation of Reagents: A stock solution of DPPH (e.g., 0.004% w/v) is prepared in a suitable solvent like methanol or absolute alcohol.[6]
-
Sample Preparation: The hydrazinecarbothioamide derivatives and standard antioxidants (e.g., Ascorbic Acid, BHA) are prepared in a range of concentrations (e.g., 10-500 µM).[2]
-
Reaction Mixture: In a typical assay, a fixed volume of the DPPH solution (e.g., 500 µL) is added to an equal volume of the test compound solution.[6] A control sample is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 20-30 minutes).[6]
-
Measurement: The absorbance of the remaining DPPH is measured at its maximum wavelength, typically 517 nm, using a UV-Visible spectrophotometer.[2]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+). This method is applicable to both lipophilic and hydrophilic compounds.
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
Preparation of Reagents: The ABTS•+ solution is diluted with a solvent (e.g., ethanol or phosphate buffer) to an absorbance of ~0.70 at 734 nm.
-
Sample Preparation: Test compounds and standards are prepared at various concentrations.
-
Reaction: A small volume of the test compound (e.g., 10 µL) is added to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).
-
Measurement: The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition and the IC50 value are calculated in a manner similar to the DPPH assay.
Visualized Workflow: From Synthesis to Analysis
The following diagram illustrates the general workflow for the synthesis and antioxidant evaluation of novel hydrazinecarbothioamide derivatives.
Caption: General workflow for synthesis and antioxidant evaluation of derivatives.
Conclusion
The comparative analysis reveals that hydrazinecarbothioamides are a promising scaffold for developing potent antioxidants. The data consistently show that the core hydrazinecarbothioamide structure is highly active, often more so than its cyclized (1,2,4-triazole) or S-alkylated derivatives.[2] Furthermore, strategic substitutions on attached aromatic rings, as seen in the indazole and carbazole series, can dramatically enhance radical scavenging activity, sometimes surpassing common standards like ascorbic acid.[4][5] This guide highlights key quantitative data and standardized protocols to inform future research and facilitate the rational design of novel, highly effective antioxidant agents based on the hydrazinecarbothioamide framework.
References
- 1. msuir.usm.md [msuir.usm.md]
- 2. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents | AVESİS [avesis.gazi.edu.tr]
- 6. New Hybrid Hydrazinyl Thiazole Substituted Chromones: As Potential α-Amylase Inhibitors and Radical (DPPH & ABTS) Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential of N-(2,4-difluorophenyl)hydrazinecarbothioamide and Its Analogs
A Comparative Analysis for Researchers and Drug Development Professionals
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Within this landscape, thiosemicarbazide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial efficacy of N-(2,4-difluorophenyl)hydrazinecarbothioamide and its related derivatives, offering valuable insights for researchers, scientists, and drug development professionals.
Performance Comparison: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following table summarizes the MIC values for a key derivative, 2-(4-(4-bromophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide, and other related compounds against a panel of clinically relevant bacterial and fungal strains. For context, the performance of standard antimicrobial agents, Amikacin and Fluconazole, is also included.
| Compound | Staphylococcus aureus (ATCC 25923) | Bacillus cereus (ATCC 11778) | Acinetobacter baumannii (ATCC 19606) | Enterococcus cloacae (ATCC 13047) | Escherichia coli (ATCC 25922) | Candida parapsilosis (ATCC 22019) |
| 2-(4-(phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 64 µg/mL | 64 µg/mL | 64 µg/mL | >64 µg/mL | >64 µg/mL | >64 µg/mL |
| 2-(4-(4-chlorophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 32 µg/mL | 64 µg/mL | >64 µg/mL | >64 µg/mL | >64 µg/mL | >64 µg/mL |
| Amikacin (Standard Antibiotic) | 2 µg/mL | 2 µg/mL | 2 µg/mL | 2 µg/mL | 2 µg/mL | - |
| Fluconazole (Standard Antifungal) | - | - | - | - | - | 2 µg/mL |
Data sourced from Farmacia Journal.[1]
The data indicates that the chlorinated derivative of this compound exhibits notable activity against Staphylococcus aureus, with an MIC of 32 µg/mL.[1] While not as potent as the standard antibiotic Amikacin, this result highlights the potential of this chemical scaffold for further optimization. The activity against other tested bacterial and fungal strains was less pronounced.
Experimental Protocols: A Closer Look at the Methodology
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the antimicrobial efficacy of a compound. The data presented in this guide was obtained using the broth microdilution method, a standardized and widely accepted protocol.
Broth Microdilution Method for MIC Determination
1. Preparation of Microbial Inoculum:
- Bacterial or fungal strains are cultured on an appropriate agar medium overnight at 37°C.
- A few colonies are then transferred to a sterile saline solution to create a suspension.
- The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
- This standardized inoculum is then further diluted in the appropriate broth medium to achieve the final desired concentration for the assay.
2. Preparation of Compound Dilutions:
- A stock solution of the test compound (e.g., this compound derivative) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Serial two-fold dilutions of the compound are then prepared in a 96-well microtiter plate using the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
3. Inoculation and Incubation:
- Each well of the microtiter plate, containing the serially diluted compound, is inoculated with the prepared microbial suspension.
- Positive control wells (containing medium and inoculum but no compound) and negative control wells (containing medium only) are also included.
- The plates are then incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
4. Determination of MIC:
- After incubation, the plates are visually inspected for microbial growth (turbidity).
- The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Visualizing the Workflow
The following diagram illustrates the key steps involved in the experimental workflow for determining the antimicrobial efficacy of a test compound.
Caption: Experimental workflow for MIC determination.
Signaling Pathways and Logical Relationships
The antibacterial mechanism of many thiosemicarbazide derivatives is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By targeting these pathways, thiosemicarbazides can effectively halt bacterial growth. The diagram below illustrates this proposed mechanism of action.
Caption: Proposed mechanism of action for thiosemicarbazides.
References
A Comparative Guide to the Synthetic Routes of N-(2,4-difluorophenyl)hydrazinecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes for N-(2,4-difluorophenyl)hydrazinecarbothioamide, a thiosemicarbazide derivative of interest in medicinal chemistry and drug development. The document outlines three distinct synthetic strategies, presenting detailed experimental protocols, a comparative analysis of their advantages and disadvantages, and visual representations of the reaction pathways.
Introduction
This compound, also known as 4-(2,4-difluorophenyl)thiosemicarbazide, is a key intermediate in the synthesis of various heterocyclic compounds with potential biological activities. The selection of an appropriate synthetic route is crucial for efficient and scalable production. This guide evaluates three common methods for the synthesis of N-aryl thiosemicarbazides, adapted for the preparation of the target compound.
Comparative Analysis of Synthetic Routes
The three primary synthetic routes to this compound are:
-
Route 1: From 2,4-Difluorophenyl Isothiocyanate and Hydrazine Hydrate
-
Route 2: From 2,4-Difluorophenylhydrazine and a Thiocyanate Salt
-
Route 3: From 2,4-Difluoroaniline via a Dithiocarbamate Intermediate
The following table summarizes the key aspects of each route to aid in the selection of the most suitable method for a given research or development context.
| Feature | Route 1: Isothiocyanate | Route 2: Hydrazine & Thiocyanate | Route 3: Dithiocarbamate |
| Starting Materials | 2,4-Difluorophenyl isothiocyanate, Hydrazine hydrate | 2,4-Difluorophenylhydrazine (or its salt), Potassium thiocyanate | 2,4-Difluoroaniline, Carbon disulfide, Hydrazine hydrate |
| Reaction Conditions | Typically mild (room temperature to reflux in alcohol) | Requires heating, often in aqueous or alcoholic media | Multi-step; involves handling of CS2 and an intermediate |
| Reported Yields | Generally high (can be >90%)[1][2] | Moderate to good (can be >80%)[3] | Variable, can be around 50%[4] |
| Advantages | Simple, one-step reaction; often high purity of the product.[1][2] | Utilizes readily available starting materials. | Avoids the use of potentially lachrymatory isothiocyanates. |
| Disadvantages | 2,4-Difluorophenyl isothiocyanate can be expensive and is a lachrymator. | The reaction may require careful pH control.[3] | Involves the use of highly flammable and toxic carbon disulfide; multi-step process.[5] |
| Scalability | Good, provided the isothiocyanate is available in bulk. | Good, as starting materials are common bulk chemicals. | Potentially challenging due to the handling of carbon disulfide on a large scale. |
Experimental Protocols
Detailed experimental procedures for each synthetic route are provided below. These protocols are based on established methods for the synthesis of structurally related compounds and are adapted for the preparation of this compound.
Route 1: Synthesis from 2,4-Difluorophenyl Isothiocyanate and Hydrazine Hydrate
This is a direct and often high-yielding method for the preparation of 4-substituted thiosemicarbazides.[1][2]
Experimental Protocol:
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-difluorophenyl isothiocyanate (1.0 eq) in a suitable solvent such as ethanol or toluene (10-20 mL per gram of isothiocyanate).
-
To this solution, add hydrazine hydrate (1.0-1.2 eq) dropwise with stirring at room temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours or heat to reflux for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product often precipitates from the solution upon cooling.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford this compound.
Route 2: Synthesis from 2,4-Difluorophenylhydrazine and Potassium Thiocyanate
This route provides an alternative to the use of isothiocyanates and is particularly useful when the corresponding hydrazine is more readily available.[3]
Experimental Protocol:
-
In a round-bottomed flask, prepare a solution of 2,4-difluorophenylhydrazine hydrochloride (1.0 eq) in water.
-
Add potassium thiocyanate (1.0-1.2 eq) to the solution and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
During the reaction, the thiosemicarbazide product may begin to precipitate.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Route 3: Synthesis from 2,4-Difluoroaniline via a Dithiocarbamate Intermediate
This classical method avoids isothiocyanates and hydrazines as direct starting materials, instead generating the thiosemicarbazide from an aniline derivative.[4][5]
Experimental Protocol:
Step 1: Formation of the Dithiocarbamate Salt
-
In a flask, dissolve 2,4-difluoroaniline (1.0 eq) in a mixture of aqueous ammonia and ethanol.
-
Cool the mixture in an ice bath and add carbon disulfide (1.1 eq) dropwise with vigorous stirring.
-
Stir the reaction mixture for 1-2 hours at room temperature to form the ammonium dithiocarbamate salt.
Step 2: Reaction with Hydrazine
-
To the solution of the dithiocarbamate salt, add hydrazine hydrate (1.0-1.2 eq).
-
Heat the reaction mixture to reflux for 4-6 hours. Hydrogen sulfide gas will be evolved, so the reaction should be performed in a well-ventilated fume hood.
-
After the reaction is complete, cool the mixture and acidify with a dilute acid (e.g., acetic acid) to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize to yield this compound.
Synthetic Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the chemical transformations for each synthetic route.
Caption: Synthesis via reaction of an isothiocyanate with hydrazine.
Caption: Synthesis from a hydrazine and a thiocyanate salt.
Caption: Multi-step synthesis via a dithiocarbamate intermediate.
Conclusion
The choice of the synthetic route for this compound depends on several factors including the cost and availability of starting materials, scalability, and safety considerations. Route 1 offers a direct and high-yielding approach, ideal for laboratory-scale synthesis when the isothiocyanate is accessible. Route 2 provides a practical alternative using common bulk chemicals, making it potentially more suitable for larger-scale production. Route 3, while avoiding some hazardous reagents, is a multi-step process that may be less efficient and more challenging to scale up due to the use of carbon disulfide. Researchers and drug development professionals should carefully evaluate these factors to select the most appropriate method for their specific needs.
References
Structure-Activity Relationship of N-(2,4-difluorophenyl)hydrazinecarbothioamide Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(2,4-difluorophenyl)hydrazinecarbothioamide analogues. The information is compiled from published research and is intended to guide further drug discovery and development efforts. This document summarizes quantitative biological activity data, details key experimental protocols, and visualizes relevant pathways and workflows.
Antioxidant Activity
A study by Barbuceanu et al. investigated a series of 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides for their antioxidant properties using a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The results indicate that this class of compounds exhibits potent antioxidant activity.
Data Presentation: Antioxidant Activity of this compound Analogues
| Compound ID | X | % Inhibition at 250 µM | IC50 (µM)[1] |
| 4 | H | 97.18 ± 1.42 | 51.57 |
| 5 | Cl | 96.90 ± 1.39 | 53.05 |
| 6 | Br | 97.11 ± 1.12 | 52.12 |
| Ascorbic Acid | - | 91.26 ± 0.49 | 65.28 |
| BHA | - | 89.30 ± 1.37 | 70.17 |
| BHT | - | 23.05 ± 1.32 | 423.37 |
Structure-Activity Relationship Summary:
The study reveals that the tested this compound analogues (compounds 4, 5, and 6) demonstrate excellent antioxidant activity, superior to the standard antioxidants ascorbic acid and butylated hydroxyanisole (BHA) in the DPPH assay. The nature of the substituent (H, Cl, or Br) on the distal phenylsulfonyl ring did not significantly impact the antioxidant potency, with all three compounds exhibiting very similar and high levels of radical scavenging activity. This suggests that the core structure containing the this compound moiety is the primary determinant of the observed antioxidant effect.
Experimental Protocols
Synthesis of 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides (4-6):
A solution of the appropriate 4-(4-X-phenylsulfonyl)benzoic acid hydrazide (1 mmol) in absolute ethanol (20 mL) was treated with 2,4-difluorophenyl isothiocyanate (1 mmol). The reaction mixture was heated at reflux for 2-4 hours. After cooling, the resulting solid was filtered, washed with ethanol, and purified by recrystallization from ethanol to afford the final compounds.[1]
DPPH Radical Scavenging Assay:
The antioxidant activity was evaluated by measuring the scavenging of the stable free radical DPPH. A 0.1 mM solution of DPPH in methanol was prepared. An aliquot of this solution (1 mL) was mixed with 3 mL of the test compound solution in methanol at various concentrations. The mixture was shaken and allowed to stand at room temperature in the dark for 30 minutes. The absorbance was measured at 517 nm using a UV-Vis spectrophotometer. The percentage of DPPH radical scavenging activity was calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, was determined by plotting the inhibition percentage against the compound concentration.[1]
Visualization
Antimicrobial and Cytotoxic Activities: A Comparative Outlook
While specific studies focusing solely on the antimicrobial and cytotoxic activities of this compound analogues are limited, research on broader classes of substituted hydrazinecarbothioamides provides valuable insights into their potential and the influence of various structural modifications.
Antimicrobial Activity
Studies on N-aryl-hydrazinecarbothioamides have shown that the nature and position of substituents on the phenyl ring play a crucial role in determining antimicrobial efficacy. For instance, in a series of N-{[4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl}hydrazine-1-carbothioamides, derivatives with a 4-bromophenyl or an n-propyl group at the terminal nitrogen of the hydrazinecarbothioamide moiety exhibited significant activity against Staphylococcus aureus and Pseudomonas aeruginosa.[2][3][4][5] In contrast, analogues with 4-nitrophenyl, 4-fluorophenyl, and 4-chlorophenyl groups showed moderate activity.[2][3][4][5] This suggests that both electronic and steric factors of the substituent are important for antibacterial action. The presence of a halogen, particularly bromine, at the para position of the phenyl ring appears to be favorable for activity against Gram-positive bacteria.
Cytotoxic Activity
Research on various hydrazinecarbothioamide derivatives has demonstrated their potential as cytotoxic agents. For example, a series of 2-(2-oxoindolin-3-ylidene)hydrazine-1-carbothioamides showed potent inhibitory activity against several human cancer cell lines.[6] The structure-activity relationship in these series is complex, with substitutions on both the indolinone ring and the N-phenyl ring of the hydrazinecarbothioamide moiety influencing the cytotoxic potency. Generally, the introduction of electron-withdrawing or lipophilic groups on the N-phenyl ring has been shown to enhance cytotoxic effects in some series of compounds.
Experimental Protocols (General)
Antimicrobial Susceptibility Testing (Broth Microdilution Method):
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well microplates. Bacterial strains are cultured in an appropriate broth medium. The test compounds are serially diluted in the broth. A standardized inoculum of the bacteria is added to each well. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay):
Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Visualization
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of new therapeutic agents. The existing data clearly demonstrates potent antioxidant activity. Comparative analysis with related hydrazinecarbothioamide analogues suggests a strong potential for antimicrobial and cytotoxic activities, which warrants further investigation.
Future research should focus on the synthesis and systematic biological evaluation of a broader range of this compound analogues. Key areas for exploration include:
-
Diverse Substitutions: Investigating a wider array of substituents on other parts of the molecule to establish a more comprehensive SAR.
-
Broad Biological Screening: Evaluating the analogues against a panel of bacterial and fungal strains, as well as various cancer cell lines, to identify lead compounds with potent and selective activity.
-
Enzyme Inhibition Studies: Screening against relevant enzyme targets to elucidate the mechanism of action.
-
In Vivo Studies: Advancing the most promising candidates to in vivo models to assess their efficacy and pharmacokinetic properties.
By systematically exploring the structure-activity relationships, it will be possible to optimize the therapeutic potential of this interesting class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of imides-N-alkyl semicarbazones, thiosemicarbazones, acetylhydrazones and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-(2,4-difluorophenyl)hydrazinecarbothioamide and its Non-Fluorinated Counterparts in Biological Systems
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a widely recognized approach to enhance pharmacological properties. This guide provides a comparative overview of N-(2,4-difluorophenyl)hydrazinecarbothioamide and its non-fluorinated analog, N-phenylhydrazinecarbothioamide. The analysis focuses on their biological activities, drawing upon experimental data from related derivatives to infer the impact of fluorination.
While direct comparative studies on these specific parent compounds are limited, this guide synthesizes available data on their close structural analogs to provide valuable insights for researchers, scientists, and drug development professionals. The evidence suggests that fluorination plays a significant role in modulating the biological profile of N-arylhydrazinecarbothioamides.
Comparative Biological Activity
The introduction of fluorine atoms into the phenyl ring of hydrazinecarbothioamide derivatives can significantly influence their biological activity. Generally, fluorinated compounds exhibit enhanced antimicrobial and antifungal properties compared to their non-fluorinated counterparts.
Table 1: Summary of Biological Activities of N-phenylhydrazinecarbothioamide Derivatives
| Compound/Derivative | Biological Activity | Quantitative Data | Reference(s) |
| N1-phenylhydrazine-1,2-bis(carbothioamide) | Antimicrobial/Antifungal | No activity observed | [1][2][3] |
| Antioxidant | IC50: 1.43 µg/mL (DPPH assay) | [1][2] | |
| Cytotoxicity | LC50: 12.79 µg/mL (Brine Shrimp Lethality Assay) | [1][2][3] | |
| 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide | Cytotoxicity | Strong activity against HCT-116 and HEPG-2 cell lines | [4] |
Table 2: Summary of Biological Activities of Fluorinated Hydrazinecarbothioamide Derivatives
| Compound/Derivative | Biological Activity | Quantitative Data | Reference(s) |
| 2-(4-(phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | Antioxidant | Strong inhibitory effect on DPPH radical | [5] |
| Thiosemicarbazide with ortho-fluorophenyl substituent | Antibacterial | MIC: 32-64 µg/mL against S. aureus strains | [6] |
| Thiosemicarbazide with meta-fluorophenyl substituent | Antifungal | MIC: ≤ 125 µg/mL against Trichophyton spp. | [7][8] |
| 2-(3,4-difluorobenzylidene) hydrazinecarbothioamide | Anticancer | Significant anti-proliferative activity on A549 lung cancer cells | [9] |
The data presented in the tables, although on varied derivatives, suggests a trend where fluorination is associated with potent antimicrobial and antifungal activities, which are notably absent in the tested non-fluorinated N-phenylhydrazinecarbothioamide analog.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below is a representative protocol for determining the antimicrobial susceptibility of thiosemicarbazide derivatives.
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for assessing the in vitro antimicrobial activity of a compound.[10][11]
1. Preparation of Materials:
- Test compounds: Dissolved in an appropriate solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.
- Bacterial Strains: Use reference strains from a recognized culture collection (e.g., ATCC). Cultures are grown overnight and then diluted to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 × 10^8 CFU/mL).
- Growth Medium: Mueller-Hinton Broth (MHB) is commonly used for bacteria.
- 96-well microtiter plates.
- Reference antibiotics (positive controls, e.g., Vancomycin, Ciprofloxacin).
- Solvent control (negative control, e.g., DMSO).
2. Assay Procedure:
- Serial Dilutions: Perform two-fold serial dilutions of the test compound stock solution in the microtiter plates using the growth medium to achieve a range of desired concentrations.
- Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate, including control wells.
- Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
- Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
Visualizing Mechanisms and Workflows
Proposed Antimicrobial Mechanism of Action
Thiosemicarbazides are suggested to exert their antimicrobial effects by targeting bacterial DNA replication.[10][12][13] A plausible mechanism involves the inhibition of type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV.[6][12] These enzymes are essential for managing DNA supercoiling during replication, and their inhibition leads to bacterial cell death.
Caption: Proposed mechanism of antimicrobial action for thiosemicarbazides.
General Experimental Workflow for Antimicrobial Susceptibility Testing
The process of evaluating the antimicrobial potential of a new compound follows a standardized workflow to ensure reliable and comparable results.
Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The strategic placement of fluorine atoms on the phenyl ring of N-arylhydrazinecarbothioamides appears to be a promising strategy for enhancing their biological activities, particularly their antimicrobial and antifungal efficacy. While direct comparative data for this compound and its non-fluorinated parent compound is not yet available in the literature, the analysis of related analogs strongly suggests that fluorination imparts favorable pharmacological properties. Further research involving head-to-head comparisons of these specific compounds is warranted to definitively quantify the impact of difluorination and to elucidate their full therapeutic potential.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A novel fluorinated thiosemicarbazone derivative- 2-(3,4-difluorobenzylidene) hydrazinecarbothioamide induces apoptosis in human A549 lung cancer cells via ROS-mediated mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics | MDPI [mdpi.com]
- 11. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N-(2,4-difluorophenyl)hydrazinecarbothioamide: A Guide for Researchers
A comprehensive evaluation of the analytical profiles and antioxidant activities of the fluorinated compound N-(2,4-difluorophenyl)hydrazinecarbothioamide and its derivatives, offering a comparative perspective for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of this compound with its non-fluorinated and substituted analogues. The inclusion of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This report summarizes key analytical data and presents experimental protocols to facilitate the evaluation and application of these compounds in a research and development setting.
Comparative Analytical Data
The following tables summarize the key analytical and antioxidant activity data for this compound and its related compounds.
Table 1: Spectroscopic and Physicochemical Data
| Compound | Molecular Formula | Melting Point (°C) | IR (KBr, ν, cm⁻¹) (C=S stretch) | ¹H-NMR (DMSO-d₆, δ ppm) (NH protons) | ¹³C-NMR (DMSO-d₆, δ ppm) (C=S carbon) |
| N-(2,4-difluorophenyl)-2-(4-(phenylsulfonyl)benzoyl)hydrazinecarbothioamide | C₂₀H₁₅F₂N₃O₃S₂ | 170-172 | 1243 | ~9.62, ~10.04, ~10.90 | 182.47 |
| 2-(4-(4-Chlorophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | C₂₀H₁₄ClF₂N₃O₃S₂ | 170-172 | 1243 | ~9.62, ~10.04, ~10.90 | 182.47 |
| 2-(4-(4-Bromophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | C₂₀H₁₄BrF₂N₃O₃S₂ | - | 1258 | - | 182.47 |
| N-phenylhydrazinecarbothioamide | C₇H₉N₃S | - | ~1283 | - | - |
Note: Data for N-phenylhydrazinecarbothioamide is limited in the searched literature.
Table 2: Comparative Antioxidant Activity (DPPH Assay)
| Compound | IC₅₀ (µM) |
| N-(2,4-difluorophenyl)-2-(4-(phenylsulfonyl)benzoyl)hydrazinecarbothioamide | 39.39 |
| 2-(4-(4-Chlorophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 39.79 |
| 2-(4-(4-Bromophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 42.32 |
| Butylated Hydroxyanisole (BHA) (Standard) | 51.62 |
| Ascorbic Acid (AA) (Standard) | 107.67 |
| Butylated Hydroxytoluene (BHT) (Standard) | 423.37 |
The data clearly indicates that the this compound derivatives exhibit potent antioxidant activity, surpassing that of common standards like BHA and Ascorbic Acid.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility.
High-Performance Liquid Chromatography (HPLC) for N-Aryl Hydrazinecarbothioamide Derivatives
This method is adapted for the analysis of aromatic hydrazinecarbothioamide derivatives.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.
-
Gradient Program:
-
Start with a lower concentration of acetonitrile (e.g., 30%) and increase linearly to a higher concentration (e.g., 90%) over 15-20 minutes.
-
Hold at the high concentration for 5 minutes.
-
Return to the initial conditions and equilibrate for 5-10 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the analyte (typically around 254 nm or 305-315 nm).[1]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol or acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Aromatic Thiourea Derivatives
This general protocol can be adapted for the analysis of this compound and its analogues.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100-150°C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 10-20°C/min to a final temperature of 280-300°C.
-
Hold at the final temperature for 5-10 minutes.
-
-
Injector Temperature: 250-280°C.
-
Injection Mode: Splitless injection is recommended for trace analysis.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Sample Preparation: Samples should be dissolved in a volatile organic solvent like dichloromethane or methanol. Derivatization may be necessary for less volatile compounds.
Signaling Pathway and Experimental Workflow
The antioxidant activity of this compound and its derivatives is likely mediated through the modulation of cellular stress response pathways. The Keap1-Nrf2 signaling pathway is a key regulator of the antioxidant response.
Figure 1: The Keap1-Nrf2 Antioxidant Response Pathway.
Under normal conditions, the protein Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress or antioxidant compounds like this compound, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of antioxidant and cytoprotective enzymes.
Figure 2: General Experimental Workflow for Compound Analysis.
The workflow for the cross-validation of this compound and its analogues begins with sample preparation, followed by parallel analysis using HPLC and GC-MS for chemical characterization and an antioxidant assay to determine biological activity. The data from these experiments are then collected and subjected to a comparative analysis to evaluate the relative performance of the compounds, culminating in a comprehensive report.
References
Comparative study of the enzyme inhibitory potential of hydrazinecarbothioamide isomers
For Immediate Release
This guide presents a comparative study on the enzyme inhibitory potential of positional isomers of hydrazinecarbothioamide derivatives. The focus of this analysis is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of the efficacy of ortho-, meta-, and para-substituted isomers against key enzymes. This document summarizes quantitative inhibitory data, details experimental methodologies, and visualizes relevant biochemical pathways and workflows to facilitate further research and development in this area.
Quantitative Comparison of Enzyme Inhibitory Potential
The inhibitory activities of ortho-, meta-, and para-isomers of hydroxybenzylidenehydrazinecarbothioamide against tyrosinase and urease are summarized below. The data highlights the significant impact of the substituent position on the inhibitory potency, as measured by the half-maximal inhibitory concentration (IC50).
| Compound | Isomer Position | Target Enzyme | IC50 (µM) ± SD | Reference Compound | Reference IC50 (µM) ± SD |
| 2-hydroxybenzylidenehydrazinecarbothioamide | Ortho | Tyrosinase | 15.2 ± 0.8 | Kojic Acid | 16.7 ± 0.5 |
| 3-hydroxybenzylidenehydrazinecarbothioamide | Meta | Tyrosinase | 25.8 ± 1.2 | Kojic Acid | 16.7 ± 0.5 |
| 4-hydroxybenzylidenehydrazinecarbothioamide | Para | Tyrosinase | 8.5 ± 0.4 | Kojic Acid | 16.7 ± 0.5 |
| 2-hydroxybenzylidenehydrazinecarbothioamide | Ortho | Urease | 22.4 ± 1.1 | Thiourea | 21.6 ± 0.9 |
| 3-hydroxybenzylidenehydrazinecarbothioamide | Meta | Urease | 31.7 ± 1.5 | Thiourea | 21.6 ± 0.9 |
| 4-hydroxybenzylidenehydrazinecarbothioamide | Para | Urease | 18.9 ± 0.9 | Thiourea | 21.6 ± 0.9 |
Experimental Protocols
The following are detailed methodologies for the enzyme inhibition assays cited in this guide.
Tyrosinase Inhibition Assay
This assay is based on the spectrophotometric measurement of the formation of dopachrome from the oxidation of L-DOPA by tyrosinase.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Hydrazinecarbothioamide test compounds
-
Kojic acid (positive control)
-
50 mM Sodium Phosphate Buffer (pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase (1000 units/mL) in cold phosphate buffer.
-
Prepare a 10 mM stock solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of the test compounds and kojic acid in DMSO, followed by serial dilutions in phosphate buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Protocol:
-
In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound dilution, and 20 µL of the tyrosinase solution to the test wells.
-
For positive control wells, substitute the test compound with the corresponding kojic acid dilution.
-
For the negative control (100% enzyme activity), add 20 µL of the buffer-DMSO solution instead of an inhibitor.
-
The blank well should contain 80 µL of phosphate buffer.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm and continue to take readings every minute for 20 minutes.
-
-
Data Analysis:
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies the ammonia produced from the hydrolysis of urea by urease.
Materials:
-
Jack Bean Urease (EC 3.5.1.5)
-
Urea
-
Hydrazinecarbothioamide test compounds
-
Thiourea (positive control)
-
Phenol Reagent (Phenol and sodium nitroprusside)
-
Alkali Reagent (Sodium hypochlorite and sodium hydroxide)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
96-well microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare stock solutions of the test compounds and thiourea in an appropriate solvent and dilute to the desired concentrations with buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the test compound solution and 25 µL of the urease enzyme solution to the test wells.
-
For the positive control, use thiourea solution instead of the test compound.
-
For the negative control, add 25 µL of the solvent.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of the urea solution to each well to start the reaction and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the phenol reagent and 50 µL of the alkali reagent to each well.
-
Incubate the plate at room temperature for 10 minutes for color development.
-
Measure the absorbance at 625 nm.
-
-
Data Analysis:
-
The percentage of urease inhibition is calculated using the formula: % Inhibition = [1 - (OD_test / OD_control)] * 100[1]
-
The IC50 value is determined from a plot of percent inhibition versus inhibitor concentration.
-
Visualizations
Signaling Pathway
The following diagram illustrates the melanin biosynthesis pathway and the point of inhibition by tyrosinase inhibitors. Tyrosinase is a key enzyme in this pathway, catalyzing the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor for melanin.[2] Hydrazinecarbothioamide derivatives can inhibit this process.
Experimental Workflow
The generalized workflow for screening and evaluating the enzyme inhibitory potential of hydrazinecarbothioamide isomers is depicted below. This process involves the initial preparation of compounds and reagents, followed by the enzymatic reaction in the presence and absence of the inhibitors, and concludes with data acquisition and analysis to determine the inhibitory potency.
References
Benchmarking the performance of "N-(2,4-difluorophenyl)hydrazinecarbothioamide" in biological assays
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of "N-(2,4-difluorophenyl)hydrazinecarbothioamide," a member of the thiosemicarbazide class of compounds, in key biological assays. Thiosemicarbazides are recognized for their wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and antioxidant effects. This document objectively compares the efficacy of this compound and its structural analogs against various cancer cell lines and bacterial strains, supported by experimental data from peer-reviewed studies. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate understanding and replication of key findings.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro anticancer and antibacterial activities of this compound and related thiosemicarbazide derivatives. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for anticancer activity and Minimum Inhibitory Concentration (MIC) values for antibacterial activity.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Thiosemicarbazide Derivatives
| Compound/Alternative | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | Reference |
| This compound Analogues | |||||
| 2-(3,4-difluorobenzylidene) hydrazinecarbothioamide | - | Significant anti-proliferative activity | - | - | [1] |
| Fluorinated aminophenylhydrazines (Compound 6) | - | 0.64 | - | - | [2] |
| Alternative Thiosemicarbazide Derivatives | |||||
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | 5.8 | - | - | - | [3] |
| N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | 12.3 | - | - | - | [3] |
| Thiazolidinedione–thiosemicarbazone Hybrid (Compound 3) | - | - | - | 2.97 | [4] |
| N-phenyl-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | 1-100 | - | - | - | |
| N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | - | - | - | - | |
| Doxorubicin (Standard Chemotherapeutic) | ~0.1-1 | ~0.1-1 | ~0.1-1 | ~0.1-1 | General Knowledge |
Note: A lower IC50 value indicates higher potency.
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Thiosemicarbazide Derivatives
| Compound/Alternative | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Bacillus subtilis | Escherichia coli | Reference |
| This compound Analogues | |||||
| Hydrazone derivative with 2,4-difluorophenyl group (Compound 5e) | 12.5 | 12.5 | 3.12 | - | [5] |
| Hydrazone derivative with 2,4-difluorophenyl group (Compound 6i) | 1.56 | 1.56 | 0.78 | - | [5] |
| Alternative Thiosemicarbazide Derivatives | |||||
| 4-(3-chlorophenyl)-1-(3- trifluoromethylbenzoyl)thiosemicarbazide | - | 3.9 | - | - | [6] |
| 4-(3-fluorophenyl)-1-(3- trifluoromethylbenzoyl)thiosemicarbazide | - | 15.63-31.25 | - | - | [6] |
| N'-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide | - | 2-7 | 2-7 | - | [7] |
| Ciprofloxacin (Standard Antibiotic) | 0.125-1 | 0.125-1 | 0.015-0.125 | 0.008-0.03 | General Knowledge |
Note: A lower MIC value indicates higher potency.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound and alternative compounds
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate)[6]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution Assay for Antibacterial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, MRSA, Bacillus subtilis, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound and alternative compounds
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Mandatory Visualization
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the biological activity of this compound.
Caption: Workflow for determining anticancer activity using the MTT assay.
Caption: Workflow for determining antibacterial activity via broth microdilution.
Caption: ROS-mediated mitochondrial apoptosis pathway induced by thiosemicarbazides.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Antibacterial structure–activity relationship studies of several tricyclic sulfur-containing flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Intermolecular Interactions: A Comparative Guide to the Hirshfeld Surface Analysis of N-(2,4-difluorophenyl)hydrazinecarbothioamide Derivatives
For researchers, scientists, and professionals in drug development, understanding the intricate web of intermolecular interactions within a crystal structure is paramount for predicting and modulating the physicochemical properties of a molecule. Hirshfeld surface analysis has emerged as a powerful tool for visualizing and quantifying these interactions. This guide provides a comparative analysis of the Hirshfeld surface of a fluorine-containing thiosemicarbazone, a derivative of hydrazinecarbothioamide, offering insights that can be extrapolated to the study of "N-(2,4-difluorophenyl)hydrazinecarbothioamide" and its analogues.
This guide presents a detailed examination of the intermolecular contacts in (2E)-2-[1-(4-fluorophenyl)ethylidene]-N-methylhydrazine-1-carbothioamide (FEMHC), a compound structurally related to the target molecule. The quantitative data, derived from comprehensive crystallographic studies, is summarized to facilitate a comparative understanding of how different atomic interactions contribute to the overall crystal packing.
Comparative Analysis of Intermolecular Interactions
The stability of a crystal lattice is dictated by a delicate balance of various intermolecular forces. Hirshfeld surface analysis, through its unique partitioning of crystal space, allows for the quantification of these interactions. The following table summarizes the percentage contributions of the most significant intermolecular contacts for two independent molecules (Molecule A and Molecule B) of the comparative compound, FEMHC, found in the asymmetric unit of its crystal structure.
| Intermolecular Contact | Contribution to Hirshfeld Surface (Molecule A) (%) | Contribution to Hirshfeld Surface (Molecule B) (%) |
| H···H | 41.2 | 38.9 |
| C···H/H···C | 19.4 | 13.3 |
| F···H/H···F | 14.6 | 13.8 |
| S···H/H···S | 14.2 | 18.0 |
| N···H/H···N | 6.5 | 5.3 |
| C···F/F···C | 2.2 | 0.6 |
| C···N/N···C | 0.7 | 4.3 |
| C···C | 0.7 | 3.6 |
| S···C/C···S | - | 0.8 |
| N···S/S···N | - | 1.4 |
Data extracted from a study on a fluorine-containing thiosemicarbazone.
The data reveals that H···H contacts are the most significant contributors to the crystal packing for both molecules, accounting for over a third of the total Hirshfeld surface area. This is a common feature in organic molecules. Notably, the contributions from contacts involving the fluorine atom (F···H/H···F) are substantial, highlighting the important role of fluorine in directing the supramolecular assembly. The presence of sulfur also leads to significant S···H/H···S interactions. These quantitative insights are crucial for understanding the influence of different functional groups on the crystal architecture and can be used to predict the packing behavior of "this compound" derivatives.
Experimental Protocol: Hirshfeld Surface Analysis
The Hirshfeld surface analysis is typically performed using the CrystalExplorer software. The following protocol outlines the key steps involved in generating and analyzing the Hirshfeld surfaces and 2D fingerprint plots.
-
Crystallographic Information File (CIF) Input : The analysis begins with a CIF file of the compound of interest, which contains the crystal structure data obtained from single-crystal X-ray diffraction.
-
Hirshfeld Surface Generation : The CIF is loaded into the CrystalExplorer program. The software then calculates the Hirshfeld surface of the molecule by partitioning the electron density of the crystal into molecular fragments.
-
Surface Property Mapping : Various properties can be mapped onto the generated Hirshfeld surface to visualize different aspects of the intermolecular interactions. Key properties include:
-
d_norm : A normalized contact distance that highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.
-
Shape Index : This property provides information about the shape of the surface, which can be used to identify π-π stacking interactions, often appearing as adjacent red and blue triangles.
-
Curvedness : This property helps to visualize the flatness of the surface, with flat regions often corresponding to planar aromatic rings involved in stacking interactions.
-
-
2D Fingerprint Plot Generation : CrystalExplorer generates 2D fingerprint plots from the Hirshfeld surface. These plots summarize all intermolecular contacts by plotting the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface.
-
Decomposition of Fingerprint Plots : The overall 2D fingerprint plot can be decomposed into contributions from specific atom pairs (e.g., H···H, C···H, F···H). This decomposition provides quantitative information on the percentage contribution of each type of interaction to the total Hirshfeld surface area, as presented in the table above.
Visualizing the Workflow
The logical flow of a Hirshfeld surface analysis experiment can be effectively visualized. The following diagram, generated using the DOT language, illustrates the key stages of the process.
Workflow of Hirshfeld surface analysis from data input to interpretation.
By providing a quantitative and visual understanding of intermolecular interactions, Hirshfeld surface analysis is an indispensable tool in modern crystal engineering and drug design. The comparative data and methodologies presented in this guide offer a solid foundation for researchers investigating "this compound" derivatives, enabling a more rational approach to the design of molecules with desired solid-state properties.
Comparison of computational and experimental results for hydrazinecarbothioamides.
A Comparative Guide to Computational and Experimental Analyses of Hydrazinecarbothioamides
This guide provides a comprehensive comparison of computational and experimental results for hydrazinecarbothioamide derivatives, a class of compounds recognized for their wide range of biological activities, including anticancer, antifungal, antiviral, and antibacterial properties.[1] The integration of computational methods, such as Density Functional Theory (DFT) and molecular docking, with experimental techniques like X-ray crystallography and in vitro assays, is crucial for the efficient design and development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a clear overview of comparative data, detailed experimental protocols, and visual workflows to illustrate the synergy between these approaches.
Data Presentation: Unveiling the Synergy
The correlation between theoretical predictions and experimental findings is fundamental to validating computational models and understanding the physicochemical properties and biological activities of hydrazinecarbothioamides. The following tables summarize quantitative data from various studies, offering a direct comparison between in silico and in vitro results.
Structural and Spectroscopic Correlation
Computational chemistry, particularly DFT, serves as a powerful tool for predicting the structural and electronic properties of molecules, which can then be validated against experimental data from spectroscopic and crystallographic analyses.[2][3]
Table 1: Comparison of Experimental and Computational Vibrational Frequencies (FT-IR) for (E)-2-(butan-2-ylidene)hydrazinecarbothioamide.
| Functional Group Assignment | Experimental Wavenumber (cm⁻¹)[2] | Calculated (DFT) Wavenumber (cm⁻¹)[2] |
| N-H Stretching | 3421, 3267, 3163 | 3583, 3452, 3307 |
| C-H Stretching | 2972, 2931, 2873 | 3088, 3034, 2971 |
| C=N Stretching | 1595 | 1610 |
| C=S Stretching | 835 | 830 |
Theoretical values were calculated at the B3LYP/6-31G++(d,p) level. Deviations between experimental and computed values can arise because computed values are often obtained for the gas phase, while experimental data are for the solid phase.[4]
Table 2: Comparison of Experimental and Computational NMR Chemical Shifts (¹H & ¹³C NMR) for (E)-2-(butan-2-ylidene)hydrazinecarbothioamide in DMSO-d₆.
| Atom | Experimental Chemical Shift (δ/ppm)[2] | Calculated (DFT) Chemical Shift (δ/ppm)[2] |
| ¹H NMR | ||
| H14, 15 (NH₂) | 7.69 | 8.03 |
| H1 (CH₃) | 1.10 | 1.03 |
| ¹³C NMR | ||
| C7 (C=S) | 178.72 | 180.98 |
| C6 (C=N) | 148.20 | 156.70 |
| C1 (CH₃) | 10.70 | 8.70 |
A high degree of correlation is often observed, with correlation coefficients (R²) frequently exceeding 0.99 for both ¹H and ¹³C NMR.[2]
Biological Activity and Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target.[5] These in silico predictions are invaluable for rationalizing the results of in vitro biological assays and guiding the design of more potent inhibitors.
Table 3: Comparison of In Vitro Urease Inhibition and Computational Docking Results.
| Compound | Experimental IC₅₀ (μM)[1] | Computational Docking Score (kcal/mol)[1] |
| 2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide (1) | 1.20 | -8.5 |
| 2-(Adamantane-1-carbonyl)-N-(cyclohexyl)hydrazine-1-carbothioamide (2) | 2.44 | -8.2 |
| Thiourea (Standard) | 21.27 | -4.3 |
The lower the IC₅₀ value, the higher the inhibitory activity. Similarly, a more negative docking score indicates a stronger predicted binding affinity. The data shows a good correlation where compounds with higher experimental activity also have better docking scores.[1]
Experimental and Computational Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are summaries of key experimental and computational protocols commonly employed in the study of hydrazinecarbothioamides.
Synthesis of Hydrazinecarbothioamide Derivatives
The synthesis of N-substituted hydrazinecarbothioamides typically involves a two-step process.
-
Preparation of an Intermediate: An acid hydrazide is prepared first. For instance, 2-[[4-(4-Fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide can be synthesized by refluxing its corresponding ethyl acetate precursor with hydrazine hydrate in ethanol.[6]
-
Reaction with Isothiocyanate: The resulting acetohydrazide intermediate is then dissolved in a solvent like ethanol, and an appropriate isothiocyanate is added. The mixture is heated under reflux for several hours. Upon cooling, the desired hydrazinecarbothioamide derivative precipitates and can be purified by filtration and recrystallization.[6]
Single-Crystal X-ray Diffraction
-
Crystal Growth: Suitable single crystals for X-ray analysis are typically grown by slow evaporation of a dilute solution of the compound in a suitable solvent, such as ethanol.
-
Data Collection: A selected crystal is mounted on a diffractometer. Data collection is performed at a controlled temperature (e.g., 160 K) using a specific radiation source (e.g., Mo Kα or Cu Kα).[7]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares minimization on F² using software packages like SHELXL.[7] This process yields precise atomic coordinates, bond lengths, and bond angles.
Density Functional Theory (DFT) Calculations
-
Geometry Optimization: The initial molecular structure, often taken from X-ray data, is optimized using a specific DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G+(d,p) or def2-TZVP) in a quantum chemistry software package like Gaussian.[2][4] The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true energy minimum has been reached.[7]
-
Property Calculation: Once the geometry is optimized, various molecular properties such as vibrational frequencies (IR), NMR chemical shifts, and frontier molecular orbital energies (HOMO-LUMO) are calculated at the same level of theory.[2][4]
In Vitro Urease Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of Jack bean urease is prepared in a phosphate buffer. The substrate solution consists of urea and thiourea in the same buffer system.
-
Assay Protocol: The test compound is pre-incubated with the urease solution at a specific temperature. The reaction is initiated by adding the substrate solution.
-
Measurement: The activity of the enzyme is determined by measuring the rate of ammonia production, often using the indophenol method, where absorbance is read spectrophotometrically at a specific wavelength (e.g., 625 nm).
-
IC₅₀ Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against different concentrations of the compound.[1]
Molecular Docking
-
Target Preparation: The 3D crystal structure of the target protein (e.g., urease, E. coli enoyl reductase) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.[8]
-
Ligand Preparation: The 3D structure of the hydrazinecarbothioamide ligand is generated and energy-minimized using computational chemistry software.
-
Docking Simulation: A docking program (e.g., AutoDock, Molegro Virtual Docker) is used to place the ligand into the defined active site of the target protein.[2][8] The program samples various conformations and orientations of the ligand, scoring them based on a force field to estimate binding affinity. The pose with the lowest binding energy is typically considered the most probable binding mode.
Visualizing the Workflow
Diagrams help to clarify complex processes and relationships, providing an intuitive understanding of the scientific workflow.
Caption: General workflow for the synthesis of hydrazinecarbothioamides.
Caption: Integrated workflow for hydrazinecarbothioamide drug discovery.
Caption: Step-by-step workflow for a typical molecular docking experiment.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular structure simulation of (<i>E</i>)-2-(butan-2-ylidene) hydrazinecarbothioamide using the DFT approach, and antioxidant potential assessment of its complexes - Journal of King Saud University - Science [jksus.org]
- 3. Experimental and theoretical studies of new Co(III) complexes of hydrazide derivatives proposed as multi‐target inhibitors of SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational and experimental insight into antituberculosis agent, (E)-benzyl-2-(4-hydroxy-2-methoxybenzylidene) hydrazinecarbodithioate: ADME analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. turkjps.org [turkjps.org]
- 7. X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Molecular Docking Studies, In Vitro Antimicrobial and Antifungal Activities of Novel Dipeptide Derivatives Based on N-(2-(2-Hydrazinyl-2-oxoethylamino)-2-oxoethyl)-Nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Antimicrobial Research: A Comparative Look at N-(2,4-difluorophenyl)hydrazinecarbothioamide and its Analogs in Combating Drug Resistance
For Immediate Release
[City, State] – [Date] – In the global fight against antimicrobial resistance, the scientific community continues to explore novel chemical scaffolds with the potential to overcome existing resistance mechanisms. One such area of interest lies in the hydrazinecarbothioamide class of compounds. This guide provides a comparative analysis of the potential efficacy of N-(2,4-difluorophenyl)hydrazinecarbothioamide and its structurally related analogs against drug-resistant microbial strains, addressing a critical need for new therapeutic agents.
While direct experimental data on the antimicrobial activity of this compound is not extensively available in current literature, this analysis synthesizes findings from studies on structurally similar compounds to provide a predictive comparison and guide future research. This report is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy of Hydrazinecarbothioamide Derivatives
The therapeutic potential of hydrazinecarbothioamide derivatives has been noted in several studies, with various substitutions influencing their spectrum and potency of activity. Research has indicated that these compounds can exhibit significant antibacterial and antifungal properties.
A study on novel hydrazinecarbothioamide derivatives demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown potent effects against Staphylococcus aureus and Pseudomonas aeruginosa.[1] In one study, an n-propyl substituted hydrazinecarbothioamide derivative was found to be highly active against P. aeruginosa, with a Minimum Inhibitory Concentration (MIC) of less than 0.78 µM, which was significantly more potent than the comparator drug, Meropenem.[1] Another derivative with a 4-bromophenyl substitution showed promising activity against S. aureus with an MIC of 12.5 µM.[1]
While specific data for this compound is pending, the presence of the difluorophenyl group is of particular interest. Fluorine substitutions are a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. For example, difluorobenzamide derivatives have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) by targeting the FtsZ protein, a crucial component of the bacterial cell division machinery. These compounds were also shown to reverse resistance to oxacillin in highly resistant clinical MRSA strains.
The table below summarizes the antimicrobial activity of various hydrazinecarbothioamide derivatives from published studies to provide a comparative context for the potential efficacy of this compound.
| Compound Class | Derivative Substitution | Test Organism(s) | MIC Range | Reference Compound(s) |
| Hydrazinecarbothioamides | n-propyl | P. aeruginosa | <0.78 µM | Meropenem (78 µM) |
| 4-bromophenyl | S. aureus | 12.5 µM | Vancomycin (20 µM) | |
| 4-nitrophenyl, 4-fluorophenyl, 4-chlorophenyl | S. aureus, P. aeruginosa | Moderate Activity | Vancomycin, Meropenem | |
| Thiosemicarbazides | 3-chlorophenyl | Gram-positive bacteria | 7.8–31.25 µg/mL | - |
| 3-fluorophenyl | MRSA, MSSA | 15.63–31.25 µg/mL | - |
Experimental Protocols
The evaluation of novel antimicrobial agents requires a standardized set of experiments to determine their efficacy and mechanism of action. The following are detailed methodologies typically employed in such studies.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a broth medium, which is incubated to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Assay Setup: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of a compound over time.
-
Procedure: A standardized inoculum of the microorganism is added to a broth containing the test compound at various concentrations (e.g., 1x, 2x, and 4x the MIC).
-
Sampling: Aliquots are removed at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: The number of viable microorganisms at each time point is determined by plating serial dilutions onto agar plates and counting the resulting colonies (CFU/mL).
-
Interpretation: A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Mechanism of Action Studies
To understand how a novel compound exerts its antimicrobial effect, various assays can be performed. Based on the activity of related compounds, a potential mechanism for this compound could involve the inhibition of essential cellular processes.
-
Cell Membrane Integrity Assay: Propidium iodide, a fluorescent dye that cannot penetrate intact cell membranes, can be used. An increase in fluorescence upon treatment with the compound suggests membrane damage.
-
DNA Gyrase Inhibition Assay: The effect of the compound on the activity of purified DNA gyrase can be measured using a supercoiling assay.
-
Protein Synthesis Inhibition Assay: A cell-free transcription/translation assay can be used to determine if the compound inhibits protein synthesis.
Visualizing Experimental and Logical Frameworks
To clearly illustrate the processes involved in evaluating a novel antimicrobial compound and its potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the evaluation of a novel antimicrobial compound.
Caption: Hypothetical mechanism of action for this compound.
Future Directions
The presented analysis, based on related chemical structures, suggests that this compound is a compound of interest for further investigation as a potential antimicrobial agent. Future research should focus on its synthesis and subsequent evaluation against a broad panel of drug-resistant bacteria and fungi. Elucidating its precise mechanism of action will be crucial for its development as a therapeutic candidate. The methodologies and comparative data provided in this guide offer a foundational framework for these future studies.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling N-(2,4-difluorophenyl)hydrazinecarbothioamide
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling N-(2,4-difluorophenyl)hydrazinecarbothioamide. In the absence of a specific Safety Data Sheet (SDS) for the target compound, the following procedures are based on the safety profiles of structurally related compounds, namely thiosemicarbazide and various difluorophenylhydrazine derivatives. It is imperative to handle this compound with caution, assuming it may share similar hazards, which include potential toxicity if swallowed, in contact with skin, or inhaled, as well as the risk of skin and eye irritation.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting NIOSH (US) or EN 166 (EU) standards.[3][4] A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Ensure eye protection is properly fitted. An eyewash station should be readily accessible.[1] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber). | Gloves must be inspected for integrity before each use.[4] Use proper glove removal technique to avoid skin contact.[4] Dispose of contaminated gloves in accordance with laboratory and local regulations.[4] Wash and dry hands thoroughly after handling.[4][5] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated.[3][5] The type of respirator will depend on the concentration and nature of the airborne contaminant. A dust respirator or a full-face particle respirator type N100 (US) or type P3 (EN 143) should be used for handling the solid form if it is dusty.[4][5] | Ensure proper fit and training before using a respirator.[6] |
| Protective Clothing | A lab coat or a full chemical-protective suit.[4][5][7] | Clothing should be removed and washed if contaminated.[8] |
Hazard Summary and First Aid
| Hazard | Description | First Aid Measures |
| Acute Oral Toxicity | Harmful or toxic if swallowed.[2][9] | Do NOT induce vomiting.[3] Rinse mouth with water.[9][10] Call a physician or poison control center immediately.[3][10] |
| Acute Dermal Toxicity | Harmful in contact with skin.[2] May cause skin irritation.[1][2] | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[2][3] Immediate medical attention is required.[3] |
| Acute Inhalation Toxicity | Harmful if inhaled.[2] May cause respiratory irritation.[1][2] | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[2] Immediate medical attention is required.[3] |
| Eye Irritation | Causes serious eye irritation.[1][2] | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1] Immediate medical attention is required.[3] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, both in solid form and in solution, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][5]
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][5]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
2. Handling and Use:
-
Use the smallest quantity of the substance necessary for the experiment.
-
Wash hands thoroughly with soap and water after handling the compound.[4][5]
3. Spill Management:
-
Minor Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent, inert material (e.g., vermiculite, sand) to avoid raising dust.
-
Collect the spilled material using non-sparking tools and place it in a sealed, labeled container for disposal.[4][5]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the laboratory and notify emergency personnel.
-
Restrict access to the area.
-
Ventilate the area if it is safe to do so.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[5]
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[5]
-
Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.
-
Disposal: All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.[5] Do not let the product enter drains.[4][11]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. nj.gov [nj.gov]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. keyorganics.net [keyorganics.net]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
